molecular formula C10H8BrNS B3048062 4-(4-Bromo-5-methylthiophen-2-yl)pyridine CAS No. 154566-70-8

4-(4-Bromo-5-methylthiophen-2-yl)pyridine

Cat. No.: B3048062
CAS No.: 154566-70-8
M. Wt: 254.15 g/mol
InChI Key: ZRWXAAKRAWXIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-5-methylthiophen-2-yl)pyridine (CAS 154566-70-8) is a high-value heterocyclic building block of interest in advanced chemical synthesis and materials research. This compound, with the molecular formula C10H8BrNS and a molecular weight of 254.15 , features a pyridine ring linked to a brominated thiophene ring, creating a versatile scaffold for further functionalization. The bromine atom at the 4-position of the thiophene ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex molecular architectures. Its primary research value lies in its application as a key synthetic intermediate in the development of pharmaceutical candidates and functional materials. Related structural analogs have been documented in synthetic routes for specialized organic compounds . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromo-5-methylthiophen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-9(11)6-10(13-7)8-2-4-12-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXAAKRAWXIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477718
Record name Pyridine, 4-(4-bromo-5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154566-70-8
Record name Pyridine, 4-(4-bromo-5-methyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for stimuli-responsive smart materials and molecular electronics accelerates, the precise construction of asymmetric heteroaryl building blocks has become a critical focal point in synthetic chemistry. 4-(4-Bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8) is a highly specialized precursor utilized extensively in the synthesis of photochromic diarylethenes (DAEs). These DAEs, such as 1,2-bis(2-methyl-5-pyridyl)thien-3-yl)perfluorocyclopentene (dtepy), act as light-switchable bridging ligands in the design of advanced single-molecule magnets (SMMs) and dynamic coordination polymers 1.

This whitepaper outlines the mechanistic rationale, self-validating experimental protocols, and physicochemical characterization necessary to synthesize this molecule with high regiocontrol and scalability.

Retrosynthetic Strategy & Mechanistic Rationale

The target architecture consists of a pyridine ring appended to the C2 position of a thiophene core, which is further functionalized with a bromine atom at C4 and a methyl group at C5.

Constructing this asymmetric biaryl system requires exploiting the inherent electronic and steric disparities within the thiophene ring. The most robust retrosynthetic disconnection targets the C–C bond between the two heterocycles via a Suzuki-Miyaura cross-coupling .

  • Regioselective Functionalization: The synthesis begins with the global bromination of 2-methylthiophene to yield 3,5-dibromo-2-methylthiophene.

  • Kinetic Differentiation: The C5-bromine (α to the sulfur atom) is highly activated compared to the C3-bromine (β to the sulfur atom). The inductive electron-withdrawing effect of the sulfur atom stabilizes an adjacent carbanion, making the C5 position kinetically and thermodynamically favored for halogen-lithium exchange.

  • Cross-Coupling: The resulting boronic acid is then coupled with 4-iodopyridine to yield the final product, leaving the C4-bromine intact for downstream functionalization.

SynthRoute N1 2-Methylthiophene N2 3,5-Dibromo- 2-methylthiophene N1->N2 NBS, AcOH 25 °C N3 (4-Bromo-5-methylthiophen- 2-yl)boronic acid N2->N3 1. n-BuLi, -78 °C 2. B(OiPr)3 3. H3O+ N4 4-(4-Bromo-5-methylthiophen- 2-yl)pyridine N3->N4 4-Iodopyridine, Pd(PPh3)4 Na2CO3, THF/H2O, Reflux

Synthetic pathway for 4-(4-bromo-5-methylthiophen-2-yl)pyridine via Suzuki coupling.

Experimental Methodologies

The following protocols are designed as self-validating systems. By closely monitoring temperature and stoichiometry, side reactions (such as the "halogen dance" isomerization) are completely suppressed.

Step 1: Electrophilic Aromatic Bromination

Causality: Acetic acid serves as a polar protic solvent that facilitates the polarization of N-bromosuccinimide (NBS), enhancing its electrophilicity. The electron-donating methyl group at C2 directs electrophilic attack to the C3 and C5 positions 2.

  • Charge a flame-dried round-bottom flask with 2-methylthiophene (1.0 equiv) and glacial acetic acid (0.5 M concentration).

  • Protect the reaction vessel from ambient light using aluminum foil to prevent radical-mediated side-reactions.

  • Add NBS (2.05 equiv) portion-wise over 30 minutes at 0 °C to control the exothermic bromination.

  • Allow the reaction to warm to 25 °C and stir for 48 hours.

  • Quench the reaction by pouring the mixture into ice water, followed by neutralization with 1 M NaOH (aq).

  • Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via vacuum distillation to yield 3,5-dibromo-2-methylthiophene as a pale oil.

Step 2: Regioselective Halogen-Lithium Exchange and Borylation

Causality: Operating strictly at -78 °C is critical. Higher temperatures allow the intermediate thienyllithium species to undergo transmetalation or halogen dance isomerizations, which would scramble the substitution pattern.

  • Dissolve 3,5-dibromo-2-methylthiophene (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete metalation at the C5 position.

  • Rapidly add triisopropyl borate (B(OiPr)₃, 1.5 equiv) in one portion. Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight.

  • Quench the reaction with 2 M HCl (aq) and stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Triturate the crude solid with cold hexanes to afford pure (4-bromo-5-methylthiophen-2-yl)boronic acid.

Step 3: Suzuki-Miyaura Cross-Coupling

Causality: The palladium(0) catalyst undergoes oxidative addition into the C–I bond of 4-iodopyridine. The boronic acid is activated by the aqueous sodium carbonate base, forming a reactive boronate complex that rapidly undergoes transmetalation.

  • In a Schlenk flask, combine (4-bromo-5-methylthiophen-2-yl)boronic acid (1.1 equiv), 4-iodopyridine (1.0 equiv), and Na₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of THF and H₂O (4:1 v/v, 0.1 M).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) under a positive counter-flow of argon.

  • Heat the biphasic mixture to gentle reflux (80 °C) for 12–16 hours.

  • Cool to room temperature, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-(4-bromo-5-methylthiophen-2-yl)pyridine as a yellow crystalline solid.

Quantitative Data & Characterization

Tracking the efficiency of the synthetic sequence and verifying the structural integrity of the final product is paramount. Below is a summary of the reaction metrics and the crystallographic profile of the target molecule.

Table 1: Reaction Optimization & Yield Summary
StepTransformationKey Reagents & ConditionsTypical Yield (%)Key Intermediate / Product
1 Electrophilic Bromination2-Methylthiophene, NBS (2.05 eq), AcOH, 25 °C, 48 h85 - 923,5-Dibromo-2-methylthiophene
2 Lithiation & Borylationn-BuLi (1.05 eq), THF, -78 °C; then B(OiPr)₃, H₃O⁺70 - 78(4-Bromo-5-methylthiophen-2-yl)boronic acid
3 Suzuki Cross-Coupling4-Iodopyridine, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, 80 °C65 - 754-(4-Bromo-5-methylthiophen-2-yl)pyridine
Table 2: Crystallographic Data Summary

According to X-ray diffraction studies 3, the target molecule exhibits a highly planar geometry, which is a critical parameter when designing solid-state photochromic materials. The small dihedral angle indicates a high degree of π-conjugation across the inter-ring C–C bond.

ParameterValue
Chemical Formula C₁₀H₈BrNS
Molecular Weight 254.14 g/mol
Crystal System / Space Group Orthorhombic / Pbca
Unit Cell Dimensions a = 12.726(4) Å, b = 11.629(4) Å, c = 13.705(5) Å
Cell Volume (V) 2028.3(11) ų
Density (Dx) 1.665 Mg m⁻³
Dihedral Angle (Pyridine-Thiophene) 4.9(1)°

Downstream Application: Photochromic Diarylethenes

The primary utility of 4-(4-bromo-5-methylthiophen-2-yl)pyridine lies in its role as a modular building block for photoresponsive diarylethenes (DAEs). The residual bromine atom at the C4 position serves as a highly specific synthetic handle.

Subsequent halogen-lithium exchange (using n-BuLi at -78 °C) and trapping with perfluorocyclopentene (0.5 equivalents) yields bis(thienyl)perfluorocyclopentene derivatives, such as the dtepy ligand 1. These ligands exhibit robust, reversible photoisomerization between an open-ring (UV-absorbing) and a closed-ring (visible-absorbing) isomer. When coordinated to lanthanide ions like Erbium(III), the photo-induced structural changes modulate the magnetic properties of the complex, enabling light-controlled Single-Molecule Magnets (SMMs).

Photochromism S1 4-(4-Bromo-5-methylthiophen-2-yl)pyridine S2 Thienyllithium Intermediate S1->S2 n-BuLi, THF, -78 °C S3 Open-Ring Diarylethene (dtepy) Yellow / UV-Absorbing S2->S3 Perfluorocyclopentene (0.5 equiv) S4 Closed-Ring Diarylethene Dark Blue / Vis-Absorbing S3->S4 UV Irradiation (< 400 nm) S4->S3 Visible Light Irradiation

Assembly of dtepy photochromic switches and their reversible light-induced isomerization.

References

  • 4-(4-Bromo-5-methylthiophen-2-yl)
  • Low-Coordinate Erbium(III)
  • The Applications of Interaction between light and chemical reactivity in molecular systems Source: SFU Library Thesis Template URL

Sources

physicochemical properties of 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This guide provides a comprehensive technical overview of the key physicochemical characteristics of 4-(4-bromo-5-methylthiophen-2-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only present the available data but also to provide the rationale and detailed methodologies for its empirical determination. For researchers, scientists, and drug development professionals, understanding these core properties is paramount for optimizing lead compounds and predicting their in vivo behavior.

Molecular Identity and Structure

A precise understanding of a compound's molecular identity is the starting point for all subsequent characterization.

Chemical Structure

The chemical structure of 4-(4-bromo-5-methylthiophen-2-yl)pyridine is depicted below:

Figure 1: Chemical structure of 4-(4-bromo-5-methylthiophen-2-yl)pyridine.

This molecule comprises a pyridine ring linked to a 4-bromo-5-methylthiophen-2-yl moiety. The presence of the basic pyridine nitrogen, the halogenated thiophene ring, and the methyl group all contribute to its unique electronic and steric properties.

Key Identifiers

A consistent and accurate identification of a chemical substance is crucial for regulatory and research purposes.

IdentifierValueSource
CAS Number 154566-70-8[1]
Molecular Formula C₁₀H₈BrNS[1]
Molecular Weight 254.15 g/mol [1]
SMILES Code CC1=C(Br)C=C(C2=CC=NC=C2)S1[1]

Core Physicochemical Properties

The following sections delve into the critical physicochemical parameters of 4-(4-bromo-5-methylthiophen-2-yl)pyridine, their significance in drug development, and the experimental protocols for their determination.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP for neutral compounds) or distribution coefficient (LogD at a specific pH), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[2] This parameter profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal lipophilicity is often a balancing act; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

The shake-flask method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[4]

Objective: To determine the distribution coefficient (LogD) of 4-(4-bromo-5-methylthiophen-2-yl)pyridine between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a stock solution of the test compound in n-octanol.

  • Add a known volume of the n-octanol stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the mixture to equilibrate by shaking at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully collect aliquots from both the n-octanol and PBS layers.

  • Determine the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare n-octanol and PBS (pH 7.4) saturated solutions P2 Prepare stock solution of compound in n-octanol P1->P2 E1 Mix n-octanol stock and PBS P2->E1 E2 Vortex and equilibrate E1->E2 E3 Centrifuge for phase separation E2->E3 A1 Sample both phases E3->A1 A2 Analyze concentrations by HPLC-UV A1->A2 A3 Calculate LogD A2->A3

Caption: Workflow for LogD determination by the shake-flask method.

Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[2] A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor solubility can be a major hurdle in drug development, often requiring complex formulation strategies.

Specific aqueous solubility data for 4-(4-bromo-5-methylthiophen-2-yl)pyridine is not available in the provided search results. However, the presence of the pyridine ring, which can be protonated at low pH, suggests that its solubility will be pH-dependent. The overall molecule is largely hydrophobic, so intrinsic solubility is expected to be low.

Thermodynamic solubility provides the true equilibrium solubility of a compound.

Objective: To determine the thermodynamic solubility of 4-(4-bromo-5-methylthiophen-2-yl)pyridine in various aqueous buffers.

Materials:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine (solid)

  • Aqueous buffers (e.g., pH 2.0, 5.0, 7.4)

  • Glass vials

  • Shaking incubator

  • Filtration device (e.g., 0.45 µm syringe filters)

  • HPLC-UV system

Procedure:

  • Add an excess amount of the solid compound to vials containing the different aqueous buffers.

  • Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Filter the suspensions to remove the undissolved solid.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound by HPLC-UV.

  • The measured concentration represents the thermodynamic solubility at that specific pH.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The pyridine nitrogen in 4-(4-bromo-5-methylthiophen-2-yl)pyridine is basic and will have a corresponding pKa.

The pKa of pyridine is approximately 5.2. The electron-withdrawing nature of the bromo-substituted thiophene ring attached to the pyridine is expected to decrease the basicity of the pyridine nitrogen, resulting in a pKa lower than 5.2.

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[5]

Objective: To determine the pKa of the pyridine moiety in 4-(4-bromo-5-methylthiophen-2-yl)pyridine.

Materials:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine

  • Deionized water (with a co-solvent like methanol or DMSO if solubility is low)

  • Standardized hydrochloric acid (HCl) solution

  • Standardized potassium hydroxide (KOH) solution

  • pH meter with a calibrated electrode

  • Automated titrator

Procedure:

  • Dissolve a precise amount of the compound in a known volume of water or a water/co-solvent mixture.

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

  • Back-titrate the solution with the standardized KOH solution, again recording the pH at each step.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis S1 Dissolve compound in solvent S3 Place solution in thermostated vessel S1->S3 S2 Calibrate pH meter S2->S3 T1 Titrate with standardized acid (HCl) S3->T1 T2 Record pH vs. volume T1->T2 T3 Back-titrate with standardized base (KOH) T2->T3 T4 Record pH vs. volume T3->T4 A1 Plot titration curve (pH vs. volume) T4->A1 A2 Determine inflection point A1->A2 A3 Calculate pKa A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point

The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting point range is often indicative of a pure substance.

No experimental melting point for 4-(4-bromo-5-methylthiophen-2-yl)pyridine was found. For comparison, the related compound (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile has a melting point of 80-81°C.[6] Another related compound, 4-(4-bromophenyl)pyridine, has a melting point of 220-224 °C. This wide range highlights the significant impact of even small structural changes on the crystal packing and melting point.

This is a standard and accessible method for determining the melting point of a solid.

Objective: To determine the melting point range of 4-(4-bromo-5-methylthiophen-2-yl)pyridine.

Materials:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine (crystalline solid)

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the compound is dry and in a fine powder form.

  • Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

Spectroscopic Profile

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure and assessing the purity of a compound.

While specific spectra for the target compound are not available, we can predict the expected signals based on its structure and data from similar compounds.

  • ¹H NMR:

    • Signals in the aromatic region (likely between 7.0 and 8.7 ppm) corresponding to the protons on the pyridine and thiophene rings.

    • A singlet for the methyl group protons, likely in the range of 2.3-2.5 ppm.

  • ¹³C NMR:

    • Signals for the 10 carbon atoms in the molecule, with those in the aromatic rings appearing in the downfield region (typically >110 ppm).

    • A signal for the methyl carbon in the upfield region.

For example, in a related compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, the methyl protons appear as a singlet at 2.35 ppm.[6]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in the deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

EI-MS is a common technique that provides information on the molecular weight and fragmentation pattern of a molecule.[7]

Objective: To confirm the molecular weight of 4-(4-bromo-5-methylthiophen-2-yl)pyridine.

Materials:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine

  • Mass spectrometer with an EI source

Procedure:

  • Introduce a small amount of the sample into the ion source.

  • Ionize the sample using a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.

Synthesis and Potential Impurities

While a specific synthesis protocol for 4-(4-bromo-5-methylthiophen-2-yl)pyridine was not found, a plausible route would involve a Suzuki or Stille cross-coupling reaction. For instance, coupling of a pyridine boronic acid or stannane with 2,4-dibromo-5-methylthiophene, or the coupling of (4-bromo-5-methylthiophen-2-yl)boronic acid with a suitable halopyridine.[8][9]

The purity of a compound is critical for accurate physicochemical and biological assessment. Potential impurities could include starting materials, reagents, by-products from side reactions, or residual solvents. These impurities can affect all the measured properties, such as depressing and broadening the melting point, altering solubility, and interfering with biological assays. Therefore, purification, typically by column chromatography or recrystallization, is a critical step after synthesis.

Data Summary

The following table summarizes the available and predicted .

PropertyValue/PredictionComments
Molecular Formula C₁₀H₈BrNSConfirmed.[1]
Molecular Weight 254.15 g/mol Confirmed.[1]
CAS Number 154566-70-8Confirmed.[1]
LogP > 3.5Predicted based on similar structures.[3]
Aqueous Solubility Low; pH-dependentPredicted based on structure.
pKa (basic) < 5.2Predicted based on pyridine and substituent effects.
Melting Point Not availableExperimental determination required.
¹H NMR Aromatic signals (7.0-8.7 ppm), methyl singlet (~2.4 ppm)Predicted chemical shifts.
¹³C NMR Aromatic signals (>110 ppm), methyl signalPredicted chemical shifts.

Conclusion

This technical guide has outlined the key and provided a framework for their experimental determination. While specific experimental data for this compound is limited in the public domain, the provided protocols offer a robust starting point for its comprehensive characterization. A thorough understanding of these properties is a non-negotiable prerequisite for advancing any chemical entity through the drug discovery and development pipeline. The methodologies described herein are fundamental to building a solid data package for this and other novel compounds.

References

  • BLDpharm. 154566-70-8|4-(4-Bromo-5-methylthiophen-2-yl)pyridine.
  • ChemScene. 164936-60-1 | 4-(5-Bromothiophen-2-yl)pyridine.
  • Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books.
  • LinkedIn. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • WuXi AppTec DMPK. Physicochemical Property Study.
  • PMC. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile.
  • PubChem. 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283.
  • Sigma-Aldrich. 4-(4-Bromophenyl)pyridine | 39795-60-3.
  • Benchchem. Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.
  • Arkat USA. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
  • Benchchem. Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

Sources

4-(4-Bromo-5-methylthiophen-2-yl)pyridine (CAS 154566-70-8): A Critical Synthon for Photochromic Diarylethenes and Smart Materials

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for multi-responsive smart materials accelerates, the architectural precision of the underlying molecular building blocks becomes paramount. 4-(4-bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8) has emerged as a "golden synthon" in the rational design of advanced photochromic systems[1].

This technical guide deconstructs the structural logic, synthetic methodologies, and advanced material applications of this molecule. By bridging the gap between fundamental organic synthesis and applied materials science, this document serves as an authoritative blueprint for researchers developing next-generation single-molecule magnets (SMMs), metal-organic frameworks (MOFs), and multi-addressable molecular switches.

Executive Summary & Chemical Identity

The molecule is widely recognized by two interchangeable IUPAC names depending on the parent structure prioritized: 4-(4-bromo-5-methylthiophen-2-yl)pyridine (pyridine as parent) and 3-bromo-2-methyl-5-(4-pyridyl)thiophene (thiophene as parent). Both describe the exact same connectivity.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Registry Number 154566-70-8[1]
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
SMILES Cc1sc(-c2ccncc2)cc1Br
Appearance Off-white to pale yellow solid
Primary Utility Ligand precursor for photochromic diarylethenes (DAEs)

Mechanistic Role in Photochromic Systems

The structural brilliance of 154566-70-8 lies in its precise substitution pattern. When utilized to synthesize diarylethenes (DAEs)—the premier class of photochromic molecules—every functional group on this thiophene ring serves a highly specific, causal purpose:

  • The Methyl Group (C5 of Thiophene): In DAE systems, the positions adjacent to the reactive carbon must be sterically blocked. The methyl group prevents unwanted

    
    -oxidation or polymerization during the photocyclization process, thereby granting the resulting DAE exceptional fatigue resistance and thermal stability.
    
  • The Bromo Group (C4 of Thiophene): This is the synthetic handle. It serves as the precise site for lithium-halogen exchange (via n-BuLi). The resulting organolithium intermediate is then coupled with a perfluorocyclopentene core (e.g., octafluorocyclopentene) to construct the photochromic ethene bridge.

  • The Pyridyl Group (C2 of Thiophene): The nitrogen atom on the pyridine ring acts as a potent Lewis base. This enables the resulting DAE to coordinate with transition metals or lanthanides, forming the basis for photo-responsive coordination polymers and SMMs[2]. Furthermore, the basicity of the pyridine nitrogen allows for protonation/deprotonation cycles, adding a chemical stimulus (acid/base) to the optical stimulus (light)[3].

Synthesis Pathways & Experimental Protocols

To ensure high purity and regiocontrol, the synthesis of 154566-70-8 relies on a regioselective Suzuki-Miyaura coupling. Direct bromination of 4-(5-methylthiophen-2-yl)pyridine often leads to inseparable mixtures. The protocol below is designed as a self-validating system to ensure absolute structural integrity.

Protocol: Regioselective Suzuki-Miyaura Coupling

Step 1: Preparation of 3,5-dibromo-2-methylthiophene

  • Procedure: Dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid at 0 °C. Add N-bromosuccinimide (NBS) (2.1 eq) in portions to prevent thermal runaway. Stir at room temperature for 12 hours.

  • Causality: The methyl group acts as an ortho/para director, activating the 3- and 5-positions of the thiophene ring for electrophilic aromatic substitution.

Step 2: Regioselective Coupling

  • Procedure: In a Schlenk flask, combine 3,5-dibromo-2-methylthiophene (1.0 eq), 4-pyridinylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq). Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and 2M aqueous Na₂CO₃. Reflux at 80 °C under Argon for 18 hours.

  • Causality: Why does coupling occur exclusively at the 5-position? The 5-position is adjacent to the sulfur atom and lacks the severe steric bulk of the methyl group present at the 2-position (which shields the 3-position). Consequently, the oxidative addition of the Pd(0) catalyst occurs preferentially at the C5–Br bond.

  • Self-Validating Check: Following column chromatography (silica gel, Hexane/EtOAc), validate the product via ¹H NMR (CDCl₃). The critical validation marker is the appearance of a singlet at ~7.2 ppm (the isolated C4 thiophene proton) and a characteristic AB system for the pyridine ring (doublets at ~7.4 ppm and ~8.6 ppm). The disappearance of the C5 proton confirms successful regioselective coupling.

SynthesisWorkflow A 2-Methylthiophene (Starting Material) B Bromination (2.1 eq NBS) Regioselective Electrophilic Substitution A->B C 3,5-Dibromo-2-methylthiophene (Intermediate) B->C D Suzuki-Miyaura Coupling 4-Pyridinylboronic acid, Pd(PPh3)4 Regioselective at C5 C->D E 4-(4-Bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8) D->E

Fig 1. Regioselective synthesis workflow of 4-(4-bromo-5-methylthiophen-2-yl)pyridine.

Applications in Advanced Materials

Photochromic Single-Molecule Magnets (SMMs)

By lithiating 154566-70-8 and coupling it with octafluorocyclopentene, researchers synthesize the ligand 1,2-bis(2-methyl-5-(4-pyridyl)thiophen-3-yl)perfluorocyclopentene (dtepy) . When coordinated to Erbium(III) ions, this ligand forms trinuclear molecules or 1-D coordination chains[2].

  • Mechanism: The trinuclear Erbium compound exhibits an immediate color change from yellow to dark blue upon near-UV irradiation. This is driven by the photo-isomerization of the open-form o-dtepy into its closed-form c-dtepy. Because the pyridine nitrogen is directly coordinated to the Er(III) center, the massive electronic rearrangement during photocyclization modulates the ligand field, allowing for the optical tuning of the SMM's magnetic relaxation dynamics[2].

Multi-Addressable Molecular Logic Gates

The integration of the pyridine moiety allows the resulting DAEs to act as multi-addressable switches[3].

  • Mechanism: The addition of an acid (e.g., trifluoroacetic acid) protonates the pyridine nitrogen, drastically altering the electron-withdrawing nature of the substituent[4]. This protonation shifts the absorption maximum and modulates the fluorescence quantum yield. By combining UV/Vis light stimulation with acid/base chemical stimulation, researchers can construct complex molecular logic gates (AND, OR, INHIBIT) using a single molecular entity[3].

Photocyclization A Open-Ring DAE Isomer (Colorless/Yellow, UV Absorbing) B UV Light (< 400 nm) Photocyclization A->B C Closed-Ring DAE Isomer (Dark Blue, Visible Absorbing) B->C D Visible Light (> 500 nm) Cycloreversion C->D E Metal Coordination via Pyridine (e.g., Er(III) SMMs) C->E AA AA D->AA AA->E

Fig 2. Photocyclization mechanism of derived diarylethenes and metal coordination pathways.

Quantitative Data

The photophysical parameters of DAEs derived from 154566-70-8 highlight its efficacy as a robust photoswitch. The table below summarizes the typical quantitative behavior of the dtepy ligand class when incorporated into materials.

Table 2: Photophysical Properties of 154566-70-8 Derived Diarylethenes

PropertyOpen-Ring Isomer (o-form)Closed-Ring Isomer (c-form)
Visual Color Pale Yellow / Colorless[2]Dark Blue / Purple[2]
Absorption Maximum (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
~280 - 320 nm~580 - 620 nm
Quantum Yield (

)
Cyclization (

): ~0.35 - 0.50
Cycloreversion (

): ~0.01 - 0.05
Protonated State (

shift)
Red-shifted by ~15 nmRed-shifted by ~30 nm[4]
Thermal Stability Stable for > 1000 hours at 25 °CStable for > 1000 hours at 25 °C

References

1.[1] 4-(4-bromo-5-methylthiophen-2-yl)pyridine | 154566-70-8. Molaid. 1 2.[2] Low-Coordinate Erbium(III) Single-Molecule Magnets with Photochromic Behavior. ResearchGate. 2 3.[3] Photochromism of new unsymmetrical diarylethenes based on the hybrid of azaindole and thiophene moieties. ResearchGate. 3 4.[4] New photochromic diarylethenes bearing a pyridine moiety. ResearchGate. 4

Sources

biological activity of substituted thiophenylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of Substituted Thiophenylpyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The substituted thiophenylpyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable and diverse range of biological activities. This guide provides a comprehensive technical overview of this important class of compounds, delving into their synthesis, multifaceted biological effects, and the underlying mechanisms of action. We will explore their potential as anticancer, antimicrobial, anti-inflammatory, and neurotropic agents, supported by a critical analysis of structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further exploration and optimization of thiophenylpyridine derivatives as potential therapeutic agents.

Introduction: The Thiophenylpyridine Core - A Versatile Pharmacophore

The fusion of a thiophene ring with a pyridine nucleus gives rise to the thiophenylpyridine scaffold, a heterocyclic system with unique physicochemical properties that make it an attractive starting point for drug design. The pyridine ring, a common feature in numerous FDA-approved drugs, provides a hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets.[1] The thiophene moiety, a bioisostere of the benzene ring, contributes to the molecule's lipophilicity and can also participate in crucial interactions with protein residues. The strategic placement of various substituents on this core structure allows for the fine-tuning of its pharmacological profile, leading to a broad spectrum of biological activities. This guide will systematically explore the key therapeutic areas where substituted thiophenylpyridines have shown significant promise.

Synthetic Strategies: Building the Thiophenylpyridine Scaffold

The synthesis of substituted thiophenylpyridines can be achieved through various classical organic chemistry methods.[2][3][4][5] A general understanding of these synthetic routes is crucial for the generation of diverse compound libraries for biological screening. One common approach involves the construction of the pyridine or thiophene ring onto a pre-existing thiophene or pyridine core, respectively. For instance, a skeletal editing approach has been described for the synthesis of thiophenes from pyridines using elemental sulfur.[3][4][5] This method involves the conversion of 2-arylpyridines into ring-opened aza-triene Zincke ketone structures, followed by treatment with sulfur to yield 2-aroylthiophene products.[3][4][5]

G cluster_synthesis Generalized Synthetic Workflow Start Starting Materials (e.g., Substituted Pyridines/Thiophenes) Reaction1 Ring Formation or Functional Group Interconversion Start->Reaction1 Intermediate Substituted Thiophenylpyridine Intermediate Reaction1->Intermediate Reaction2 Further Derivatization (e.g., Suzuki Coupling, Amination) Intermediate->Reaction2 FinalProduct Final Substituted Thiophenylpyridine Library Reaction2->FinalProduct Purification Purification and Characterization (e.g., HPLC, NMR, MS) FinalProduct->Purification

Caption: A generalized workflow for the synthesis of substituted thiophenylpyridine libraries.

Anticancer Activity: A Multi-Targeted Approach

Substituted thiophenylpyridines have emerged as a promising class of anticancer agents, often exhibiting multi-targeted kinase inhibitory activity.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] This pleiotropic mechanism of action can be advantageous in overcoming the complex and redundant signaling pathways that drive tumor growth and survival.

Kinase Inhibition

Several studies have demonstrated the ability of thiophenylpyridine derivatives to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

  • PIM-1 Kinase: A series of pyridine and thieno[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of PIM-1 kinase, an oncogenic serine/threonine kinase.[7][14] Compound 8d from one such study exhibited an IC50 of 0.019 µM against PIM-1 kinase.[7]

  • EGFR and VEGFR-2: Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9][10][19] Overexpression of EGFR is implicated in many tumor types, while VEGFR-2 is a key mediator of angiogenesis.[9][10][16] Compounds 10b and 2a demonstrated superior dual EGFR/VEGFR-2 inhibition with IC50 values in the sub-micromolar range.[9][10]

  • Other Kinases: Certain 3-(thiophen/thiazole-2-ylthio)pyridine derivatives have shown inhibitory activity against a panel of kinases including FGFR3, EGFR, JAK, and RON, suggesting their potential as multi-target anticancer agents.[6][8][20]

G cluster_kinases Target Kinases cluster_effects Cellular Effects Thiophenylpyridine Substituted Thiophenylpyridine PIM1 PIM-1 Thiophenylpyridine->PIM1 Inhibition EGFR EGFR Thiophenylpyridine->EGFR Inhibition VEGFR2 VEGFR-2 Thiophenylpyridine->VEGFR2 Inhibition OtherKinases Other Kinases (FGFR, JAK, RON) Thiophenylpyridine->OtherKinases Inhibition Proliferation Decreased Cell Proliferation PIM1->Proliferation EGFR->Proliferation Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis OtherKinases->Proliferation Apoptosis Induction of Apoptosis

Caption: Thiophenylpyridines inhibit multiple kinases, leading to anticancer effects.

Cytotoxic Activity

The kinase inhibitory effects of substituted thiophenylpyridines translate into potent cytotoxic activity against various cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Pyridine/Thieno[2,3-b]pyridine60 cell line panel0.302-3.57 (GI50)[7]
3-(Thiophen/thiazole-2-ylthio)pyridineWSU-DLCL21.3[6]
4-Thiophenyl-pyrazole/pyridine/pyrimidineHepG-2, MCF-7Potent activity[9][10]
Thiophenyl thiazolyl-pyridine hybridsA549 (Lung Cancer)Excellent activity[11][12][13]
Thiophene/Thieno[2,3-d]pyrimidinesMCF-7, HepG-2Potent activity[15]
Thiophene-Pyridine DerivativesHepG2, MCF-7, MDA-MB-231, HeLa2.14 - 19.34[17]

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. Substituted thiophenylpyridines and related scaffolds have demonstrated promising antibacterial and antifungal activities.[21][22][23][24][25]

Mechanism of Action

One of the key mechanisms of antibacterial action for some thiophenyl-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ.[21] This protein forms a contractile ring (Z-ring) at the division site, and its inhibition leads to filamentation and eventual cell death.[21] The compound F20, a thiophenyl-pyrimidine derivative, was found to effectively inhibit FtsZ polymerization and GTPase activity.[21] Other thiophene derivatives have been shown to increase bacterial membrane permeabilization.[23]

Spectrum of Activity

Substituted thiophenylpyridines have shown activity against a range of bacterial and fungal pathogens.

Compound ClassOrganism(s)MIC (µg/mL)Reference
Thiophenyl-pyrimidine (F20)Gram-positive strains (including MRSA and VRE)24-48[21]
Pyridinethiones and ThienopyridinesE. coli, B. mycoides, C. albicansGood to strong activity[22][25]
Thiophene derivativesColistin-resistant A. baumannii and E. coli8-32[23]
5-(thiophene-2-yl)-phenyl pyrazoline derivativesA. hydrophila, Y. enterocolitica, L. monocytogenes, S. aureusPromising activity[24]

Anti-inflammatory and Neurotropic Activities

Beyond their anticancer and antimicrobial properties, substituted thiophenylpyridines have also been investigated for their anti-inflammatory and neurotropic effects.

Anti-inflammatory Effects

Certain thiophene and thienopyrimidine derivatives have demonstrated significant anti-inflammatory activity in vivo.[26][27][28][29][30][31] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin E2 (PGE2) production.[29][31] For example, compound 4c , a thieno[2,3-d]pyrimidine derivative, exhibited potent in vivo anti-inflammatory activity, reducing carrageenan-induced paw edema by 42% after 3 hours.[29]

Neurotropic Properties

A study on new thioalkyl derivatives of pyridine revealed a broad spectrum of neuropsychiatric applications. These compounds demonstrated anticonvulsant, anxiolytic, and antidepressant effects. Notably, some derivatives exhibited anxiolytic activity several times greater than that of diazepam. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine ring systems have also been explored as potential antipsychotic agents, showing significant affinity for serotonin receptors.[32]

Structure-Activity Relationships (SAR)

The is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Anticancer Activity: For PIM-1 kinase inhibitors, the substitution pattern on the pyridine and thienopyridine rings is critical for activity.[7] In the case of dual EGFR/VEGFR-2 inhibitors, the presence of specific functional groups on the pendant phenyl rings significantly influences their inhibitory potency.[9][10] Studies on pyridine derivatives have shown that the presence and position of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it.[1]

  • Antimicrobial Activity: The antibacterial potency of thiophenyl-pyrimidines can be significantly enhanced by specific substitutions.[21] For certain pyridine and thienopyridine derivatives, substituents at the 5- and 6-positions of the pyridine ring are critical for antibacterial potency.[33]

  • Anti-inflammatory Activity: For 2,3,5-trisubstituted thiophenes, the nature of the aroyl group at the 5-position and substituents on the phenyl moiety at the 3-position can lead to more potent anti-inflammatory candidates.[27]

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments and workflows used to evaluate the .

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14][17][18][34]

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Biological Activity Evaluation Workflow Start Synthesized Thiophenylpyridine Compound InVitro In Vitro Assays (e.g., MTT, Kinase Inhibition, Antimicrobial MIC) Start->InVitro DataAnalysis1 Data Analysis (IC50, MIC determination) InVitro->DataAnalysis1 LeadIdentification Lead Compound Identification DataAnalysis1->LeadIdentification InVivo In Vivo Studies (e.g., Xenograft Models, Infection Models) LeadIdentification->InVivo Promising Activity DataAnalysis2 Data Analysis (Efficacy, Toxicity) InVivo->DataAnalysis2 Preclinical Preclinical Development DataAnalysis2->Preclinical

Caption: A typical workflow for evaluating the biological activity of novel compounds.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[23]

  • Bacterial Culture Preparation: Grow the bacterial strains overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

Substituted thiophenylpyridines represent a highly versatile and promising scaffold in medicinal chemistry. The diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurotropic effects, underscore their potential for the development of novel therapeutics. Future research should focus on:

  • Lead Optimization: Further derivatization of the most promising lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Rigorous evaluation of the most promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety profiles.

References

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
  • Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. (2019). OSTI.GOV.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)
  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. (2018). PubMed.
  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. (2026).
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC - NIH.
  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting M
  • Thienopyridone In Vitro Assays: Application Notes and Protocols. (n.d.). Benchchem.
  • Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents | Request PDF. (2019).
  • Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflamm
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and. (2023). Semantic Scholar.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). Research Explorer.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PubMed.
  • Antimalarial activity of α-and β-thiopyridines 1-9 | Download Table. (n.d.).
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PMC.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • (PDF) Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023).
  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). PubMed.
  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI.
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). MDPI.
  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (n.d.).
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025).
  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed.
  • Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. (2025). Medicinal Chemistry Research.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Thiopurine Enhanced Mutations for PD-1/Ligand-1 Efficacy. (n.d.). ClinicalTrials.gov.
  • Validating the In Vitro Activity of 3-((benzylthio)methyl)
  • Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. (2024). PubMed.
  • Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations | Request PDF. (2026).
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PMC.
  • Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflamm
  • Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. (n.d.).
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (n.d.). PubMed.
  • The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed.
  • Substituted phenylthiophenylamines with antiinflamm
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing.
  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. (2019). PubMed.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.).
  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.).
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). MDPI.
  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. (n.d.). Benchchem.

Sources

A Technical Guide to Identifying and Validating Therapeutic Targets for 4-(4-bromo-5-methylthiophen-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold represents a promising, yet underexplored, chemical entity in drug discovery. Its structure, featuring a bi-aryl thienylpyridine core, is reminiscent of "privileged structures" known to interact with high-value therapeutic target classes. This guide provides a comprehensive, hypothesis-driven framework for identifying and validating potential therapeutic targets for derivatives of this scaffold. We will delve into a rational analysis of the molecule's pharmacophoric features to prioritize three primary target classes: Protein Kinases , G-Protein Coupled Receptors (GPCRs) , and other druggable enzyme families. For each class, we present the scientific rationale, propose specific molecular targets, and provide detailed, self-validating experimental workflows for in-silico screening, biochemical and biophysical validation, and cell-based functional characterization. This document serves as a strategic roadmap for research teams aiming to unlock the therapeutic potential of this novel chemical series.

Introduction: The Thienylpyridine Scaffold in Medicinal Chemistry

The thienylpyridine core is a recognized privileged scaffold in medicinal chemistry.[1] These structures are heterocyclic bioisosteres of bi-aryl systems and are frequently found in pharmacologically active compounds, playing a key role in binding interactions with biological targets.[2] Their unique structural characteristics provide an adaptable platform for designing potent therapeutic agents.[3] Numerous approved drugs and clinical candidates incorporate the pyridine ring, which demonstrates a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][4][5]

Well-known drugs containing a thienopyridine core, such as Ticlopidine, Clopidogrel, and Prasugrel, function as antiplatelet agents by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor.[6][7][8][9] Beyond this, the thienopyridine and related thienopyrimidine scaffolds have been successfully utilized to develop potent inhibitors of protein kinases, a critical target class in oncology.[3][10] This established precedent underscores the potential of the 4-(4-bromo-5-methylthiophen-2-yl)pyridine core as a foundational structure for novel drug development.

Core Analysis of the 4-(4-bromo-5-methylthiophen-2-yl)pyridine Moiety

A thorough analysis of the lead scaffold's structure allows for a hypothesis-driven approach to target identification. The key is to understand how its chemical features might interact with the binding sites of major protein families.

Pharmacophoric Features:

  • Pyridine Nitrogen: Acts as a potent hydrogen bond acceptor. This is a classic interaction motif for the hinge region of many protein kinases.[11]

  • Aromatic Rings (Thiophene & Pyridine): These planar systems can engage in favorable π-π stacking and hydrophobic interactions within a protein's binding pocket.

  • Bromo Substituent: This halogen atom increases lipophilicity and can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction that can enhance binding affinity and selectivity. It also provides a synthetic handle for further chemical modification.

  • Methyl Group: This small hydrophobic group can probe and fill small, greasy pockets within a binding site, potentially improving affinity and influencing the relative orientation of the two aromatic rings.

Predicted Physicochemical Properties: While experimental data is needed, we can predict key properties to guide initial development. These properties are critical for a compound's "drug-likeness" and its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/RangeImplication for Drug Development
Molecular Weight ~284.19 g/mol Well within the range for good oral bioavailability (Lipinski's Rule of 5).
cLogP (Lipophilicity) 3.5 - 4.5Moderately lipophilic, suggesting good potential for cell permeability.
Topological Polar Surface Area (TPSA) ~29.1 ŲLow TPSA, also predictive of good cell membrane penetration.
Hydrogen Bond Donors 0Lacks donor groups, simplifying binding interactions.
Hydrogen Bond Acceptors 1 (Pyridine N)The single, well-placed acceptor can be key for specific target recognition.

Hypothesis-Driven Target Identification: A Multi-pronged Strategy

Based on the core analysis, we propose a focused, yet comprehensive, strategy for target identification. The primary hypothesis is that the thienylpyridine scaffold is an excellent candidate for an ATP-competitive inhibitor. We will prioritize protein kinases, followed by an exploration of GPCRs and other enzyme classes.

Primary Target Class: Protein Kinases

Protein kinases are key regulators of numerous biological processes, and their aberrant activity is a hallmark of many diseases, especially cancer.[11][12] The thienopyridine and thienopyrimidine scaffolds have been successfully developed into potent kinase inhibitors.[3][10]

Rationale for Prioritization: The 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold contains the essential pharmacophore for ATP-competitive kinase inhibition. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the aromatic rings occupy the hydrophobic regions of the ATP-binding pocket.[13]

High-Priority Kinase Families:

  • p38 MAP Kinase: A key mediator of inflammatory cytokine synthesis. Pyridinyl-imidazole compounds are classic p38 inhibitors that bind in the ATP pocket, making this an attractive target for inflammatory diseases.[13][14][15][16]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A crucial mediator of angiogenesis in cancer. Thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2.[10][17][18][19]

  • Janus Kinase (JAK)/STAT3 Pathway: This pathway is also critical for tumor angiogenesis and metastasis. A thienopyridine derivative has been shown to inhibit both VEGFR-2 and JAK/STAT3 signaling.[17]

  • Other Underexplored Kinases: The thieno[3,2-b]pyridine scaffold has been shown to be a template for inhibitors of less-explored kinases like Haspin and CDKLs, suggesting our scaffold may also yield inhibitors for novel targets.[11][12][20]

Experimental Validation Workflow:

G cluster_0 In-Silico Screening cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & Functional Validation A Virtual Library Generation (Derivative Enumeration) B Molecular Docking (p38, VEGFR-2, JAK2) A->B C Scoring & Hit Selection B->C D Biochemical IC50 Assay (e.g., Kinase-Glo®) C->D E Biophysical Binding Assay (e.g., SPR, DSF) D->E F Determine Affinity (KD) & Kinetics (kon/koff) E->F G Cellular Target Engagement (e.g., NanoBRET™) F->G H Phosphorylation Assay (Western Blot / ELISA) G->H I Functional Phenotypic Assay (e.g., Cytokine Release, Tube Formation) H->I J J I->J Lead Optimization

Caption: Kinase Target Validation Workflow.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination) [1]

  • Objective: To determine the concentration of a derivative required to inhibit 50% of a target kinase's activity.

  • Materials:

    • Recombinant human kinase (e.g., p38α, VEGFR-2).

    • Kinase-specific peptide substrate.

    • ATP at or near its Km concentration.

    • Test compounds dissolved in DMSO.

    • Kinase buffer (containing MgCl2, DTT, BSA).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • Positive control inhibitor (e.g., SB 203580 for p38).

    • 384-well plates.

  • Procedure:

    • Prepare 11-point, 1:3 serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Add 50 nL of diluted compound, positive control, or DMSO (negative control) to appropriate wells of a 384-well plate.

    • Prepare a master mix of kinase and substrate in kinase buffer. Add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Prepare an ATP solution in kinase buffer. Add 5 µL to each well to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using DMSO (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for 30-50% of all marketed drugs.[21] Thienopyridine derivatives have been shown to modulate several GPCRs, including the adenosine A2A receptor (A2AAR) and the chemokine receptor CXCR4.[21][22]

Rationale for Prioritization: The rigid, moderately lipophilic nature of the 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold is suitable for binding within the transmembrane helices of GPCRs. While orthosteric binding is possible, the scaffold is also an excellent candidate for an allosteric modulator. Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering potential for greater selectivity and a more nuanced pharmacological effect.[23][24]

High-Priority GPCR Families:

  • Chemokine Receptors (e.g., CXCR4): These receptors play key roles in inflammation and cancer metastasis. A thienopyridine derivative was identified as a CXCR4 antagonist with an IC50 of 6.9 µM.[22]

  • Adenosine Receptors (e.g., A2AAR): These are implicated in immune response to tumors and are a known target of thienopyridines.[21][22]

  • Dopamine Receptors (e.g., D2R): Subtle modifications to a related thieno[2,3-d]pyrimidine scaffold yielded allosteric modulators and agonists of the D2 receptor, highlighting the potential for neuromodulatory activity.[25]

Experimental Validation Workflow:

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In-Depth Characterization A Radioligand Binding Assay (Competition vs. Known Ligand) B Functional Screen (e.g., Calcium Flux, cAMP Assay) A->B C Determine Modality (Agonist, Antagonist, Allosteric) B->C D Allosteric Modulation Assays (PAM/NAM activity) C->D E Signaling Bias Assessment (β-arrestin vs. G-protein) D->E F Determine Potency (EC50/IC50) & Affinity (Kb) E->F G Cell-based Functional Assays (e.g., Chemotaxis for CXCR4) F->G H H G->H Lead Optimization

Caption: GPCR Target Validation Workflow.

Tertiary Target Exploration: Other Enzyme Families & Ion Channels

The versatility of the pyridine and thiophene scaffolds means that other target classes should not be discounted.[2][4][26]

  • Sodium-Hydrogen Exchanger-1 (NHE-1): Pyrimidine analogs have been developed as potent and selective NHE-1 inhibitors for potential cardiovascular applications.[27]

  • Na+/K(+)-ATPase: A brominated thiazole derivative, structurally related to our scaffold, was found to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells.[28]

  • Tyrosyl DNA phosphodiesterase 1 (TDP1): This DNA repair enzyme is a reported target for thieno[2,3-b]pyridines.[21]

A broad phenotypic screening campaign against diverse cell lines, followed by target deconvolution of any hits, could be a valuable parallel strategy to uncover completely novel mechanisms of action for this chemical series.

Visualizing Potential Signaling Pathways

To provide context for the proposed targets, the following diagrams illustrate simplified versions of the p38 MAPK and a generic GPCR signaling cascade.

G Stress Stress / Cytokine Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 P Substrate Downstream Substrate (e.g., MK2, ATF2) p38->Substrate P Response Inflammatory Response (TNF-α, IL-6 production) Substrate->Response Inhibitor Thienylpyridine Derivative Inhibitor->p38

Caption: Simplified p38 MAPK Signaling Pathway.

G Ligand Ligand (e.g., Chemokine) GPCR GPCR (e.g., CXCR4) Ligand->GPCR G_Protein G Protein (Gα / Gβγ) GPCR->G_Protein Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Response Cellular Response (e.g., Ca2+ release, Migration) Second_Messenger->Response Inhibitor Thienylpyridine Derivative Inhibitor->GPCR

Caption: Generic Gq/Gs-Coupled GPCR Signaling Pathway.

Summary and Future Directions

The 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold is a highly promising starting point for the development of novel therapeutics. A rational, hypothesis-driven approach strongly suggests that protein kinases , particularly those involved in inflammation and angiogenesis like p38 MAPK and VEGFR-2, are the most probable and highest-value targets. Secondary exploration of GPCRs, leveraging the scaffold's potential for allosteric modulation, offers an avenue for differentiated pharmacology.

The path forward involves a systematic execution of the described workflows:

  • Synthesize a focused library of derivatives to explore the structure-activity relationship (SAR) around the core scaffold.

  • Execute in-silico and biochemical screens against the prioritized kinase panel.

  • Validate hits using biophysical and cell-based assays to confirm target engagement and functional effects.

  • Characterize promising hits against GPCR targets to explore secondary or novel activities.

By integrating computational chemistry, biochemistry, and cell biology, research teams can efficiently de-risk and advance derivatives of this scaffold, unlocking their full therapeutic potential.

References

  • Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, 64(1), e202412786. [Link]

  • Paruch, K., et al. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]

  • Paruch, K., et al. (2025). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF. ResearchGate. [Link]

  • Einarsdottir, R., et al. (2017). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 13. [Link]

  • Kim, J., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Experimental Dermatology, 24(7), 534-539. [Link]

  • Einarsdottir, R., et al. (2017). GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed. [Link]

  • Lee, M., et al. (2025). Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition. bioRxiv. [Link]

  • Kubo, K., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 127-130. [Link]

  • Kubo, K., et al. (2026). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]

  • Lee, J. C., & Young, P. R. (1999). p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Idrugs, 2(9), 834-841. [Link]

  • Wang, Y., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. European Journal of Medicinal Chemistry, 288, 117109. [Link]

  • Al-Omair, M. A., et al. (2025). Pyridine and thienopyridine scaffold-bearing compounds in therapeutic applications. European Journal of Life Sciences, 4(1), 15-23. [Link]

  • Abdel-Aziz, A. A., et al. (2023). Design, Synthesis and molecular modeling study of certain VEGFR-2 Inhibitors based on Thienopyrimidne Scaffold as Cancer Targeting Agents | Request PDF. ResearchGate. [Link]

  • Abu-Zaied, M. A., et al. (2025). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications | Request PDF. ResearchGate. [Link]

  • El-Naggar, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Bioorganic Chemistry, 110, 104812. [Link]

  • El-Adasy, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10729-10744. [Link]

  • Ong, B. S., & Ibertson, R. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia and Intensive Care, 31(1), 35-43. [Link]

  • ResearchGate. (2020). Thienopyridine derivatives (72–75) with anti-inflammatory and... ResearchGate. [Link]

  • Alipour, M., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(2), 569-577. [Link]

  • Angiolillo, D. J., et al. (2012). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 2(5), 1-10. [Link]

  • Wilson, K. P., et al. (1996). A highly specific inhibitor of human p38 MAP kinase binds in the ATP pocket. The Journal of Biological Chemistry, 271(44), 27696-27700. [Link]

  • Kumar, S., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Current Medicinal Chemistry, 16(35), 4568-4579. [Link]

  • ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. [Link]

  • Schrör, K. (2007). [Prasugrel, a new thienopyridine]. Herz, 32(8), 646-651. [Link]

  • Valant, C., et al. (2012). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 287(8), 5454-5462. [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

  • El-Metwaly, A. M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Leach, K., et al. (2019). Subtle modifications to a thieno[2,3-d]pyrimidine scaffold yield negative allosteric modulators and agonists of the dopamine D2 receptor. European Journal of Medicinal Chemistry, 172, 193-206. [Link]

  • Wityak, J., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

  • Lu, S., & Zhang, J. (2018). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors - Drug-Target Interactions. ResearchGate. [Link]

  • Le Calvé, B., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223. [Link]

  • Sivý, J., et al. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties. ResearchGate. [Link]

Sources

spectroscopic analysis (NMR, IR, MS) of 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic validation of 4-(4-bromo-5-methylthiophen-2-yl)pyridine , a heteroaryl scaffold common in medicinal chemistry (e.g., as a kinase inhibitor intermediate).

The analysis focuses on distinguishing this specific regioisomer from potential synthetic byproducts using NMR, IR, and MS.

Molecular Formula: C₁₀H₈BrNS Molecular Weight: 254.15 g/mol (based on ⁷⁹Br) Monoisotopic Mass: 252.96 (⁷⁹Br) / 254.95 (⁸¹Br)

Part 1: Strategic Analysis Workflow

To confirm the structure of this molecule, researchers must validate three structural domains: the pyridine ring, the trisubstituted thiophene core, and the regiochemistry of the bromine/methyl substituents.

Analytical Logic Flow

The following workflow illustrates the decision-making process for structural confirmation, prioritizing non-destructive methods (NMR) after initial mass confirmation.

AnalysisWorkflow cluster_checks Critical Checkpoints Start Crude Product (Suzuki Coupling) MS LC-MS (ESI+) Check m/z 254/256 (1:1) Start->MS Step 1 IR FT-IR Check Functional Groups MS->IR Step 2 Check1 Isotope Pattern 1:1? (Br presence) MS->Check1 H_NMR 1H NMR (DMSO-d6/CDCl3) Verify Proton Count & Splitting IR->H_NMR Step 3 (Critical) C_NMR 13C NMR Verify Carbon Count (10 Signals) H_NMR->C_NMR Step 4 Check2 Thiophene H3 Singlet? (Regio-purity) H_NMR->Check2 Structure Confirmed Structure C_NMR->Structure

Caption: Step-by-step logic for validating the 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is the first line of defense to confirm the presence of the bromine atom and the successful coupling of the two aromatic rings.

Primary Characteristics (ESI/APCI)
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended due to the basic nitrogen on the pyridine ring, which protonates readily

    
    .
    
  • Isotopic Pattern (The "Twin Towers"): The most diagnostic feature is the 1:1 intensity ratio of the molecular ion peaks due to the natural abundance of bromine isotopes (

    
     and 
    
    
    
    ).
Diagnostic Fragments
Fragment Ion (m/z)OriginMechanistic Insight
254 / 256

Parent molecular ion (1:1 ratio confirms 1 Br atom).
175

Homolytic cleavage of the C-Br bond.
160

Subsequent loss of the methyl group.
~128

Core scaffold after substituent stripping.
Fragmentation Pathway

MS_Fragmentation M [M+H]+ m/z 254/256 M_Br [M - Br]+ m/z ~175 M->M_Br - HBr/Br• M_Br_Me [M - Br - Me]+ m/z ~160 M_Br->M_Br_Me - CH3• Py_Frag Pyridine Ring Fragmentation M_Br_Me->Py_Frag Ring Opening

Caption: Proposed fragmentation pathway under high-energy collision (CID).

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for proving the regiochemistry (position of the Br and Me groups).

1H NMR Analysis (400 MHz, DMSO-d₆)

The molecule possesses high symmetry in the pyridine ring and a distinct lack of coupling in the thiophene ring, making the spectrum clean and easy to interpret.

Expected Chemical Shifts & Multiplicities:

Proton (H)δ (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic
Py-H2, H6 8.55 - 8.65Doublet (d)2HJ ≈ 6.0α-protons to Nitrogen (deshielded).
Th-H3 7.60 - 7.75Singlet (s) 1H-Diagnostic: Isolated proton between Pyridine and Br. No neighbors = Singlet.
Py-H3, H5 7.50 - 7.60Doublet (d)2HJ ≈ 6.0β-protons to Nitrogen.
-CH₃ 2.40 - 2.50Singlet (s)3H-Methyl attached to thiophene.

Critical Structural Proof:

  • The Thiophene Singlet: The proton at position 3 of the thiophene ring (Th-H3) must appear as a sharp singlet . If you see a doublet here, your bromine or methyl group is in the wrong position (e.g., 3-bromo-5-methyl isomer).

  • Pyridine AA'BB' System: The pyridine protons will appear as two distinct doublets (roofing effect may be visible).

13C NMR Analysis (100 MHz, DMSO-d₆)

You should observe 10 distinct carbon signals (due to symmetry in the pyridine ring reducing 5 carbons to 3 signals).

  • Pyridine C2/C6: ~150 ppm (Deshielded by N).

  • Pyridine C4: ~140 ppm (Ipso carbon).

  • Thiophene C2: ~138 ppm (Ipso to Pyridine).

  • Thiophene C5: ~135 ppm (Ipso to Methyl).

  • Pyridine C3/C5: ~120 ppm.

  • Thiophene C3: ~128-130 ppm (CH).

  • Thiophene C4: ~108-112 ppm (Upfield shift due to heavy atom effect of Br and electron density).

  • Methyl C: ~15 ppm.

Part 4: Infrared Spectroscopy (FT-IR)

IR is less structural but useful for quick purity checks (e.g., ensuring no starting material like boronic acid -OH remains).

  • 3050 - 3000 cm⁻¹: Aromatic C-H stretch (weak).

  • 2920, 2850 cm⁻¹: Aliphatic C-H stretch (Methyl group).

  • 1590, 1410 cm⁻¹: Pyridine ring breathing modes (C=N, C=C).

  • ~600 - 700 cm⁻¹: C-Br stretching vibration (often obscured in fingerprint region, but look for a distinct band if comparing to non-brominated analog).

Part 5: Experimental Protocols

Protocol 1: NMR Sample Preparation[1][2]
  • Solvent: CDCl₃ is standard, but DMSO-d₆ is preferred if the product is a hydrochloride salt or has solubility issues.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., K₂CO₃, Pd black) from the Suzuki coupling. Note: Paramagnetic Pd impurities will broaden peaks.

Protocol 2: LC-MS Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) + MS (ESI+).

Part 6: Common Pitfalls & Troubleshooting

  • Palladium Contamination:

    • Symptom:[2] Broad NMR lines or baseline noise.

    • Remedy: Treat the sample with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-cysteine before analysis.

  • Regioisomer Contamination:

    • Symptom:[2] Small impurity peaks in the aromatic region or splitting of the methyl singlet.

    • Cause: Impure starting material (e.g., 3-bromo-2-methylthiophene vs 4-bromo-2-methylthiophene).

    • Check: Zoom into the methyl region (2.4 ppm).[3] It should be a single sharp peak.

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons. (Standard text for interpreting AA'BB' systems and heteroaryl shifts).
  • Thiophene-based pyridine derivatives: synthesis and characterization. New Journal of Chemistry, 2016.[4] (Provides analogous NMR data for thiophene-pyridine coupled systems).

  • Fragmentation of Halogenated Heterocycles.Journal of Mass Spectrometry.
  • Sigma-Aldrich Product Data: 2-Bromo-3-methylthiophene. (Reference for thiophene fragment chemical shifts).

Sources

The Strategic Synthesis of Brominated Thiophene-Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Brominated Thiophene-Pyridine Scaffolds

Thiophene-pyridine derivatives are privileged heterocyclic scaffolds that form the core of numerous functional materials and pharmacologically active agents.[1][2][3] The strategic introduction of a bromine atom onto this framework serves as a crucial synthetic linchpin. This halogenation not only modulates the electronic properties of the molecule but, more importantly, provides a versatile chemical handle for further molecular elaboration through a variety of cross-coupling reactions.[4] The ability to regioselectively install bromine allows for precise control over the final molecular architecture, making these brominated intermediates highly valuable building blocks in drug discovery and materials science.[5][6] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing brominated thiophene-pyridine compounds, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Part 1: Direct Electrophilic Bromination

Direct bromination is often the most atom-economical approach to halogenating the thiophene-pyridine core. The reaction's success, however, hinges on controlling the regioselectivity, which is dictated by the inherent electronic properties of the heterocyclic rings and the reaction conditions employed.[7] The thiophene ring is significantly more electron-rich than pyridine and is thus more susceptible to electrophilic attack.

Causality of Reagent Choice: NBS vs. Br₂

The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is highly reactive and can lead to over-bromination or undesired side reactions. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it the reagent of choice for many regioselective brominations.[4] The reaction is typically performed in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF).[4]

Controlling Regioselectivity

The position of bromination on the thiophene ring is influenced by the point of attachment of the pyridine ring and any other substituents present. For instance, in 2-(pyridin-2-yl)thiophene, the electron-withdrawing nature of the pyridine ring deactivates the adjacent C3 position on the thiophene, directing bromination preferentially to the C5 position. Modulating the reaction conditions, such as temperature and the presence of acid or base, can further influence the site of bromination.[7][8] For example, performing bromination under acidic conditions can deactivate certain positions by protonating the pyridine nitrogen, thereby altering the electronic landscape of the entire molecule.[7]

Protocol 1: Regioselective Bromination of 2-Methylbenzo[b]thiophene with NBS

This protocol demonstrates a highly regioselective bromination at the electron-rich 3-position of a benzo[b]thiophene ring, a principle that is applicable to many thiophene systems.[4]

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A solution of 2-methylbenzo[b]thiophene (e.g., 500 mg, 3.4 mmol) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere in an ice bath at 0°C.[4]

  • N-Bromosuccinimide (NBS) (e.g., 630 mg, 3.5 mmol, 1.03 equivalents) is added to the solution in one portion.[4]

  • The ice bath is removed, and the reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.[4]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 3-bromo-2-methylbenzo[b]thiophene.[4]

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

For more complex architectures or when direct bromination lacks the desired regioselectivity, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative.[9][10] These methods involve coupling a brominated heterocycle with an organometallic reagent. The two most prominent methods are the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid or boronic ester reagents.[10][11] The reaction couples an aryl or vinyl halide (e.g., a brominated thiophene or pyridine) with an organoboron compound in the presence of a palladium catalyst and a base.[12]

Mechanism and Key Components: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the bromo-heterocycle.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by the base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst.[13] The base (e.g., K₃PO₄, K₂CO₃) activates the boronic acid for transmetalation.[10][13] A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.[10][13]

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_outcome Outcome Bromo_Het Brominated Thiophene or Bromopyridine Reaction Reaction Vessel 1,4-Dioxane/H₂O Heat (e.g., 90°C) Bromo_Het->Reaction Boronic_Acid Pyridine Boronic Acid or Thiophene Boronic Acid Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ (or other Pd source) Catalyst->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Product Final Product: Thiophene-Pyridine Compound Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Suzuki Coupling

This protocol is adapted from the synthesis of 2-(bromomethyl)-5-aryl-thiophenes and is broadly applicable.[13]

Materials:

  • Brominated heterocycle (e.g., 2-bromo-5-(bromomethyl)thiophene) (1 eq.)

  • Aryl or heteroaryl boronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the brominated heterocycle (1 eq.), the aryl boronic acid (1.1 eq.), and K₃PO₄ (2 eq.).[13]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add Pd(PPh₃)₄ (2.5 mol%) to the mixture.[13]

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).[13]

  • Stir the mixture vigorously and heat to 90°C for 12 hours, or until TLC indicates consumption of the starting material.[13]

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired coupled product.

Stille Coupling

The Stille coupling is another cornerstone of C-C bond formation, reacting an organostannane (organotin) compound with an organic halide.[14][15] Its primary advantage is the tolerance of a wide array of functional groups, as organostannanes are generally unreactive towards many common reagents.[15] However, the major drawback is the toxicity and difficulty in removing tin byproducts.[14]

Mechanism and Key Considerations: The catalytic cycle is analogous to the Suzuki coupling. A key difference is that the transmetalation step does not require a base. The choice of palladium catalyst and ligands can significantly impact reaction efficiency.[16] For instance, PdCl₂(PPh₃)₂ is a commonly used catalyst for this transformation.[17] Additives like LiCl can sometimes accelerate the reaction.[18]

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-M) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 3: One-Pot Stille Coupling

This protocol describes the synthesis of a di-substituted thieno[3,2-b]thiophene, illustrating the power of the Stille reaction.[17]

Materials:

  • 2,5-dibromothieno[3,2-b]thiophene (1 eq.)

  • Tributyl(thiophen-2-yl)stannane (2.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Combine 2,5-dibromothieno[3,2-b]thiophene (1 eq.), tributyl(thiophen-2-yl)stannane (2.1 eq.), and Pd(PPh₃)₄ (5 mol%) in a flask containing anhydrous DMF under a nitrogen atmosphere.[17]

  • Heat the reaction mixture to 90°C and stir overnight.[17]

  • After cooling to room temperature, add water to the solution to precipitate the product.[17]

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with hexanes and ether to remove tin byproducts.

  • Further purification can be achieved by vacuum sublimation or recrystallization to yield the pure product.[17]

Part 3: Data Summary and Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

MethodPurposeKey Observables
¹H NMR Determines the proton environment and confirms regiochemistry.Chemical shifts (ppm), coupling constants (Hz), and integration values for aromatic and aliphatic protons.
¹³C NMR Identifies all unique carbon atoms in the molecule.Chemical shifts for aromatic and other carbons.
Mass Spec. Confirms the molecular weight and isotopic pattern.Molecular ion peak (M+). For brominated compounds, a characteristic M+ and M+2 pattern in a ~1:1 ratio is observed due to ⁷⁹Br and ⁸¹Br isotopes.[13]
FT-IR Identifies functional groups present in the molecule.Characteristic stretching frequencies for C-H, C=C, C=N, and C-S bonds.

Conclusion

The synthesis of brominated thiophene-pyridine compounds can be effectively achieved through two primary strategic avenues: direct electrophilic bromination and palladium-catalyzed cross-coupling. Direct bromination with a mild reagent like NBS offers an efficient route when the inherent electronics of the substrate favor the desired regioselectivity. For instances where selectivity is challenging or more complex building blocks are required, Suzuki-Miyaura and Stille couplings provide powerful and versatile methods for constructing the target C-C bonds. The choice of method must be guided by the specific target molecule, the availability of starting materials, and considerations of reaction scale and byproduct toxicity. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently approach the synthesis of these valuable chemical intermediates.

References

  • J Org Chem. 2015 Dec 18;80(24):12594-8.

  • RSC Publishing. January 27, 2020.

  • PrepChem.com.

  • PMC. January 27, 2017.

  • PMC.

  • Organic Chemistry Portal.

  • PMC - NIH.

  • [Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][5][9][10]triazin-8(7H)‑one and Sequential Suzuki Couplings.]([Link]) The Journal of Organic Chemistry - Figshare. July 20, 2017.

  • ResearchGate.

  • Study Prep in Pearson+. July 04, 2024.

  • Benchchem.

  • PMC. January 12, 2026.

  • PubMed. May 01, 2009.

  • Organic Syntheses Procedure.

  • MDPI.

  • Thermo Fisher Scientific - US.

  • Advanced ChemBlocks.

  • ResearchGate. June 01, 2025.

  • PMC.

  • Organic Chemistry Portal.

  • Google Patents.

  • Organic Chemistry Portal.

  • MDPI.

  • Chem 115 Myers.

  • YouTube. February 14, 2020.

  • ResearchGate.

  • ResearchGate.

  • Mor. J. Chem.

  • MDPI. November 16, 2021.

  • ResearchGate. February 14, 2024.

  • PMC.

  • New Journal of Chemistry (RSC Publishing).

  • PrepChem.com.

  • Chemical Science (RSC Publishing).

  • SciSpace. December 22, 2020.

  • PMC.

  • MDPI. April 27, 2023.

Sources

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the carbon-bromine (C-Br) bond in the heterocyclic building block, 4-(4-bromo-5-methylthiophen-2-yl)pyridine. This compound is of significant interest to researchers, scientists, and drug development professionals due to its potential as a versatile intermediate in the synthesis of complex molecular architectures. The strategic positioning of the bromine atom on the electron-rich thiophene ring, which is in turn connected to a pyridine moiety, offers a unique platform for a variety of palladium-catalyzed cross-coupling reactions. This guide will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present quantitative data to facilitate synthetic planning and execution.

Core Reactivity Principles

The reactivity of the C-Br bond in 4-(4-bromo-5-methylthiophen-2-yl)pyridine is primarily dictated by the electronic nature of the thiophene ring and the influence of its substituents. The thiophene ring is an electron-rich aromatic system, which can influence the rate of oxidative addition in palladium-catalyzed cycles. The methyl group at the 5-position of the thiophene ring acts as an electron-donating group, further increasing the electron density of the ring. Conversely, the pyridine ring, being an electron-deficient system, can modulate the overall electronic properties of the molecule.

The C-Br bond on the thiophene ring is the primary site for transformations, serving as an excellent handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies.[1] The choice of catalyst, ligands, base, and solvent system is critical in achieving high efficiency and selectivity in these reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high functional group tolerance and under relatively mild conditions.[2] The C-Br bond in 4-(4-bromo-5-methylthiophen-2-yl)pyridine is an ideal electrophilic partner for a range of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For 4-(4-bromo-5-methylthiophen-2-yl)pyridine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[5][6]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a base (e.g., K₃PO₄, 2.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%) Ligand (mol%) Base (equivalents) Solvent Temperature (°C) Typical Yields
Pd(OAc)₂ (2) None K₂CO₃ (2) 50% aq. Isopropanol 80 Good to Excellent[6]
Pd(PPh₃)₄ (5) --- K₃PO₄ (2.2) 1,4-Dioxane/H₂O (4:1) 90 Moderate to Good[6]

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[8] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I).[1][9]

Reaction Principle: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a reaction flask under an inert atmosphere, add 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a ligand if necessary (e.g., PPh₃).[1]

  • Solvent and Base: Add a suitable solvent such as DMF and an amine base (e.g., triethylamine).[11]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv).[1]

  • Reaction Conditions: Heat the mixture to a temperature ranging from room temperature to 100 °C and monitor its progress.[1]

  • Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13] This reaction is instrumental in the synthesis of aniline derivatives and other nitrogen-containing heterocycles.

Reaction Principle: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[12]

Visualizing the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation Reactants Aryl Bromide (1 equiv) Amine (1.5 equiv) Base (e.g., Cs2CO3, 2 equiv) Degas Degas Mixture (N2 or Ar Purge) Reactants->Degas Catalyst_System Pd(OAc)2 (0.05 equiv) Ligand (e.g., BINAP, 0.08 equiv) Catalyst_System->Degas Solvent Anhydrous Toluene Solvent->Degas Heating Heat to 110 °C (Stir for 8h) Degas->Heating Workup Cool and Filter (through Celite) Heating->Workup Purification Concentrate and Purify (Silica Gel Chromatography) Workup->Purification Product Desired Arylamine Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried Schlenk tube, combine 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv), a palladium precatalyst, and a bulky, electron-rich phosphine ligand.

  • Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with water, extract with an organic solvent, and purify the product via column chromatography.

Stille Coupling: Utilizing Organostannanes

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane reagent.[14][15] While the toxicity of tin compounds is a concern, this reaction offers a broad substrate scope and is tolerant of many functional groups.[14][16]

Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent to the palladium center, and reductive elimination.[14]

Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: In a reaction vessel, combine 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Solvent: Add an anhydrous solvent such as toluene or DMF.

  • Reaction Conditions: Heat the reaction mixture, often to reflux, and monitor for completion.

  • Work-up and Purification: Upon completion, the reaction is worked up, and the product is purified, often involving a fluoride wash to remove tin byproducts.

Causality Behind Experimental Choices

The success of these cross-coupling reactions hinges on a careful selection of experimental parameters, each with a specific role in the catalytic cycle.

  • Catalyst and Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand, is paramount. Bulky, electron-rich ligands (e.g., those used in Buchwald-Hartwig amination) facilitate the reductive elimination step and can stabilize the active Pd(0) species.[2] The nature of the ligand also influences the rate of oxidative addition.

  • Base: The base plays a crucial role in the Suzuki-Miyaura and Buchwald-Hartwig reactions. In the Suzuki coupling, the base activates the organoboron species, facilitating transmetalation.[5] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[12]

  • Solvent: The solvent must be capable of dissolving the reactants and catalyst system and should be stable under the reaction conditions. Aprotic polar solvents like DMF or dioxane are commonly used. In some cases, aqueous solvent mixtures can be employed, particularly in Suzuki-Miyaura couplings.[16]

Conclusion

4-(4-Bromo-5-methylthiophen-2-yl)pyridine is a highly versatile building block for organic synthesis, with its C-Br bond serving as a key reactive site for a multitude of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction conditions, researchers can efficiently introduce a wide range of functionalities, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid in the exploration of this valuable synthetic intermediate.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution. (2019). Chemical Science. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. (2003). The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). Polymer Chemistry. [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. [Link]

  • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. (2017). ACS Catalysis. [Link]

  • THE STILLE REACTION, 38 YEARS LATER. CORE. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). International Journal of Organic Chemistry. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. (2017). Organic Chemistry Frontiers. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal. [Link]

  • Cross-Linking of Polypropylene with Thiophene and Imidazole. (2022). Polymers. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Angewandte Chemie International Edition. [Link]

  • Heterogeneous catalytic approaches in C–H activation reactions. (2016). Catalysis Science & Technology. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2019). Molecules. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2013). Molecules. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Chemistry Central Journal. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules. [Link]

  • Synthesis and Single-Crystal X-ray Characterization of 4,4' '-Functionalized 4'-(4-Bromophenyl)-2,2':6',2' '-terpyridines. ResearchGate. [Link]

  • Catalyst-Controlled Site-Selective Bond Activation. (2017). Accounts of Chemical Research. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. [Link]

  • Catalysis for Heterocycles Chemistry. The Soulé Research Group. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2018). Molecules. [Link]

  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. (2013). Acta Crystallographica Section E. [Link]

  • (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. (2021). Preprints.org. [Link]

  • Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles. (2026). Journal of the American Chemical Society. [Link]

  • Ir-Catalyzed Borylation of Heterocycles Through C−H Activation. ResearchGate. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU. [Link]

Sources

Methodological & Application

protocol for Suzuki coupling using 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-(4-bromo-5-methylthiophen-2-yl)pyridine as the electrophile. This substrate presents specific challenges: the coordination ability of the pyridine nitrogen (potential catalyst poisoning), the electron-rich nature of the thiophene ring, and significant steric hindrance arising from the methyl group at the 5-position (ortho to the reactive bromide).

This guide prioritizes a high-activity catalytic system over traditional tetrakis(triphenylphosphine)palladium(0) methods to ensure complete conversion and minimize protodeboronation side reactions.

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The target molecule contains two distinct heterocyclic motifs.[1][2]

  • The Electrophile (C-Br bond): Located at position 4 of the thiophene ring.

  • Steric Environment: The methyl group at position 5 creates an ortho-substituent effect, increasing the energy barrier for the oxidative addition step and, more critically, the transmetallation step.

  • Catalyst Deactivation: The pyridine moiety (attached at position 2) possesses a lone pair on the nitrogen atom capable of coordinating to the active Pd(0) species, potentially arresting the catalytic cycle (the "pyridine effect").

Catalyst Selection Strategy

To overcome the steric hindrance of the adjacent methyl group and the coordination of the pyridine, bulky, electron-rich phosphine ligands are required.

  • Recommendation: XPhos Pd G2 (Buchwald Generation 2 Precatalyst) or Pd(dppf)Cl₂·DCM .

  • Why: XPhos provides extreme steric bulk, which facilitates the reductive elimination step in hindered systems and prevents the formation of inactive palladium-pyridine complexes. Pd(dppf)Cl₂ is a robust alternative with a large bite angle that stabilizes the Pd center against heterocycle coordination.

Base and Solvent Effects
  • Base: Potassium Phosphate (K₃PO₄) is preferred over carbonates (Na₂CO₃) for hindered substrates due to its higher basicity and better solubility in organic/aqueous mixtures, facilitating the formation of the reactive boronate species.

  • Solvent: A 1,4-Dioxane/Water (4:1) system is ideal. Dioxane has a high boiling point (101°C) allowing for sufficient thermal energy to overcome the steric barrier, while water is essential for the activation of the boronic acid.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate (Aryl Bromide) 1.0Electrophile4-(4-bromo-5-methylthiophen-2-yl)pyridine
Boronic Acid/Ester 1.2 - 1.5NucleophileExcess required to account for protodeboronation
Catalyst: XPhos Pd G2 0.02 - 0.05Catalyst2-5 mol%. Preferred for steric bulk.
Alt. Catalyst: Pd(dppf)Cl₂ 0.05Catalyst5 mol%. Robust alternative.
Base: K₃PO₄ (tribasic) 3.0ActivatorUse finely ground powder or 2M aq. solution
Solvent: 1,4-Dioxane N/ASolventAnhydrous, degassed
Co-solvent: Water N/AAdditiveDegassed (essential for mechanism)
Step-by-Step Methodology

Step 1: Reaction Vessel Preparation

  • Oven-dry a 20 mL microwave vial or a Schlenk flask equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon or Nitrogen.

Step 2: Reagent Loading (Glovebox or Schlenk Line)

  • Add Substrate (1.0 equiv) and Boronic Acid (1.2–1.5 equiv) to the vial.

  • Add K₃PO₄ (3.0 equiv).

  • Critical Step: Add the Catalyst (XPhos Pd G2, 2–5 mol%) last to minimize air exposure.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Solvent Addition & Degassing [3]

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water.

  • Sparge the solvent mixture with Argon for 15–20 minutes. Note: Oxygen is the primary cause of Suzuki coupling failure.

  • Add the degassed solvent to the reaction vial via syringe (Concentration: 0.1 M with respect to the bromide).

Step 4: Reaction Execution

  • Thermal Method: Place in a pre-heated oil bath at 90°C for 4–12 hours.

  • Microwave Method (Preferred for screening): Heat at 110°C for 30–60 minutes.

  • Monitor reaction progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes; UV visualization). Look for the disappearance of the bromide starting material.

Step 5: Work-up & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[1]

  • Filter through a pad of Celite to remove Palladium black and insoluble salts. Wash the pad with EtOAc.

  • Separate layers; wash the organic layer with Brine (sat. NaCl).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via Flash Column Chromatography (Silica Gel). Note: Pyridine derivatives can streak on silica; add 1% Triethylamine to the eluent if necessary.

Visualization: Experimental Workflow

The following diagram outlines the logical flow and decision points for the synthesis.

SuzukiProtocol Start Start: Reagent Prep Degas CRITICAL: Degas Solvents (Dioxane/H2O 4:1, Ar sparge) Start->Degas Load Load Solids: Substrate, Boronic Acid, Base, Catalyst Degas->Load Reaction Reaction: 90°C (Oil Bath) or 110°C (Microwave) Load->Reaction Monitor Monitor (LC-MS/TLC) Check for Bromide consumption Reaction->Monitor Decision Complete? Monitor->Decision Workup Workup: Filter Celite -> Extraction -> Dry Decision->Workup Yes Troubleshoot Troubleshoot: 1. Add more Catalyst 2. Increase Temp 3. Switch to SPhos Decision->Troubleshoot No (Stalled) Purify Purification: Flash Chromatography (+1% Et3N) Workup->Purify Troubleshoot->Reaction Retry

Figure 1: Decision-tree workflow for the Suzuki coupling of hindered heteroaryl bromides.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (ligand dissociation).Switch to Pd(dppf)Cl₂ or add excess ligand (e.g., XPhos). Ensure rigorous degassing.
No Reaction (Starting Material Remains) Oxidative addition failure due to sterics or poisoning.Increase temp to 110°C. Switch to XPhos Pd G2 or SPhos Pd G2 .
Protodeboronation (Boronic acid loss) Hydrolysis of the C-B bond faster than transmetallation.Use anhydrous conditions (Dioxane/DMF) or switch to a Boronic Ester (Pinacol) or MIDA boronate .
Homocoupling of Boronic Acid Oxidative coupling due to O₂ presence.Re-degas solvents. Verify inert atmosphere.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

Sources

Application Note: 4-(4-Bromo-5-methylthiophen-2-yl)pyridine as a Strategic Building Block in Photochromic Electronics and Photopharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 4-(4-bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8) has emerged as a highly versatile building block at the intersection of organic electronics, photomagnetic materials, and photopharmacology[1][2]. It is primarily utilized to synthesize pyridine-bearing diarylethenes (DAEs)—a class of high-performance photochromic switches characterized by excellent thermal stability and fatigue resistance.

By bridging materials science and drug development, this building block allows researchers to engineer systems that respond to multiple stimuli (light, acid/base)[2]. In organic electronics, it enables the creation of ternary memory devices and Single-Molecule Magnets (SMMs)[3]. In biological applications, DAEs derived from this scaffold can be incorporated into oligonucleotides to reversibly control biological processes, such as regulating T7 RNA polymerase transcription with a high OFF-factor[2].

Mechanistic Insights: Causality in Molecular Design

The utility of 4-(4-bromo-5-methylthiophen-2-yl)pyridine is dictated by three highly specific functional domains, each serving a distinct mechanistic purpose:

  • The Bromo Handle (C4 of Thiophene): The bromine atom at the 4-position serves as the primary reactive site for halogen-metal exchange (lithiation) or palladium-catalyzed cross-coupling[4]. Because the C–Br bond has a lower dissociation energy than C–H bonds, it allows for highly regioselective functionalization to install the central perfluorocyclopentene bridge required for DAEs.

  • The Methyl Blockade (C5 of Thiophene): The methyl group is strategically placed at the highly reactive α-position of the thiophene ring. In DAE photochemistry, blocking this position is non-negotiable; it prevents irreversible oxidative side reactions and ensures that the molecule undergoes a clean, reversible conrotatory photocyclization upon UV irradiation.

  • The Pyridine Terminus: The pyridine ring transforms the standard DAE into a multi-addressable switch.

    • In Materials Science: The basic nitrogen acts as a strong coordinating ligand for lanthanide metals (e.g., Er³⁺), enabling the assembly of low-coordinate single-molecule magnets[3].

    • In Biological/Logic Systems: The nitrogen can be reversibly protonated by acids (e.g., trifluoroacetic acid), which alters the electronic state of the molecule, shifting its absorption spectrum and enabling dual-stimuli (light + acid) logic gates[2]. Furthermore, the position of the nitrogen (ortho, meta, or para) directly dictates the quantum yield of the cyclization process[2].

G BB 4-(4-bromo-5-methylthiophen-2-yl)pyridine (Strategic Building Block) Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) BB->Lithiation Regioselective Activation Coupling Bridge Installation (Octafluorocyclopentene) Lithiation->Coupling C-C Bond Formation DAE_Open DAE Open Form UV Absorbing (Yellow) Coupling->DAE_Open Target DAE Ligand DAE_Closed DAE Closed Form Vis Absorbing (Blue) DAE_Open->DAE_Closed UV Light (<400 nm) Conrotatory Cyclization DAE_Closed->DAE_Open Visible Light Ring-Opening

Synthesis workflow and reversible photoisomerization pathway of the DAE ligand.

Experimental Protocols

Protocol A: Synthesis of the Photochromic DAE Ligand (dtepy)

This protocol details the synthesis of 1,2-bis((2-methyl-5-pyridyl)thien-3-yl)perfluorocyclopentene (dtepy) using the title building block.

Self-Validating System & Causality: Why -78 °C? The intermediate thienyllithium species is highly reactive. Maintaining -78 °C prevents unwanted ring-opening of the thiophene and ensures the lithium exchange occurs exclusively at the bromine site. Why anhydrous conditions? Organolithium reagents are violently quenched by moisture, which would result in the dead-end protonation of the thiophene ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolution: Dissolve 4-(4-bromo-5-methylthiophen-2-yl)pyridine (2.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M concentration).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration. Dropwise, add n-butyllithium (2.1 equiv, 2.5 M in hexanes) over 20 minutes. The solution will typically darken, indicating the formation of the thienyllithium intermediate. Stir at -78 °C for 45 minutes.

  • Coupling: Add octafluorocyclopentene (1.0 equiv) dropwise via a gas-tight syringe.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature overnight to drive the substitution of the fluorine atoms to completion.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), dry the organic layer over MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the open-form DAE (yellow solid).

Protocol B: Assembly of Photomagnetic Erbium(III) Devices

This protocol describes the coordination of the dtepy ligand to an Erbium(III) center to create a ternary memory device (SMM)[3].

Self-Validating System & Causality: Why Pentane? Pentane is a strictly non-coordinating hydrocarbon solvent. If a coordinating solvent like THF or acetonitrile were used, the solvent molecules would compete with the pyridine nitrogen for the Er³⁺ coordination sites. Using pentane forces the pyridine to coordinate, preserving the low-coordinate geometry of the Er³⁺ ion, which is the fundamental source of its magnetic anisotropy and SMM behavior[3][5].

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the low-coordinate precursor [Er(BHT)₃] (BHT = 2,6-di-tert-butyl-4-methylphenolate) according to standard air-free organometallic procedures.

  • Assembly: Inside an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), dissolve [Er(BHT)₃] (3.0 equiv) and the synthesized dtepy ligand (2.0 equiv) in anhydrous pentane.

  • Crystallization: Stir the mixture at room temperature for 10 minutes. Filter the solution through a PTFE syringe filter (0.22 µm) into a clean vial. Leave the vial undisturbed at room temperature for 24 hours to allow for spontaneous crystallization.

  • Harvesting: Harvest the resulting yellow prism crystals: {[Er(BHT)3]3(dtepy)2}·4C5H12.

  • Photomagnetic Switching: Expose the yellow crystals to near-UV light (e.g., 365 nm LED). A rapid color change to dark blue will validate the photocyclization of the ligand within the crystal lattice, altering the magnetic relaxation dynamics of the Er³⁺ centers[3][6].

G Er_Precursor [Er(BHT)3] Precursor (Highly Anisotropic) Assembly Self-Assembly in Pentane (Forces Pyridine Coordination) Er_Precursor->Assembly Ligand dtepy Ligand (Open Form) Ligand->Assembly SMM_Open Trinuclear SMM (Open) Yellow Crystals Paramagnetic State A Assembly->SMM_Open Crystallization SMM_Closed Trinuclear SMM (Closed) Dark Blue Crystals Paramagnetic State B SMM_Open->SMM_Closed UV Irradiation (365 nm) Photocyclization SMM_Closed->SMM_Open Vis Irradiation (>500 nm) Ring-Opening

Mechanism of self-assembly and photomagnetic switching in Erbium(III) SMM devices.

Quantitative Data Summary

The following table summarizes the divergent physical, magnetic, and biological properties of the open and closed forms of pyridine-bearing DAEs synthesized from this building block[2][3].

Property / Application DomainOpen Form (o-dtepy)Closed Form (c-dtepy)
Visual Appearance (Crystalline) Yellow / ColorlessDark Blue / Purple
UV-Vis Absorption Maximum < 400 nm (UV region)~ 600 nm (Visible region)
Magnetic State (in Er-SMMs) Paramagnetic State A (Slow relaxation)Paramagnetic State B (Altered relaxation)
Biological Activity (Oligo-bound) High Transcription (T7 RNA Polymerase)Suppressed Transcription (2.4x OFF factor)
Acid/Base Responsiveness Protonation induces slight bathochromic shiftProtonation induces deep red-to-purple shift

References

  • Liu, G., Liu, M., Pu, S., Fan, C., & Cui, S. (2012). Photochromism of new unsymmetrical isomeric diarylethenes bearing a pyridine group. Tetrahedron, 68(10), 2267-2275. URL: [Link]

  • Rogacz, K., Brzozowska, M., Baś, S., Kurpiewska, K., & Pinkowicz, D. (2022). Low-Coordinate Erbium(III) Single-Molecule Magnets with Photochromic Behavior. Inorganic Chemistry, 61(41), 16295-16306. URL: [Link]

Sources

Advanced Purification Protocols for 4-(4-bromo-5-methylthiophen-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine typically involves Suzuki-Miyaura cross-coupling between a pyridine boronic acid/ester and a di-bromo thiophene (or vice versa).[1][2][3] While the reaction is robust, the purification of this scaffold presents unique challenges due to the coordination ability of both the pyridine nitrogen and the thiophene sulfur, which can tenaciously bind palladium catalysts.[4] Furthermore, the separation of the desired product from homocoupling byproducts (bis-thiophene or bis-pyridine) and protodeboronated impurities requires a multi-tiered purification strategy.[5][4][1]

This guide details three distinct purification methodologies: Chemo-Selective Acid-Base Extraction , Optimized Flash Chromatography , and Recrystallization .[5][1][2] It also addresses the critical removal of heavy metals to meet pharmaceutical standards.[5][4][3]

Chemical Profile & Solubility Data[1][3][4][5][6]

Understanding the physicochemical properties of the target molecule is the foundation of any purification strategy.[5][3]

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₁₀H₈BrNSMW: ~254.15 g/mol
pKa (Pyridine N) ~5.2 - 5.4 (Est.)[5][1][2][3]Allows for pH-switchable solubility.[2][3] Protonated at pH < 3.[5][4][2][3]
LogP ~3.2 - 3.5Lipophilic; soluble in organic solvents, insoluble in water (neutral form).[5][4][1][2]
Solubility (High) DCM, THF, EtOAc, DMSOGood solvents for loading/extraction.[5][4][1]
Solubility (Mod.) Methanol, Ethanol, ToluenePotential crystallization solvents.[5][4]
Solubility (Low) Water, Hexanes, HeptaneGood anti-solvents.[5][4][1][6]

Protocol A: Chemo-Selective Acid-Base Extraction[3][4][5]

Principle: This method exploits the basicity of the pyridine ring (pKa ~5.3).[5][4][3] By lowering the pH, the pyridine nitrogen is protonated, rendering the molecule water-soluble.[4] Neutral impurities (thiophene dimers, phosphine oxides) remain in the organic phase.[5][4]

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification (Extraction 1):

    • Add 1.0 M HCl (aq) to the organic layer.[5][2][3] The volume should be 1:1 relative to the organic phase.[5][4][3]

    • Note: The target molecule will protonate and migrate to the aqueous layer (pH < 2).[5][4][3]

    • Shake vigorously and separate layers.[5][4][2][3] Keep the Aqueous Layer (Acidic) .[5][4][2][3]

    • Optional: Repeat the extraction of the organic layer with a second portion of 1.0 M HCl to ensure complete recovery.[5][3]

  • Wash (Impurity Removal):

    • Wash the combined Aqueous Acidic Layers with fresh EtOAc or Diethyl Ether (2x).[5][4][2][3]

    • Mechanism:[5][2][3][7][8] This removes non-basic impurities (e.g., unreacted thiophene starting material, triphenylphosphine oxide, boronic acid residues) which stay in the organic wash.[5][4] Discard these organic washes.[5][4][2][3]

  • Basification (Precipitation/Extraction 2):

    • Cool the aqueous layer to 0–5°C in an ice bath.[5][4][3]

    • Slowly add 2.0 M NaOH or Saturated Na₂CO₃ until the pH reaches 10–11.[5][2][3]

    • Observation: The solution will become cloudy as the free base form of the product precipitates.[5][4][3]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄ .[5][4][2][3][9][10]

    • Filter and concentrate in vacuo to yield the semi-pure product.[5][4][3]

Critical Control Point: Do not use strong acids like concentrated H₂SO₄, which might induce decomposition of the thiophene ring.[5][4] 1M HCl is sufficient.[5][2][3]

Protocol B: Optimized Flash Column Chromatography[1][2]

For high-purity requirements (>98%), chromatography is often necessary after the workup.[5][4][1]

Stationary Phase Selection:
  • Standard Silica (SiO₂): Effective, but the basic pyridine can streak (tailing) due to interaction with acidic silanols.[5][4][1]

  • Amine-Functionalized Silica: Ideal but expensive.[5][2][3]

  • Additive Strategy: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and sharpen peaks.[5][4][2][3]

Mobile Phase Gradients:
Solvent SystemGradientApplication
Hexanes / EtOAc 0% → 40% EtOAcGeneral purification.[1][2][3] Good separation of non-polar impurities.[5][4][2][3][6]
DCM / Methanol 0% → 5% MeOHFor more polar impurities.[5][2][3] Requires TEA additive.[5][4][2][3]
DCM / Acetone 0% → 20% AcetoneAlternative if MeOH causes co-elution.[5][2][3]
Procedure:
  • Loading: Dry load the crude material on Celite or Silica (1:2 ratio w/w) to prevent band broadening.[5][4][2][3]

  • Elution: Run the gradient over 15–20 column volumes (CV).

  • Detection: Monitor at 254 nm (aromatic) and 280 nm (conjugated system). The thiophene-pyridine conjugation usually exhibits strong UV absorbance.[2][3]

Protocol C: Crystallization & Polymorph Control[1][2]

Crystallization is the most scalable method and effective for removing the final traces of isomers (e.g., regioisomers from the Suzuki coupling).[5][4]

Solvent Systems:
  • System 1 (Preferred): Ethanol / Water. [5][4][1][2]

    • Dissolve product in boiling Ethanol (min. volume).

    • Add hot water dropwise until persistent turbidity.[5][4][2][3]

    • Cool slowly to RT, then 4°C.

  • System 2: Ethyl Acetate / Heptane. [5][2][3]

    • Dissolve in minimal hot EtOAc.[5][4][2][3]

    • Add Heptane as an anti-solvent.[5][4][2][3]

  • System 3: Diethyl Ether.

    • Literature suggests recrystallization from diethyl ether yields colorless crystals for similar brominated thiophenes [4].[5][4][2][3]

Procedure:
  • Dissolve the semi-pure solid in the "Good Solvent" at near-reflux temperature.

  • Filter hot (if insoluble particles/dust are present).[5][4][2][3]

  • Add the "Anti-Solvent" slowly until the solution turns slightly milky.[5][4][3]

  • Add a few drops of Good Solvent to clear it.[5][4][2][3]

  • Allow to stand undisturbed.[5][4][2][3] Scratching the glass can induce nucleation if oiling occurs.[5][4][2][3][9]

Protocol D: Palladium Scavenging (Pharma Grade)

Thiophene and Pyridine are both ligands for Palladium.[5][4][2][3] Standard workups often leave 500–1000 ppm Pd residues.[5][4][2][3]

Method:

  • Silica-Based Scavengers: Dissolve crude (after Protocol A) in THF/MeOH. Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) resins (5 wt% equivalent).[5][4][1][2][3] Stir for 4 hours at 40°C. Filter and concentrate.

  • Chelating Wash: During the workup, wash the organic layer with 0.1 M Aqueous Sodium Diethyldithiocarbamate or 10% N-Acetylcysteine solution.[5][2][3] This pulls Pd into the aqueous phase.[5][3]

Visual Workflow (Decision Logic)

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Step1 Dissolve in EtOAc/DCM Start->Step1 AcidExt Acid Extraction (1M HCl) Target -> Aqueous Phase Step1->AcidExt OrgWash Organic Wash (Remove Neutral Impurities) AcidExt->OrgWash Discard Org Layer Basify Basify Aqueous Layer (pH 11) Extract into DCM AcidExt->Basify Keep Aq Layer Scavenge Pd Scavenging (SiliaMetS Thiol / Wash) Basify->Scavenge CheckPurity Check Purity (LCMS/NMR) HighPurity Purity > 95% CheckPurity->HighPurity Yes LowPurity Purity < 95% CheckPurity->LowPurity No Cryst Recrystallization (EtOH/Water or Et2O) HighPurity->Cryst Flash Flash Chromatography (Hex/EtOAc + 1% TEA) LowPurity->Flash Scavenge->CheckPurity Flash->Cryst Final Pure Product (>99%, <10ppm Pd) Cryst->Final

Caption: Figure 1. Integrated purification workflow emphasizing the acid-base switch for initial cleanup followed by polishing steps.

References

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine."[5][1][2][3][7] Accessed October 2023.[5][4][3] Link[5][4][1]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Accessed October 2023.[5][4][3] Link

  • MDPI. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling."[5][2][3] Molecules, 2018.[5][4][11] Link[5][4][1]

  • El-Hiti, G. A., et al. "(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile."[1][2][3] Acta Crystallographica Section E, 2013.[5][4] (Demonstrates crystallization of brominated thiophenes from diethyl ether). Link

  • PubChem. "4-(2-Thienyl)pyridine Compound Summary."[5][2][3] National Library of Medicine.[5][4][2][3] Link

Sources

developing cell-based assays with 4-(4-bromo-5-methylthiophen-2-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Optimization of Cell-Based Assays Using Photoswitchable Diarylethenes Derived from 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Mechanistic Rationale & Scaffold Design

In the rapidly evolving field of photopharmacology, achieving spatiotemporal control over drug activity requires highly tunable, fatigue-resistant photoswitches. The 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold serves as a premier synthetic building block for generating photochromic diarylethenes (DAEs).

Chemically, the bromo substituent acts as a versatile handle (via halogen-metal exchange) to assemble the central perfluorocyclopentene core, while the pyridine moiety functions as a critical hydrogen-bond acceptor designed to interact with the ATP-binding hinge region of target kinases (e.g., VEGFR-2, PKC) .

The causality of this system is rooted in electrocyclic isomerization. Upon irradiation with UV light (typically 340–380 nm), the unconstrained, non-planar "open-ring" isomer undergoes a conrotatory 6π-electrocyclic ring closure. This physically transforms the molecule into a rigid, fully conjugated "closed-ring" system. This geometric constraint acts as a molecular switch: the rigid closed isomer perfectly occupies the narrow kinase binding pocket, whereas the flexible open isomer sterically clashes or fails to maintain coplanarity, rendering it pharmacologically inactive.

Mechanism Open DAE Open Isomer (Flexible, Inactive) Closed DAE Closed Isomer (Rigid, Active) Open->Closed UV Light (365 nm) Kinase Target Kinase (e.g., VEGFR-2) Open->Kinase Low Affinity Binding Closed->Open Vis Light (530 nm) Closed->Kinase High Affinity Binding Effect Pathway Inhibition & Apoptosis Kinase->Effect Signal Blockade

Figure 2. Reversible target engagement by DAE analogs via light-controlled isomerization.

Critical Assay Parameters: Building a Self-Validating System

As a Senior Application Scientist, I frequently observe that the failure of photopharmacological assays stems not from the compound, but from a failure to isolate the photoswitch's effect from environmental variables. A robust assay must account for the following:

  • Photostationary State (PSS) Calibration: You will never test a "100% closed" isomer. UV irradiation yields a thermodynamic equilibrium (PSS), typically 80-90% closed. You must quantify this ratio via HPLC/UV-Vis prior to cellular application to accurately calculate the active concentration.

  • Decoupling Phototoxicity: UV light (365 nm) inherently induces DNA damage and cellular apoptosis. To validate that cytotoxicity is driven by the isomerized compound and not the light source, the assay must include a "Vehicle + Light" control. Any viability drop in this control must be mathematically subtracted from the experimental wells .

  • Pre-Irradiation vs. In Situ Switching: To further mitigate UV phototoxicity, it is highly recommended to pre-irradiate the compound in buffer before dosing the cells, rather than irradiating the cells directly. If in situ toggling is required, rely on the visible light phase (closed

    
     open), as 
    
    
    
    nm light is benign to mammalian cells.

Step-by-Step Protocol: Light-Dependent Cell Viability Assay

This protocol details the evaluation of a pyridine-DAE kinase inhibitor, aiming to determine its Phototherapeutic Index (PTI) —the ratio of its inactive (open) IC


 to its active (closed) IC

.

Phase 1: Compound Preparation & PSS Generation

  • Stock Preparation: Dissolve the synthesized DAE analog in 100% molecular-grade DMSO to a 10 mM stock. Crucial: Perform this step under red-light conditions to prevent premature ambient photoisomerization.

  • Aliquoting: Split the stock into two UV-transparent quartz vials labeled "Dark" (Open Isomer) and "Light" (Closed Isomer).

  • Irradiation: Expose the "Light" vial to a 365 nm LED array (10 mW/cm²) for 3 minutes. Confirm PSS achievement via UV-Vis spectroscopy (look for the emergence of a broad absorption band at

    
    550 nm characteristic of the conjugated closed-ring).
    

Phase 2: Cell Seeding and Treatment 4. Seeding: Seed target cells (e.g., HUVEC cells for VEGFR-2 targeting) into a 96-well black, clear-bottom tissue culture plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO


.
5.  Dilution:  Perform 1:3 serial dilutions of both "Dark" and "Light" stocks in assay medium. Ensure the final DMSO concentration remains 

0.5% to prevent solvent toxicity. 6. Dosing: Dose the cells under strictly controlled red-light ambient conditions. Include the following controls: Untreated, Vehicle (0.5% DMSO) Dark, and Vehicle (0.5% DMSO) Light.

Phase 3: Incubation and Readout 7. Incubation: Return the plate to the incubator for 48 hours. Wrap the "Dark" plates in aluminum foil to guarantee zero light leakage. 8. Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis. 9. Detection: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence on a multi-mode microplate reader.

Workflow N1 Compound Prep (Dark/Red Light) N2 Pre-Irradiation (UV to PSS) N1->N2 N3 Cell Incubation (37°C, 5% CO2) N2->N3 N4 In Situ Light Modulation N3->N4 N5 Viability Readout N4->N5

Figure 1. Workflow for evaluating photoswitchable DAE analogs in cell-based assays.

Data Presentation & Interpretation

A highly successful photopharmacological agent should exhibit a vast discrepancy in biological activity between its two states. The quantitative benchmark for this is the Phototherapeutic Index (PTI).

Table 1: Representative Pharmacological Profiling of a Pyridine-DAE Kinase Inhibitor

Cell LineTarget DependencyIC

Dark / Open [µM]
IC

UV / Closed [µM]
Phototherapeutic Index (PTI)*
HUVEC VEGFR-2 (High)> 10.000.22> 45.4
HeLa PKC (Moderate)15.500.8518.2
HEK293 None (Off-target control)> 50.00> 50.00N/A

*PTI is calculated as [IC


 Dark] / [IC

Light]. A PTI > 10 is generally required to provide a viable therapeutic window for localized light activation.

References

  • Targeted Cancer Therapy Using Compounds Activated by Light International Journal of Molecular Sciences (2021). URL:[Link]

  • Photo-controllable cytotoxicity in cell culture using a diarylethene photoswitch Organic & Biomolecular Chemistry (2025). URL:[Link]

  • Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib International Journal of Molecular Sciences (2020). URL:[Link]

scale-up synthesis considerations for 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Executive Summary

This application note details the process development and scale-up considerations for the synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8). This scaffold serves as a critical intermediate in the synthesis of kinase inhibitors and optoelectronic materials.

The protocol utilizes a regioselective Suzuki-Miyaura cross-coupling strategy.[1] By exploiting the inherent electronic differentiation between the


- and 

-positions of the thiophene ring, we achieve selective arylation at the C2 position of 2,4-dibromo-5-methylthiophene , leaving the C4-bromide intact for downstream diversification. This guide addresses critical scale-up parameters including exotherm management, palladium remediation, and isolation via crystallization to avoid chromatographic purification.

Retrosynthetic Analysis & Strategy

The target molecule contains a pyridine ring coupled to a sterically congested, halogenated thiophene core.

Strategic Disconnection: The most robust disconnection is the C(sp


)-C(sp

) bond between the thiophene C2 and the pyridine C4 positions.
  • Route Selection: Suzuki-Miyaura Coupling.[1]

  • Coupling Partners:

    • Electrophile: 2,4-Dibromo-5-methylthiophene.

    • Nucleophile: 4-Pyridylboronic acid (or pinacol ester).

Mechanistic Rationale for Regioselectivity: In polyhalogenated thiophenes, the C-Br bond at the


-position (C2 or C5) is significantly more electron-deficient and possess a lower bond dissociation energy compared to the 

-position (C3 or C4). Consequently, oxidative addition of Pd(0) occurs preferentially at C2. In 2,4-dibromo-5-methylthiophene, the C5 position is blocked by a methyl group, directing the catalyst almost exclusively to C2.

DOT Diagram: Retrosynthetic Logic

G cluster_0 Precursors Target Target: 4-(4-bromo-5-methylthiophen-2-yl)pyridine SM1 2,4-Dibromo-5-methylthiophene (Electrophile) SM1->Target Pd(0) Cat. Base, Heat SM2 4-Pyridylboronic Acid (Nucleophile) SM2->Target Mechanism Key Control Element: Electronic Bias (C2 > C4) Steric Bias (C5 blocked) Mechanism->Target Directs Regioselectivity

Figure 1: Retrosynthetic strategy relying on electronic bias for regiocontrol.

Process Development & Optimization

Before scale-up, the following parameters were optimized to ensure safety and quality.

Catalyst & Ligand Screening
  • Challenge: Pyridylboronic acids are prone to protodeboronation.

  • Solution: High-activity catalysts allow for lower temperatures and shorter reaction times.

  • Selected System: Pd(dppf)Cl

    
    [2][3]·CH
    
    
    
    Cl
    
    
    .
    • Why: The bidentate ferrocenyl ligand (dppf) provides a large bite angle, enhancing the rate of reductive elimination and stability of the Pd-complex, crucial for heteroaryl-heteroaryl couplings.

Solvent & Base Selection
  • Solvent: 1,4-Dioxane/Water (4:1) .[1]

    • Scale-Up Note: While Dioxane is a Class 2 solvent, it offers superior solubility for the boronic acid. For larger GMP batches, 2-MeTHF/Water is a greener alternative, though solubility of the product must be verified.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)
    .
    • Why: Milder than K

      
      PO
      
      
      
      or hydroxide bases, reducing the risk of competitive hydrolysis of the C4-bromide.
Impurity Profile
Impurity TypeOriginControl Strategy
Bis-coupled product Over-reaction at C4 position.[4][5]Limit boronic acid to 1.05 equiv; maintain strict temp control (<85°C).
Protodeboronated Pyridine Hydrolysis of boronic acid.Degas solvents thoroughly; avoid excessive heating times.
Pd-Black Catalyst decomposition.Use Pd scavengers (SiliaMetS®) or charcoal filtration.

Detailed Scale-Up Protocol

Scale: 100 g Input (Representative Pilot Scale)

Step 1: Preparation of 2,4-Dibromo-5-methylthiophene (If not purchased)

Note: If starting material is purchased, skip to Step 2.

  • Charge 2-methylthiophene (1.0 equiv) and DCM (10 vol) to a reactor. Cool to 0°C.

  • Add NBS (2.05 equiv) portion-wise over 2 hours. Exotherm Alert: Maintain T < 5°C.

  • Warm to 20°C and stir for 4 hours.

  • Quench with 10% Na

    
    S
    
    
    
    O
    
    
    and wash with NaHCO
    
    
    .
  • Concentrate to yield oil. Distill if necessary (bp ~110°C @ 10 mmHg).

Step 2: Regioselective Suzuki Coupling (Critical Step)

Reagents:

  • 2,4-Dibromo-5-methylthiophene (MW 255.96): 100 g (0.39 mol)

  • 4-Pyridylboronic acid (MW 122.92): 50.5 g (0.41 mol, 1.05 equiv)

  • Pd(dppf)Cl

    
    [2][3]·DCM (MW 816.6): 3.2 g (1 mol%)
    
  • Sodium Carbonate (MW 105.99): 82.7 g (0.78 mol, 2.0 equiv)

  • 1,4-Dioxane: 1000 mL (10 vol)

  • Water: 250 mL (2.5 vol)

Workflow:

  • Inertion: Purge a 3-L jacketed reactor with N

    
     for 15 minutes.
    
  • Charging: Load 1,4-dioxane, 2,4-dibromo-5-methylthiophene, and 4-pyridylboronic acid. Start agitation (250 rpm).

  • Degassing: Sparge the solution with N

    
     for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
    [2]·DCM. The solution will turn orange/red.
    
  • Base Addition: Dissolve Na

    
    CO
    
    
    
    in water (degassed) and add to the reactor.
  • Reaction: Heat the mixture to 80°C .

    • Ramp Rate: 1°C/min to prevent thermal shock and sudden off-gassing.

    • Monitoring: Check HPLC at 2 hours. Target: < 2% Starting Material.

    • Typical Time: 3–5 hours.

  • Work-up:

    • Cool to 20°C.

    • Filter through a pad of Celite to remove bulk Pd residues. Rinse with EtOAc.[6]

    • Concentrate the filtrate to remove bulk Dioxane.

    • Dilute residue with EtOAc (10 vol) and Water (5 vol).

    • Phase Separation: Separate layers. Extract aqueous layer with EtOAc (1 x 5 vol).

    • Scavenging: Treat combined organics with SiliaMetS® Thiol (5 wt% vs theoretical yield) at 50°C for 1 hour to remove residual Pd. Filter.

Step 3: Purification (Crystallization)

Avoid chromatography for scale-up.

  • Acid-Base Extraction (Optional for high purity):

    • Extract the organic layer with 1M HCl (3 x 3 vol). The product (pyridine) goes into the aqueous phase; non-basic impurities (unreacted thiophene) remain in organic.

    • Neutralize the combined acidic aqueous phase with 2M NaOH to pH 9. The product will precipitate.[7]

  • Crystallization:

    • Collect the solid precipitate by filtration.[7]

    • Recrystallization Solvent: Ethanol or IPA/Water.

    • Dissolve crude solid in boiling Ethanol (5 vol).

    • Cool slowly to 0°C over 4 hours.

    • Filter and wash with cold Ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

Expected Yield: 70–80% (approx. 70–80 g). Appearance: Off-white to pale yellow solid.

Analytical Controls

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Pyridine/Thiophene absorption).

Key Specification Limits:

  • Purity (HPLC): > 98.0% a/a.

  • Regioisomer (C4-coupled): < 0.5%.

  • Residual Pd: < 20 ppm (requires ICP-MS).

Safety & Engineering Controls

DOT Diagram: Safety Workflow

Safety cluster_controls Engineering Controls Start Start Scale-Up Exotherm Exotherm Control (Adiabatic Temp Rise) Start->Exotherm Heating Gas Off-Gassing (N2/Solvent Vapors) Exotherm->Gas Reflux EC1 Jacketed Reactor Active Cooling Exotherm->EC1 Pd Heavy Metal Exposure Gas->Pd Workup EC2 Condenser + Scrubber Gas->EC2 EC3 Closed System Filtration Pd->EC3

Figure 2: Critical safety nodes and engineering controls.

  • Thermal Hazards: The Suzuki coupling is exothermic.[3][8] On a >1 kg scale, dosing the base or the catalyst as a slurry at temperature is safer than "all-in" heating, though the "all-in" method described above is safe for <500g if the ramp rate is controlled.

  • Palladium Sensitization: Pd compounds are potent sensitizers. Use dedicated glassware and HEPA-filtered weigh stations.

  • Solvent Handling: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Regioselectivity in Thiophene Couplings

    • Alson, D. A., Najera, C., & Pacheco, M. C. (2002).[9] Regioselective Suzuki-Miyaura Cross-Coupling of Dihalogenated Heterocycles. Journal of Organic Chemistry, 67(16), 5588–5594.

  • General Scale-Up of Suzuki Couplings

    • Dunetz, J. R., & Magano, J. (2012). Applications of the Suzuki–Miyaura Coupling in the Pharmaceutical Industry. Organic Process Research & Development, 16(8), 1146–1178.

  • Pd Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Crystal Structure & Precursor Synthesis

    • El-Hiti, G. A., et al. (2013).[10] (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile.[10][11] Acta Crystallographica Section E, 69(10), o1385.

Sources

The Strategic Application of 4-(4-bromo-5-methylthiophen-2-yl)pyridine in the Synthesis of Novel Anti-Cancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: Application Note AN-2026-03-07

Introduction: The Privileged Scaffold of Thiophenyl-Pyridines in Oncology

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions has made it a "privileged" structure in drug design. When coupled with a thiophene moiety, another versatile heterocycle known for a wide spectrum of biological activities, the resulting thiophenyl-pyridine core offers a unique three-dimensional architecture ripe for the development of targeted therapeutics.[3] This application note delineates the strategic use of the functionalized building block, 4-(4-bromo-5-methylthiophen-2-yl)pyridine , in the synthesis of potential anti-cancer agents, with a particular focus on kinase inhibitors. The bromine atom at the 4-position of the thiophene ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

Rationale for Targeting Kinases

Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] The thiophenyl-pyridine scaffold is particularly well-suited for designing kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The thiophene ring and its substituents can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Synthetic Strategy: Accessing Chemical Diversity through Cross-Coupling

The bromine atom on the thiophene ring of 4-(4-bromo-5-methylthiophen-2-yl)pyridine is the key to unlocking a diverse chemical space. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are robust and high-yielding methods for introducing a wide array of aryl, heteroaryl, and amino substituents at this position.

Suzuki-Miyaura Cross-Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating a carbon-carbon bond between the thiophene ring and various boronic acids or esters. This allows for the introduction of diverse (hetero)aryl groups, which can significantly influence the pharmacological profile of the final compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry reaction vessel, combine 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v). To this suspension, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram: Synthetic Workflow for Suzuki-Miyaura Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification reagents Combine: - 4-(4-bromo-5-methylthiophen-2-yl)pyridine - Aryl boronic acid - Base (e.g., K2CO3) inert Purge with Inert Gas (Ar or N2) reagents->inert solvent_catalyst Add Degassed Solvent (Dioxane/H2O) & Pd Catalyst inert->solvent_catalyst heating Heat to 80-100 °C & Stir solvent_catalyst->heating extraction Cool, Dilute with H2O, & Extract with Organic Solvent heating->extraction purification Dry, Concentrate, & Purify via Column Chromatography extraction->purification

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Biological Evaluation: Assessing Anti-Cancer Activity

The synthesized derivatives of 4-(4-bromo-5-methylthiophen-2-yl)pyridine should be evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Targeting Kinase Signaling Pathways

Many thiophenyl-pyridine and related heterocyclic compounds exert their anti-cancer effects by inhibiting specific protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] These kinases are crucial components of signaling pathways that drive tumor growth and angiogenesis.

Diagram: Simplified Kinase Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Proliferation Gene Transcription & Cell Proliferation Downstream->Proliferation Inhibitor Thiophenyl-Pyridine Inhibitor Inhibitor->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold can provide valuable insights into the structure-activity relationship. Key areas for modification include:

  • The substituent at the 4-position of the thiophene ring: Varying the aryl or heteroaryl group introduced via Suzuki coupling can probe interactions with different regions of the kinase active site.

  • The methyl group at the 5-position of the thiophene ring: Modification or replacement of this group can influence steric and electronic properties.

  • The pyridine ring: Introduction of substituents on the pyridine ring can modulate the basicity of the nitrogen atom and its hydrogen bonding potential.

Table 1: Hypothetical IC₅₀ Values for a Series of 4-(Aryl-5-methylthiophen-2-yl)pyridine Derivatives against a Cancer Cell Line

Compound IDAryl Substituent at Thiophene C4IC₅₀ (µM)
Lead-01 Phenyl5.2
Lead-02 4-Fluorophenyl2.8
Lead-03 4-Methoxyphenyl7.5
Lead-04 3-Pyridyl1.5
Lead-05 2-Pyrimidinyl0.8

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 suggests that electron-withdrawing groups (e.g., fluorine) and additional hydrogen bond acceptors (e.g., pyridyl, pyrimidinyl) on the aryl substituent may enhance anti-proliferative activity.

Conclusion and Future Directions

The strategic use of 4-(4-bromo-5-methylthiophen-2-yl)pyridine as a versatile building block offers a promising avenue for the discovery of novel anti-cancer agents. The synthetic accessibility to a wide range of derivatives through robust cross-coupling methodologies, coupled with the privileged nature of the thiophenyl-pyridine scaffold for kinase inhibition, makes this an attractive starting point for drug discovery campaigns. Future work should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this scaffold, with the aim of identifying potent and selective inhibitors of key oncogenic kinases.

References

  • El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12345-12367. [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4321. [Link]

  • Hassan, A. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]

  • Hassan, A. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. Semantic Scholar. [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Molecules, 26(16), 4933. [Link]

  • Chen, J., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 21(9), 1224. [Link]

  • Li, R., et al. (2017). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 138, 933-945. [Link]

  • Lee, H. W., et al. (2021). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry, 64(10), 6847-6865. [Link]

  • Mohareb, R. M., et al. (2016). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b] pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b] thiophene Derivative. Acta Chimica Slovenica, 63(3), 545-557. [Link]

  • Alvarez-Machaqueo, O., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(14), 11528. [Link]

  • Kumar, A., et al. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Molecular Pharmacology, 15(4), 654-675. [Link]

  • El-Sayed, M. A. A., et al. (2014). Structure-activity-relationships study of 2-thienyl-4-furyl-6-aryl pyridine skeleton as anti-cancer drugs by DFT method. Trade Science Inc.[Link]

  • Singh, P., & Kumar, A. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7-S), 156-165. [Link]

  • Zhang, J., et al. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Medicinal Chemistry Research, 28(10), 1633-1647. [Link]

  • Arshad, N., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]

  • El-Damasy, A. K., et al. (2026). Study of di-(thiophene-2-yl)-1,2,4-triazine derivatives as multikinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 28, 112345. [Link]

Sources

functionalization of the pyridine ring in 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Pyridine Moiety in 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Introduction & Strategic Analysis

The Scaffold: 4-(4-bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8) represents a classic "push-pull" biaryl system. It features an electron-deficient pyridine ring coupled to an electron-rich thiophene moiety.

The Challenge: The primary difficulty in functionalizing the pyridine ring in this specific molecule is the presence of the highly reactive thiophene ring and the C4-bromo substituent.

  • Chemoselectivity: Electrophilic reagents (e.g., nitration, halogenation) will preferentially attack the electron-rich thiophene ring rather than the deactivated pyridine.

  • Functional Group Tolerance: The C4-bromo group on the thiophene is a valuable handle for future cross-coupling (Suzuki/Buchwald) and must be preserved during pyridine functionalization.

  • Regiocontrol: With the pyridine C4 position occupied by the thiophene, the available sites are C2/C6 (ortho to nitrogen) and C3/C5 (meta to nitrogen).

The Solution: To functionalize the pyridine ring selectively over the thiophene, we must utilize the pyridine's specific electronic deficiency. We will employ Nucleophilic Radical Substitution (Minisci) and N-Oxide Activation strategies, which exploit the low LUMO of the pyridine ring, leaving the electron-rich thiophene largely untouched.

Decision Matrix & Reaction Pathways

The following diagram outlines the strategic decision-making process for selecting the appropriate functionalization route based on the desired substituent.

G Start Substrate: 4-(4-bromo-5-methylthiophen-2-yl)pyridine Decision Target Substituent on Pyridine? Start->Decision RouteA Route A: Alkyl/Acyl Groups (C2/C6 Selectivity) Decision->RouteA Alkyl/Cycloalkyl RouteB Route B: Halogen/CN/OR (C2/C6 Selectivity) Decision->RouteB Cl, Br, CN, Ether RouteC Route C: Boronates (C-H Activation) (C3/C5 Selectivity) Decision->RouteC Bpin (Meta) Minisci Protocol: Minisci Reaction (Radical Substitution) RouteA->Minisci NOxide Protocol: N-Oxidation -> POCl3 (Electrophilic Activation) RouteB->NOxide IrCat Protocol: Ir-Catalyzed Borylation (Steric Control) RouteC->IrCat ProductA 2-Alkyl-4-(thiophene)pyridine Minisci->ProductA ProductB 2-Chloro-4-(thiophene)pyridine NOxide->ProductB ProductC 3-Boryl-4-(thiophene)pyridine (High Risk of Thiophene Reaction) IrCat->ProductC Low Selectivity

Caption: Strategic decision tree for regioselective functionalization of the pyridine moiety.

Protocol A: C2-Alkylation via Minisci Reaction

Mechanism: This method generates nucleophilic carbon-centered radicals (from carboxylic acids, alcohols, or alkyl halides) that attack the electron-deficient pyridine at the C2/C6 positions. Why it works: The electron-rich thiophene ring repels nucleophilic radicals, ensuring high chemoselectivity for the pyridine ring.

Experimental Procedure

Target: Introduction of an iso-propyl or tert-butyl group at Pyridine-C2.

Reagents:

  • Substrate (1.0 equiv)

  • Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

  • Silver Nitrate (AgNO₃) (0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

  • TFA (Trifluoroacetic acid) (1.0 equiv) - Crucial for activating the pyridine.

  • Solvent: DCM/Water (biphasic 1:1)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DCM (5 mL).

  • Acidification: Add water (5 mL) followed by TFA (1.0 mmol). Note: Protonation lowers the LUMO of the pyridine, accelerating radical attack.

  • Radical Source: Add Pivalic acid (3.0 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.

  • Addition: Add a solution of (NH₄)₂S₂O₈ (3.0 mmol) in water (2 mL) dropwise over 20 minutes.

    • Caution: Gas evolution (CO₂) will occur. Ensure the system is vented.

  • Monitoring: Stir at 40°C for 2-4 hours. Monitor by LC-MS.[1] Look for the mass shift (+57 Da for t-Bu).

    • Checkpoint: Ensure the thiophene-Br is intact. If debromination is observed, lower temperature to 25°C and reduce Ag loading.

  • Workup: Basify with saturated NaHCO₃ (aq) to pH 8. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C2-Chlorination via N-Oxide Activation

Mechanism: Oxidation of the pyridine nitrogen creates a highly reactive N-oxide intermediate. Subsequent treatment with POCl₃ effects a rearrangement/chlorination at the C2 position. Risk Management: The thiophene sulfur is susceptible to oxidation (S-oxide/sulfone). We use Urea Hydrogen Peroxide (UHP) as a milder alternative to mCPBA to mitigate this.

Experimental Procedure

Step 1: Selective N-Oxidation

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (10 mL).

  • Oxidant Addition: Add Urea Hydrogen Peroxide (UHP) (2.5 equiv).

  • Activation: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (2.5 equiv).

    • Why: This generates trifluoroperacetic acid in situ, which is potent but controllable.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide.

  • Isolation: Extract with DCM/MeOH (9:1). The product (N-oxide) is polar; confirm conversion by LC-MS (M+16 peak).

Step 2: Deoxy-Chlorination

  • Setup: Dissolve the crude N-oxide in dry Toluene (or CHCl₃).

  • Reagent: Add POCl₃ (5.0 equiv) and Et₃N (2.0 equiv).

  • Heat: Reflux (100-110°C) for 3-6 hours.

  • Workup: Pour carefully onto ice/NaHCO₃. Exothermic! Extract with EtOAc.[2]

  • Result: This yields the 2-chloro-4-(thiophene)pyridine. The chlorine is now a handle for SNAr or further coupling.

Protocol C: Iridium-Catalyzed C-H Borylation (Advanced)

Mechanism: Iridium catalysts (with bipyridine ligands) activate C-H bonds based on steric accessibility. Selectivity Warning: Thiophenes are extremely reactive in C-H borylation. However, the thiophene in this substrate is substituted at positions 2, 4, and 5. The only open position is C3. This position is sterically crowded by the pyridine ring. Therefore, borylation may favor the Pyridine C3/C5 positions, but catalyst poisoning by the pyridine nitrogen is a risk.

Workflow Visualization:

Borylation Substrate Substrate Process C-H Activation (Steric Selection) Substrate->Process + HBPin, THF, 80C Catalyst [Ir(OMe)(cod)]2 + dtbpy ligand Catalyst->Process ResultA Pyridine-3-Bpin (Major if N-blocked) Process->ResultA Preferred ResultB Thiophene-3-Bpin (Sterically unlikely) Process->ResultB Minor/Trace

Caption: Predicted selectivity for Ir-catalyzed C-H borylation.

Protocol:

  • Glovebox: In a N₂-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in THF.

  • Substrate: Add substrate (1.0 equiv) and HBPin (bis(pinacolato)diboron) (1.2 equiv).

  • Reaction: Seal in a pressure tube and heat to 80°C for 16 hours outside the box.

  • Note: If conversion is low due to N-coordination, use a Lewis acid additive (e.g., BF₃·OEt₂) to block the pyridine nitrogen, though this complicates the protocol.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Debromination of Thiophene Radical source too aggressive (Minisci) or Pd-contamination.Lower temp in Minisci; reduce Ag loading. Avoid photoredox methods if thermal works.
Thiophene S-Oxidation Oxidant too strong (mCPBA) or temp too high.Switch to UHP/TFAA (Protocol B). Keep T < 0°C during addition.
Low Conversion (Minisci) Pyridine not electrophilic enough.Increase TFA equivalents to ensure full protonation.
No Reaction (Borylation) Catalyst poisoning by Pyridine-N.Use bulky ligands or pre-complex Pyridine-N with a Lewis Acid.

References

  • Minisci Reaction on Pyridines

    • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[3] J. Am. Chem. Soc.[3][4]2021 , 143, 11927–11933.[3]

    • Note: While this paper focuses on C4, the mechanistic principles for radical addition to protonated pyridines are foundational for the C2/C6 protocol described here.
  • N-Oxidation Methodologies

    • Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc2001 , 2001(1), 242-268.[5][6]

    • Context: Reviews the compatibility of oxidants with various functional groups.
  • Ir-Catalyzed Borylation Selectivity

    • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." J. Am. Chem. Soc.[3][4]2014 , 136, 4287–4299.

    • Context: Definitive guide on why the thiophene C3 position is sterically disfavored compared to pyridine C3/C5.
  • Thiophene-Pyridine Coupling Context

    • O'Brien, P., et al. "Iridium-catalyzed C–H borylation of pyridines." Org.[3][7][8] Biomol. Chem.2010 , 8, 1972-1976.

    • Context: Discusses the challenges of N-coordination poisoning the Ir-c

Sources

Troubleshooting & Optimization

overcoming low yields in the synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this specific synthesis. We will explore the common pitfalls in the widely used Suzuki-Miyaura cross-coupling reaction for this purpose and provide actionable, evidence-based solutions to optimize your experimental outcomes.

Introduction: The Challenge of Heteroaryl-Heteroaryl Coupling

The target molecule, 4-(4-bromo-5-methylthiophen-2-yl)pyridine, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves a palladium-catalyzed cross-coupling reaction to form the critical C-C bond between the thiophene and pyridine rings. While powerful, these reactions, especially when involving two distinct heteroaryl partners, can be sensitive to subtle variations in conditions, often leading to frustratingly low yields.

This guide provides a structured approach to troubleshooting, moving from common issues to more nuanced optimization strategies. We will focus on the Suzuki-Miyaura coupling between a 2,4-dibromo-5-methylthiophene precursor and pyridine-4-boronic acid, a common and effective, yet challenging, synthetic route.

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary route involves the selective coupling at the C2 position of the thiophene ring, which is generally more reactive than the C4 position in palladium-catalyzed reactions.

Suzuki_Reaction cluster_conditions Reaction Conditions Thiophene 2,4-dibromo-5-methylthiophene Plus1 Plus1 Thiophene->Plus1 + Arrow_Node Arrow_Node Pyridine Pyridine-4-boronic acid Catalyst Pd(0) Catalyst + Ligand Base Base (e.g., K₃PO₄) Solvent Solvent (e.g., Dioxane/H₂O) Product 4-(4-bromo-5-methylthiophen-2-yl)pyridine Byproduct Boronic Acid Homocoupling Thiophene Homocoupling Debromination Products Plus1->Pyridine Arrow_Node->Product Heat Arrow_Node->Byproduct Side Reactions

Caption: General scheme for the Suzuki-Miyaura synthesis.

Troubleshooting Guide for Low Yields

This table outlines common problems encountered during the synthesis, their probable causes, and recommended solutions grounded in established chemical principles.

Observed Problem Potential Cause(s) Recommended Solution & Rationale (with Citations)
1. Low or No Conversion of Starting Materials a) Catalyst Inactivity: The Pd(0) active species is not forming or is decomposing. b) Inefficient Oxidative Addition: The C-Br bond is not breaking and adding to the palladium center. This is often the rate-determining step.[1] c) Poor Ligand Choice: The ligand is not effectively stabilizing the catalyst or promoting the catalytic cycle.a) Use a Fresh Catalyst & Consider a Pre-catalyst: Ensure your palladium source, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Consider using a more robust, air-stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand, which will be reduced to Pd(0) in situ.[2][3] b) & c) Switch to a Bulky, Electron-Rich Ligand: For challenging heteroaryl couplings, standard ligands like PPh₃ may be insufficient. Switch to a modern biarylphosphine ligand such as SPhos or XPhos.[4][5] These ligands are both bulky and electron-donating, which accelerates the oxidative addition and subsequent reductive elimination steps, leading to a more efficient catalytic cycle.[6]
2. Significant Homocoupling of Pyridine-4-boronic Acid a) Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of boronic acids. b) Suboptimal Base/Solvent: Certain conditions can favor the homocoupling pathway.a) Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. Use a robust inert atmosphere (Argon or Nitrogen) throughout the experiment. A common method is to bubble argon through the solvent for 20-30 minutes. b) Optimize Base and Solvent System: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2][7][8] Anhydrous conditions with solvents like dioxane or toluene (often with a small amount of water) can disfavor this side reaction.
3. Formation of Debrominated Thiophene a) Protodebromination: A common side reaction where the bromine atom is replaced by a hydrogen.[9] b) Hydride Source: The palladium intermediate may be reacting with a hydride source in the mixture (e.g., from solvent, base, or impurities).a) Use Anhydrous Conditions: Strictly control the amount of water in the reaction. While some water is often necessary for Suzuki couplings, excess can be detrimental. b) Screen Ligands and Bases: The choice of ligand can influence the propensity for side reactions. A ligand that promotes rapid C-C bond formation can outcompete the dehalogenation pathway. Avoid bases or solvents that can easily act as hydride donors.
4. Incomplete Reaction / Stalled at ~50% Conversion a) Catalyst Decomposition: The catalyst may not be stable enough for the duration of the reaction at the required temperature. b) Insufficient Transmetalation: The transfer of the pyridine group from boron to palladium is slow or incomplete. This step requires activation of the boronic acid by a base.[10]a) Increase Catalyst Loading or Use a More Stable Catalyst System: Increase the catalyst loading from 1-2 mol% to 3-5 mol%.[2] Alternatively, use a more robust ligand system like SPhos or XPhos, which are known to create more stable catalytic complexes.[5][7] b) Re-evaluate Base and Water Content: Ensure you are using at least 2-3 equivalents of a suitable base (K₃PO₄, Cs₂CO₃). The presence of a small amount of water is often crucial for facilitating the transmetalation step by creating the active boronate species. A solvent system like 1,4-dioxane/water (4:1) is a good starting point.[2]
5. Low Yield After Workup and Purification a) Product Adsorption: The pyridine nitrogen can cause the product to adhere strongly to silica gel during column chromatography. b) Emulsion Formation: Difficulties in separating aqueous and organic layers during extraction.a) Modify Chromatography Conditions: Pre-treat your silica gel with a triethylamine solution (e.g., 1-2% triethylamine in your eluent system) to neutralize acidic sites and reduce product tailing and loss. Alternatively, use a different stationary phase like alumina. b) Adjust pH and Use Brine: During aqueous workup, adjust the pH of the aqueous layer if necessary. Washing with brine (saturated NaCl solution) can help break up emulsions and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for optimizing the synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine? A1: Based on literature for similar heteroaryl couplings, a robust starting point would be:

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%).[7][8]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).[2][7]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Temperature: 80-100 °C.

  • Monitoring: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time, typically between 12-24 hours.[2]

Q2: My pyridine-4-boronic acid seems to be degrading. How can I address this? A2: Pyridineboronic acids can be less stable than their aryl counterparts and are susceptible to protodeboronation.[11] First, check the purity of your commercial boronic acid; it can degrade upon storage. Consider using its more stable pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which can be purchased or synthesized and often gives more consistent results.

Q3: Is a Stille coupling a viable alternative to the Suzuki-Miyaura reaction for this synthesis? A3: Yes, the Stille coupling is a powerful alternative. It involves coupling an organohalide with an organotin compound (e.g., 4-bromo-5-methyl-2-(tributylstannyl)thiophene with 4-bromopyridine). The main advantages are that organostannanes are often stable and the reaction conditions are mild, tolerating a wide variety of functional groups.[12] The primary disadvantage is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which is a significant concern in drug development.[13]

Q4: I am observing the formation of a significant amount of 4,4'-bipyridine. What is the primary cause? A4: The formation of 4,4'-bipyridine is due to the homocoupling of your pyridine-4-boronic acid. The most common cause is the presence of oxygen in your reaction mixture, which facilitates this side reaction. Ensure your degassing procedure is thorough and that a positive pressure of inert gas is maintained throughout the entire reaction setup and duration.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol incorporates best practices to maximize yield and minimize side reactions.

Reagents & Equipment:

  • 2,4-dibromo-5-methylthiophene (1.0 eq)

  • Pyridine-4-boronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.03 eq)

  • SPhos (0.06 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromo-5-methylthiophene (1.0 eq), pyridine-4-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Degassing: Bubble argon through the stirred solution for 20-30 minutes to ensure the solvent is fully degassed.

  • Catalyst Addition: In a separate vial under argon, quickly weigh and mix the Pd(OAc)₂ (0.03 eq) and SPhos (0.06 eq). Add this catalyst/ligand mixture to the main reaction flask against a positive flow of argon.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (via syringe under argon) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Crucial Tip: Use an eluent system (e.g., hexanes/ethyl acetate) containing 1-2% triethylamine (Et₃N) to prevent product streaking and loss on the column.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving yield issues.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion by LC-MS/TLC start->check_conversion low_conversion Low Conversion of Starting Materials check_conversion->low_conversion < 80% high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion > 80% check_byproducts Identify Major Byproducts solution_catalyst Optimize Catalyst System: - Use fresh Pd source - Switch to bulky ligand (SPhos) - Increase catalyst loading check_byproducts->solution_catalyst No major byproducts homocoupling Homocoupling Products (e.g., 4,4'-bipyridine) check_byproducts->homocoupling Present debromination Debrominated Thiophene check_byproducts->debromination Present low_conversion->check_byproducts solution_purification Optimize Purification: - Use Et₃N in eluent for silica gel - Consider alumina chromatography - Optimize extraction (brine wash) high_conversion->solution_purification solution_conditions Optimize Reaction Conditions: - Screen bases (K₃PO₄, Cs₂CO₃) - Adjust temperature (80-100°C) - Ensure proper degassing solution_catalyst->solution_conditions solution_homocoupling Improve Degassing Protocol Use Anhydrous Solvents homocoupling->solution_homocoupling solution_debromination Use Strictly Anhydrous Conditions Screen Ligands to Accelerate C-C Coupling debromination->solution_debromination solution_homocoupling->solution_conditions solution_debromination->solution_conditions

Caption: A logical workflow for troubleshooting low yields.

References

  • BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • Khan, I. et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC.
  • Billingsley, K. L. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • BenchChem. A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.
  • BenchChem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • Aliyeva, G. et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
  • Merck. Buchwald Phosphine Ligands.
  • ChemicalBook. Pyridine-4-boronic acid synthesis.
  • Gros, P. et al. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc..
  • Wikipedia. Suzuki reaction.
  • Al-Hourani, B. J. Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Zahid, M. A. et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC.
  • Aliyeva, G. et al. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. R Discovery.
  • DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Your Research: The Role of 2-Bromo-5-methylthiophene in Chemical Synthesis.
  • ResearchGate. A Regio‐ and Diastereoselective Stille Coupling/Intramolecular Diels–Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)‐Lycopladine A and (−)‐Lycoposerramine R | Request PDF.
  • Chemistry LibreTexts. Stille Coupling.
  • Cambridge University Press. Suzuki Coupling.
  • Myers, A. The Suzuki Reaction - Chem 115.
  • Thermo Fisher Scientific. Stille Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Patti, A. & Pedotti, S. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Molander, G. A. & Ellis, N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications.

Sources

optimizing palladium catalyst for cross-coupling with 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Guide Topic: Cross-Coupling with 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting. The substrate in focus, 4-(4-bromo-5-methylthiophen-2-yl)pyridine, is a classic example of a challenging heteroaromatic building block frequently encountered in pharmaceutical and materials science. Its unique structure, featuring both a potentially catalyst-poisoning thiophene ring and a catalyst-coordinating pyridine ring, demands a nuanced approach to optimization.

This guide is structured as a series of frequently asked questions that address common failure points and optimization pathways. We will move from foundational checks to advanced catalyst system and reaction condition tuning.

Troubleshooting Guide & FAQs

Section 1: Foundational Checks & Initial Failures

Q1: My cross-coupling reaction with 4-(4-bromo-5-methylthiophen-2-yl)pyridine failed completely or gave a negligible yield. What are the first things I should verify?

A1: When a reaction fails, a systematic review of the fundamentals is the most efficient path forward. Before delving into complex catalyst optimization, confirm the integrity of your foundational parameters.

  • Reagent Purity and Integrity: Ensure all reagents are of high purity and have been stored correctly. Boronic acids, for instance, can degrade over time or undergo protodeboronation, especially if exposed to moisture.[1] Phosphine ligands are often sensitive to air and should be stored under an inert atmosphere to prevent oxidation.[2] The purity of the amine, in the case of a Buchwald-Hartwig amination, is also critical.[2]

  • Solvent Quality: The presence of water and oxygen can be highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2] It is imperative to use anhydrous solvents and to degas them thoroughly. Standard methods include several freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Inert Atmosphere: The reaction setup must rigorously exclude oxygen. Ensure your vessel was properly flame- or oven-dried and subsequently purged with an inert gas.[2] Maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial for catalyst stability.

  • Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1] Inefficient reduction can lead to low catalytic activity. Consider if your reaction conditions facilitate this reduction; sometimes a change in ligand or the presence of an additive is required.

Q2: I observed the immediate formation of a black precipitate (palladium black) upon heating my reaction. What does this signify and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal.[1] This is a common failure mode, particularly with challenging substrates.

  • Causality: This typically occurs when the ligand fails to adequately stabilize the Pd(0) center. The L-Pd(0) complex can dissociate, and the "naked" Pd(0) atoms rapidly aggregate. High temperatures can accelerate this process.[1] The sulfur atom in your thiophene substrate is a known high-affinity ligand for palladium and can displace your phosphine ligand, leading to catalyst deactivation and precipitation.[3]

  • Preventative Measures:

    • Lower the Temperature: Excessive heat is a primary driver of agglomeration. Try running the reaction at the lowest temperature that still provides a reasonable rate, even if it requires a longer reaction time.[1]

    • Improve Ligand Choice: The bond between your chosen phosphine ligand and palladium must be strong enough to resist displacement by the substrate's sulfur atom. Bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are often superior in this regard as they form more stable complexes and promote faster reductive elimination, which can outcompete deactivation pathways.[1]

    • Ensure Rigorous Degassing: As mentioned, oxygen can oxidize the phosphine ligands, reducing their ability to stabilize the palladium center, which in turn leads to precipitation.[2]

Section 2: Catalyst System Optimization

Q3: How exactly does the thiophene sulfur interfere with the palladium catalyst, and what is the best strategy to counteract this?

A3: The sulfur atom in the thiophene ring is a soft Lewis base, which gives it a strong affinity for soft Lewis acids like palladium. This interaction is the primary challenge with your substrate.

  • Mechanism of Poisoning: The sulfur can coordinate directly to the palladium center, either reversibly or irreversibly. This coordination can block the open sites required for oxidative addition or transmetalation, effectively poisoning the catalyst.[3] In some cases, strong coordination can lead to the complete displacement of the phosphine ligand, causing the catalyst to decompose into palladium black.

  • Counter-Strategies: The key is to use a catalyst system where the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) are kinetically much faster than the rate of catalyst poisoning.

    • Ligand Selection: This is your most powerful tool. Highly electron-rich and sterically bulky monophosphine ligands are the state-of-the-art for such substrates. The electron-rich nature of the ligand makes the palladium center more electron-rich, which accelerates the rate-limiting oxidative addition step.[4] The steric bulk helps to create a protective pocket around the palladium, hindering access by the thiophene sulfur while still allowing the aryl halide to approach. It also promotes the final reductive elimination step.

    • Catalyst Loading: For a difficult coupling, it may be necessary to start with a higher catalyst loading (e.g., 2-5 mol%) to achieve a reasonable conversion, which can be optimized later.[1]

Q4: I suspect the pyridine nitrogen is also affecting the reaction. How can I diagnose and mitigate this?

A4: The pyridine nitrogen, as a Lewis base, can coordinate to the palladium center. This coordination can be either beneficial or detrimental depending on its timing and strength within the catalytic cycle.

  • Potential Effects:

    • Inhibition: Coordination of the pyridine nitrogen to the Pd(0) or Pd(II) center can stabilize the catalyst but may also slow down key steps like oxidative addition or transmetalation by occupying a coordination site.

    • Directed Reactivity: In some cases, coordination can facilitate oxidative addition by pre-associating the substrate with the metal center.[5] For your specific substrate, where the pyridine is electronically connected but sterically removed from the reaction site, a general inhibitory effect is more likely.

  • Mitigation Strategies:

    • Ligand Choice: Similar to overcoming sulfur poisoning, using a bulky, electron-donating ligand can often resolve this issue. A strongly coordinating phosphine ligand will compete more effectively with the pyridine nitrogen for a site on the palladium center.

    • Solvent Choice: The polarity of the solvent can influence the coordinating ability of the pyridine nitrogen. In highly polar solvents, the nitrogen may be better solvated, reducing its propensity to coordinate to the metal. A solvent screen is often a valuable experiment.[1]

Q5: Which class of phosphine ligand is the best starting point for coupling with 4-(4-bromo-5-methylthiophen-2-yl)pyridine?

A5: For challenging heteroaromatic substrates like this, modern biaryl monophosphine ligands are typically the most effective starting point. Simple ligands like PPh₃ are often insufficient.

Ligand ClassRepresentative ExamplesStrengths for this SubstratePotential Weaknesses
Bulky, Electron-Rich Monophosphines (Biarylphosphines) SPhos, XPhos, RuPhos, tBuXPhos(Recommended Starting Point) High activity for aryl chlorides and bromides.[1] Steric bulk protects the Pd center from sulfur/nitrogen coordination and promotes fast reductive elimination. High electron density accelerates oxidative addition.Higher cost.
Bulky Trialkylphosphines P(t-Bu)₃, P(Cy)₃Very electron-rich, promoting oxidative addition.Can be more prone to oxidation. The Pd-P bond may be weaker compared to biarylphosphines, risking ligand dissociation.
Bidentate (Chelating) Phosphines dppf, Xantphos, BINAPForm very stable complexes, which can prevent catalyst decomposition.[6] Often used in Buchwald-Hartwig aminations.The rigid bite angle can sometimes slow reductive elimination, potentially making the catalyst more susceptible to deactivation over long reaction times.
Simple Triarylphosphines PPh₃, P(o-tol)₃Inexpensive and readily available.Generally not active enough for this type of challenging, electron-rich, and potentially poisoning substrate. Prone to displacement.

Q6: What is the practical difference between using a Pd(0) source like Pd₂(dba)₃ and a Pd(II) precatalyst like Pd(OAc)₂?

A6: The choice relates to catalyst activation and stability.

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These complexes already contain palladium in its active Pd(0) oxidation state. The reaction can, in principle, enter the catalytic cycle directly after displacement of the weakly bound ligands (dba, PPh₃) by your chosen phosphine ligand.[1] This can be advantageous as it removes the uncertainty of an in situ reduction step.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are typically more stable to air and easier to handle. However, they require an in situ reduction to Pd(0) to initiate the catalytic cycle.[7] This reduction is often accomplished by a phosphine ligand, an amine, or another reagent in the mixture. If this reduction step is slow or incomplete, it will result in poor overall reaction performance. For difficult substrates, starting with a well-defined Pd(0) source or a modern, easily activated Pd(II) precatalyst (like the Buchwald G3/G4 precatalysts) can provide more reliable results.

Section 3: Reaction Condition Optimization

Q7: How should I approach selecting the optimal base and solvent for this Suzuki-Miyaura coupling?

A7: The base and solvent are critically intertwined and their choice significantly impacts the reaction outcome by affecting catalyst stability, reagent solubility, and the rate of transmetalation.[8]

  • Role of the Base: The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) which is necessary for the transmetalation step.[9]

  • Common Choices & Rationale:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective bases. Cs₂CO₃ is more soluble in organic solvents and more basic, often giving better results but at a higher cost. They are typically used with aqueous/organic solvent mixtures.

    • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling challenging substrates, including heteroaryl chlorides. It is often used in anhydrous conditions, though a small amount of water can sometimes be beneficial.[1][10]

  • Solvent Selection:

    • Aprotic Ethers (Dioxane, THF): Excellent choices for dissolving organic reagents and are compatible with a wide range of bases. Often used with an aqueous solution of the base (e.g., 4:1 Dioxane/H₂O).[11]

    • Aromatic Hydrocarbons (Toluene): A good non-polar choice, particularly for reactions at higher temperatures.

    • Polar Aprotic Solvents (DMF, NMP): While they can aid solubility, they can sometimes coordinate to the palladium center and inhibit catalysis.[1] Use with caution and screen against other options.

A systematic screening is the best approach. A common and robust starting point for your substrate would be K₃PO₄ in 1,4-Dioxane/H₂O .

BaseCommon SolventsTemperature Range (°C)Notes
K₃PO₄Dioxane, Toluene, THF80-110Excellent for challenging substrates. Can be used in anhydrous or biphasic systems.[11]
K₂CO₃ / Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, aq. Isopropanol80-100Standard, reliable choice. Cs₂CO₃ is often more effective for difficult couplings.[8]
KFDioxane, THF100-110Fluoride can facilitate the transmetalation step, especially with boronic esters.[11]

Q8: I'm getting some product, but the reaction stalls. How do I determine the optimal reaction temperature and time?

A8: This requires finding a balance between reaction rate and catalyst longevity.

  • Temperature: Higher temperatures increase the reaction rate but also accelerate catalyst decomposition.[1] For your substrate, which is prone to causing catalyst deactivation, it is often better to run the reaction at a more moderate temperature (e.g., 80-90 °C) for a longer period rather than forcing it at a very high temperature (e.g., >110 °C).

  • Optimization Workflow:

    • Once you have a promising ligand/base/solvent combination, set up identical small-scale reactions at three different temperatures (e.g., 70 °C, 85 °C, 100 °C).

    • Monitor each reaction over time (e.g., at 1h, 4h, 12h, 24h) using a quantitative method like LC-MS or GC-MS.

    • Plot conversion vs. time for each temperature. The optimal condition is the one that gives the highest, most stable yield without significant side product formation. You may find that a lower temperature gives a cleaner reaction profile and a higher final yield, even if it takes longer to reach completion.

Q9: My LC-MS shows significant side products. What are they and how can I minimize them?

A9: Several side reactions can compete with the desired cross-coupling pathway.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl (R-B(OH)₂ + R-B(OH)₂ → R-R). It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that can facilitate this side reaction.[12]

    • Solution: Rigorous degassing and maintaining a strict inert atmosphere are the best ways to prevent homocoupling.

  • Dehalogenation: The starting aryl bromide is reduced to the corresponding arene (Ar-Br → Ar-H). This can occur if a hydride source is present in the reaction mixture. The source can sometimes be the solvent (like an alcohol) or the base.[12]

    • Solution: Ensure high-purity reagents and solvents. If dehalogenation is a persistent issue, screening different bases and solvents is recommended.

  • Protodeboronation: The boronic acid reacts with a proton source (often water) to regenerate the corresponding arene (R-B(OH)₂ → R-H). This is a common decomposition pathway for boronic acids, especially at elevated temperatures and under certain pH conditions.

    • Solution: Use the boronic acid as fresh as possible. Sometimes using the corresponding boronic ester (e.g., a pinacol ester) can improve stability.[1] Minimizing reaction time and temperature can also help.

Visualizations & Diagrams

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle with Substrate Inhibition Points pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition decomp Catalyst Decomposition (Palladium Black) pd0->decomp Ligand Dissociation trans_complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product arbr Ar-Br (4-(4-bromo-5-methyl- thiophen-2-yl)pyridine) arbr->oa_complex rbx R-B(OH)₂ (Boronic Acid) rbx->trans_complex base Base (e.g., K₃PO₄) base->trans_complex s_inhibit Thiophene Sulfur Coordination s_inhibit->pd0 Poisoning s_inhibit->oa_complex n_inhibit Pyridine Nitrogen Coordination n_inhibit->pd0 Inhibition Troubleshooting Workflow Troubleshooting Workflow for Cross-Coupling Failure start Reaction Failure (Low or No Yield) check_basics Step 1: Foundational Checks - Reagent Purity - Solvent Quality (Anhydrous/Degassed) - Inert Atmosphere start->check_basics pd_black Is Palladium Black Observed? check_basics->pd_black Basics OK fix_pd_black Address Decomposition: - Lower Temperature - Improve Ligand Stability - Re-verify Degassing pd_black->fix_pd_black Yes optimize_catalyst Step 2: Catalyst System Screen - Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) - Test Pd(0) vs Pd(II) Precatalyst pd_black->optimize_catalyst No fix_pd_black->optimize_catalyst optimize_conditions Step 3: Reaction Condition Screen - Screen Base/Solvent Combination (e.g., K₃PO₄/Dioxane) - Optimize Temperature optimize_catalyst->optimize_conditions Yield Still Low analyze_side_products Step 4: Analyze Side Products - Homocoupling? (Improve Degassing) - Dehalogenation? (Screen Base/Solvent) - Protodeboronation? (Use Fresh Reagent) optimize_conditions->analyze_side_products Yield Improved, Side Products Present success Successful Optimization optimize_conditions->success High Yield, Clean Reaction analyze_side_products->optimize_conditions Re-optimize based on analysis

Caption: A systematic workflow for troubleshooting and optimizing the reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 4-(4-bromo-5-methylthiophen-2-yl)pyridine with a generic arylboronic acid. It utilizes a modern catalyst system known for its effectiveness with challenging substrates.

Reagents & Equipment:

  • 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%, Ligand:Pd ratio of ~2.2:1)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Addition of Solids: In a glovebox or under a positive flow of inert gas, add 4-(4-bromo-5-methylthiophen-2-yl)pyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to the reaction flask.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water (e.g., in a 4:1 to 5:1 ratio by volume). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent. Degas the resulting mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots by quenching a small sample with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Systematic Ligand Screening

This protocol outlines how to efficiently screen multiple phosphine ligands to identify the optimal choice for your reaction.

Procedure:

  • Setup: Arrange a set of identical, small-scale reaction vials (e.g., 2 mL microwave vials) with small magnetic stir bars. Label each vial for the ligand to be tested (e.g., SPhos, XPhos, P(t-Bu)₃, dppf).

  • Stock Solutions (Optional but Recommended): To ensure consistency, prepare stock solutions of your limiting reagent (the bromothiophene), the boronic acid, and the base in the chosen solvent system.

  • Reagent Addition:

    • To each vial, add the palladium source (e.g., Pd₂(dba)₃).

    • To each corresponding labeled vial, add the appropriate phosphine ligand, ensuring the desired Ligand:Pd ratio is maintained.

    • Using a pipette, dispense an equal volume of the substrate/boronic acid/base stock solution into each vial. If not using stock solutions, add the solids to each vial individually under an inert atmosphere.

  • Reaction: Seal all vials tightly. If not prepared in a glovebox, purge each vial with inert gas. Place the vials in a heating block set to the desired screening temperature (e.g., 90 °C) and stir.

  • Analysis: After a set time (e.g., 12 hours), cool all reactions to room temperature. Prepare a sample from each vial for analysis by LC-MS or GC-MS. Include an internal standard for accurate quantification of product formation and starting material consumption.

  • Evaluation: Compare the conversion and yield for each ligand. The ligand that provides the highest yield of the desired product with the fewest side products is the optimal choice for further optimization.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Dai, C., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 710505. [Link]

  • Scott, P. J. H., et al. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 8(30), 16586-16601. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Science of Synthesis. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

Sources

Technical Support Center: Regioselective Functionalization of 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselectivity challenges associated with 4-(4-bromo-5-methylthiophen-2-yl)pyridine .

This scaffold is highly valued in drug discovery, but it presents a challenging regioselectivity matrix due to three competing reactive vectors:

  • C4-Bromo Bond: The primary site for traditional cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • C3-H Bond: A highly active site for direct C-H functionalization. (Note: The C5 position, typically the most reactive in thiophenes, is structurally blocked by the methyl group).

  • Pyridine Nitrogen: A strong σ-donor capable of competitive transition-metal coordination, leading to catalyst poisoning.

This guide provides field-proven troubleshooting strategies to achieve absolute regiocontrol over these competing pathways.

Part 1: Diagnostic Troubleshooting & FAQs

FAQ 1: I am attempting a Suzuki-Miyaura cross-coupling at the C4-bromo position, but my yields are low and the catalyst seems to crash out (forming a black precipitate). How do I prevent pyridine-mediated catalyst poisoning?

  • Root Cause: The pyridine-4-yl moiety is a potent ligand. It competitively binds to the palladium center, displacing your intended phosphine ligands and forming stable, catalytically dead Pd-pyridine complexes. This halts the catalytic cycle and leads to Pd aggregation.

  • Causality & Solution:

    • Ligand Tuning: Switch from simple monodentate phosphines (like PPh

      
      ) to bulky, electron-rich biaryl phosphines like XPhos  or strongly coordinating bidentate ligands like Pd(dppf)Cl
      
      
      
      . XPhos creates a massive steric umbrella around the Pd center, physically preventing the planar pyridine ring from coordinating, while simultaneously accelerating oxidative addition into the C4-Br bond.
    • Kinetic Dilution: Run the reaction at a lower concentration (e.g., 0.05 M instead of 0.2 M). Because pyridine coordination is often an intermolecular poisoning event, dilution reduces the collision frequency between the pyridine of one substrate and the Pd center bound to another.

FAQ 2: During my C4-cross-coupling, I am observing an inseparable mixture of C4-arylated products and C3-arylated side products. How do I suppress C3-H activation?

  • Root Cause: Palladium(0) readily undergoes oxidative addition at the C4-Br bond. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II) intermediate can undergo a Concerted Metalation-Deprotonation (CMD) at the adjacent C3-H bond, leading to unwanted C-H functionalization.

  • Causality & Solution:

    • Accelerate Reductive Elimination: Use ligands with large bite angles that force the coupling partners closer together, drastically increasing the rate of reductive elimination. By speeding up the desired cross-coupling cycle, you kinetically outcompete the slower C3-H activation pathway.

    • Eliminate Carboxylate Bases: Do not use acetate or pivalate bases (e.g., KOAc, PivOH) when aiming strictly for C-Br coupling. Carboxylate anions are the primary proton shuttles that facilitate the CMD mechanism required for C-H activation. Use inorganic bases like K

      
      PO
      
      
      
      or Na
      
      
      CO
      
      
      instead.

FAQ 3: I want to perform a direct C-H arylation at the C3 position while leaving the C4-Br bond intact for downstream functionalization. Is this possible?

  • Root Cause: The C-Br bond is intrinsically more reactive toward Pd(0) than a C-H bond. Standard cross-coupling conditions will always trigger C-Br oxidative addition first.

  • Causality & Solution:

    • The AgNO

      
      /KF Activator System: You can invert this intrinsic reactivity using a specific activator system. As demonstrated in the literature for bromothiophenes[1], using a Pd catalyst in the presence of an allows for highly regioselective C-H coupling while keeping the C-Br bond completely intact[1].
      
    • Mechanistic Rationale: The silver(I) salt acts as a halophilic Lewis acid that modulates the Pd center, favoring electrophilic palladation at the C3-H bond. Simultaneously, the KF additive suppresses the oxidative addition of the C-Br bond, acting as a kinetic block to preserve the halogen handle[2].

Part 2: Regioselectivity Matrix (Data Presentation)

Target VectorPreferred Catalyst/LigandOptimal BaseAdditivesPrimary Mechanism
C4-Br Coupling Pd

(dba)

/ XPhos
K

PO

NoneFast Oxidative Addition / Reductive Elimination
C3-H Arylation Pd(OAc)

(Ligand-free)
KFAgNO

Ag-Mediated Concerted Metalation-Deprotonation (CMD)

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling (Suppressing C3-H Activation)

Objective: Couple an arylboronic acid at the C4 position without triggering C3-H activation or pyridine poisoning.

  • Preparation: In a flame-dried Schlenk tube, add 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K
    
    
    PO
    
    
    (2.0 equiv).
  • Solvent: Add degassed 1,4-Dioxane/H

    
    O (4:1 v/v) to achieve a concentration of 0.05 M. (Causality: The low concentration mitigates intermolecular pyridine poisoning, while the water aids in boronic acid activation).
    
  • Reaction: Heat to 80 °C under N

    
     for 4-6 hours.
    
  • Self-Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the starting material isotopic pattern (m/z ~254/256). If a mass corresponding to [M+H-Br]

    
     is observed, protodehalogenation is occurring—indicating your transmetalation is too slow. Ensure your boronic acid is not degraded and water is present.
    
Protocol B: Regioselective C3-H Arylation (Preserving the C4-Br Bond)

Objective: Arylate the C3 position using an aryl iodide, leaving the C4-Br bond intact for future elaboration.

  • Preparation: In a sealed tube, combine 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)

    
     (0.05 equiv), AgNO
    
    
    
    (2.0 equiv), and KF (2.0 equiv).
  • Solvent: Add anhydrous DMSO to achieve a concentration of 0.2 M.

  • Reaction: Stir at 100 °C for 12 hours. (Causality: The high temperature is required for C-H activation, but the C-Br bond survives due to the protective kinetic effect of the AgNO

    
    /KF system).
    
  • Self-Validation Checkpoint: Quench with brine and extract with EtOAc. Analyze via GC-MS. The product must exhibit a 1:1 isotopic doublet indicative of the retained bromine atom. If the doublet is missing, the KF/AgNO

    
     ratio is off, allowing unwanted C-Br oxidative addition.
    

Part 4: Mechanistic & Troubleshooting Visualizations

Mechanism Start 4-(4-bromo-5-methylthiophen-2-yl)pyridine Path1 Pd(0) + Bulky Ligand (e.g., XPhos, K3PO4) Start->Path1 Kinetic Control (Avoid Carboxylates) Path2 Pd(OAc)2 + AgNO3/KF (Base/Activator System) Start->Path2 CMD Pathway (Ag-Mediated) Result1 C4 Cross-Coupling (C-Br Oxidative Addition) Path1->Result1 Fast Reductive Elimination Result2 C3 C-H Arylation (C-Br Bond Intact) Path2->Result2 Suppressed C-Br Oxidative Addition

Caption: Mechanistic divergence for regioselective C4-coupling vs. C3-H activation.

Workflow Issue Issue: Low Yield / Catalyst Poisoning Check1 Is the pyridine nitrogen coordinating to Pd? Issue->Check1 Sol1 Use strongly coordinating bidentate ligands (e.g., dppf) Check1->Sol1 Ligand Optimization Sol2 Add Lewis Acid (e.g., BF3) to mask pyridine Check1->Sol2 Additive Strategy Sol3 Lower reaction concentration (< 0.05 M) Check1->Sol3 Kinetic Adjustment

Caption: Workflow for mitigating pyridine-mediated catalyst deactivation.

References

  • Title: Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

resolving poor solubility of 4-(4-bromo-5-methylthiophen-2-yl)pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the biophysical limitations of challenging chemotypes.

The compound 4-(4-bromo-5-methylthiophen-2-yl)pyridine presents a classic formulation hurdle: it is a highly lipophilic weak base. The hydrophobic 4-bromo-5-methylthiophene moiety drives the molecule out of aqueous phases, while the weakly basic pyridine ring (pKa ~ 5.2) remains un-ionized at physiological pH (7.4) [1]. Without the charge to facilitate dipole-ion interactions with water, the compound exhibits Biopharmaceutics Classification System (BCS) Class II/IV characteristics, leading to rapid precipitation in standard assay buffers.

This guide provides field-proven, self-validating strategies to rescue this compound from precipitation across various experimental models.

Formulation Decision Tree

Workflow N1 Aqueous Solubility Issue: 4-(4-bromo-5-methylthiophen-2-yl)pyridine N2 Target Application? N1->N2 N3 In Vitro Assays (Low conc, pH 7.4 strict) N2->N3 N4 In Vivo PK/Efficacy (High conc, high loading) N2->N4 N5 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) N3->N5 Low toxicity needed N6 Co-solvent + Surfactant (DMSO/Tween-80) N3->N6 Standard screening N7 pH Adjustment / Salt Formation (pH < 4.5) N4->N7 IV / IP Dosing N8 Lipid-Based Formulation (SEDDS / SMEDDS) N4->N8 Oral Dosing (PO)

Decision tree for selecting a solubility enhancement strategy based on experimental application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-(4-bromo-5-methylthiophen-2-yl)pyridine crash out instantly when diluted from DMSO into my cell culture media? Causality: This is known as "solvent shift" precipitation. When the DMSO stock is introduced to a pH 7.4 aqueous medium, the DMSO rapidly diffuses into the water. Because the pyridine nitrogen (pKa ~ 5.2) is un-ionized at pH 7.4, the molecule lacks the hydration shell necessary to remain in solution [1]. The highly lipophilic bromothiophene groups immediately aggregate via hydrophobic interactions, forming insoluble microcrystals.

Q2: How can I maintain solubility for in vitro cell assays without exceeding 0.1% DMSO? Solution: Utilize cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The lipophilic bromothiophene tail inserts into the cyclodextrin cavity, while the pyridine ring remains exposed to the aqueous environment. This 1:1 or 1:2 inclusion complex masks the hydrophobicity without using toxic levels of organic solvents [4].

Q3: What is the recommended formulation for oral in vivo dosing (PO) in rodent models? Solution: For oral dosing, high concentrations (e.g., 5-10 mg/mL) are required. Cyclodextrins often lack sufficient loading capacity for this. A Self-Microemulsifying Drug Delivery System (SMEDDS) is ideal. By dissolving the compound in an isotropic mixture of oil, surfactant, and co-solvent, the drug remains in solution. Upon introduction to the aqueous environment of the GI tract, the mixture spontaneously forms a microemulsion (droplets <100 nm), keeping the drug solubilized for maximum absorption [3].

Q4: Can I just lower the pH to dissolve the compound for intravenous (IV) administration? Solution: Lowering the pH below the pKa (e.g., pH 3.0 - 4.0) protonates the pyridine nitrogen, forming a water-soluble salt. While this works chemically, injecting a low-pH unbuffered solution IV can cause phlebitis or hemolysis. If you use pH adjustment, you must formulate it in a weak buffer (like 10 mM citrate pH 4.0) or use a co-solvent (like 10% Propylene Glycol) to prevent the drug from precipitating the moment it hits the neutral pH of the bloodstream [2].

Quantitative Solubility Profile

Formulation VehicleMechanism of SolubilizationExpected Solubility LimitBiocompatibility / Application
PBS (pH 7.4) Intrinsic (Free Base)< 10 µg/mLBaseline / Reference
100 mM Citrate Buffer (pH 3.5) Ionization (Salt Formation)~ 1-2 mg/mLIV/IP (Requires slow infusion)
20% (w/v) HP-β-CD in Saline Inclusion Complexation~ 2-5 mg/mLIn vitro / IV / IP
SMEDDS (Oil/Surfactant/Cosolvent) Micellar/Emulsion> 10 mg/mLOral (PO) Dosing

Validated Experimental Methodologies

Protocol A: Preparation of 20% HP-β-CD Inclusion Complex

This protocol is designed for in vitro assays requiring low solvent toxicity.

  • Wetting & Dissolution: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of molecular biology grade water. Vortex until completely clear (yielding a 20% w/v solution).

  • API Addition: Add 2.0 mg of 4-(4-bromo-5-methylthiophen-2-yl)pyridine directly to the cyclodextrin solution.

  • Complexation (Causality): Sonicate the suspension in a water bath at 37°C for 30-45 minutes. The thermal energy and cavitation overcome the lattice energy of the crystalline API, allowing the bromothiophene moiety to partition into the hydrophobic cyclodextrin cavity.

  • Self-Validation Check: The system validates itself through optical clarity. The initial mixture will be a turbid suspension. A successful inclusion complexation shifts the thermodynamic equilibrium, resulting in a completely transparent solution. Troubleshooting: If turbidity persists after 45 minutes, the cyclodextrin cavity may be saturated; add 1 molar equivalent of 0.1 N HCl to assist initial dissolution before neutralizing back to pH 7.0.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter to sterilize and remove any uncomplexed API.

Protocol B: SMEDDS Formulation for Oral Dosing

This protocol is designed for high-concentration in vivo oral delivery.

  • Excipient Blending: In a glass vial, combine 20% w/w Capryol 90 (Oil), 50% w/w Tween 80 (Surfactant), and 30% w/w PEG 400 (Co-solvent).

  • Homogenization: Vortex the mixture for 2 minutes until a clear, single-phase isotropic vehicle is formed.

  • API Loading: Add 10 mg of the compound to 1 mL of the SMEDDS vehicle.

  • Solubilization: Stir at 40°C using a magnetic stir bar for 1 hour. The lipophilic nature of the compound will drive it into the oil/surfactant micelles.

  • Aqueous Dispersion Test (Self-Validation): The SMEDDS vehicle must remain a single-phase, optically clear liquid before use. To validate the microemulsion formation, drop 10 µL of the loaded SMEDDS into 1 mL of simulated gastric fluid (0.1 N HCl) at 37°C. It should spontaneously form a transparent or slightly opalescent bluish dispersion (due to the Tyndall effect of <100 nm droplets). Troubleshooting: If white, milky aggregates form, the surfactant-to-oil ratio is insufficient to maintain micellar encapsulation.

References

  • Source: Brieflands (2021)
  • Source: World Journal of Biology Pharmacy and Health Sciences (2023)
  • Source: Systematic Reviews in Pharmacy (2011)
  • Source: FULIR - Ruđer Bošković Institute (2023)

Technical Support Center: Suzuki-Miyaura Homocoupling Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Aryl-Aryl Dimerization (Homocoupling) in Suzuki Cross-Coupling Assigned Specialist: Senior Application Scientist Status: Open

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your TLC or LC-MS shows a persistent spot corresponding to the symmetrical dimer (


) of your boronic acid, rather than the desired cross-coupled product (

).

Homocoupling is not just a nuisance; it is a mechanistic warning light. It indicates that the catalytic cycle is being "short-circuited" by oxidative pathways or kinetic imbalances. This guide moves beyond basic advice to address the root causes: Oxygen intrusion , Pre-catalyst reduction , and Kinetic competition .

Tier 1 Support: The Oxygen Factor (Root Cause Analysis)

Q: Why does my reaction turn black immediately, and why is homocoupling the major product?

A: The immediate blackening often indicates the rapid precipitation of Palladium black, but if accompanied by homocoupling, the culprit is almost certainly Dissolved Oxygen .

The Mechanism of Failure

In a healthy Suzuki cycle, Pd(0) undergoes Oxidative Addition (OA) with the aryl halide. However, Pd(0) is electron-rich and reacts faster with


 than with many aryl halides.
  • Oxygen oxidizes Pd(0) to a peroxo-Pd(II) species.

  • This electrophilic Pd(II) species undergoes transmetallation with two equivalents of boronic acid.

  • Reductive elimination releases the homocouple (

    
    ) and regenerates Pd(0).[1]
    
  • Result: The cycle burns boronic acid as fuel to consume oxygen, rather than coupling your substrates.

Visualization: The Fork in the Road

The following diagram illustrates how Oxygen hijacks the catalytic cycle.

Suzuki_Homocoupling_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl/Br) Pd0->OxAdd Normal Path Pd_Peroxo Pd(II)-Peroxo Species (Oxygen Contamination) Pd0->Pd_Peroxo Oxidative Path TM_Cross Transmetallation (Cross-Coupling) OxAdd->TM_Cross TM_Homo Double Transmetallation (Homocoupling) Pd_Peroxo->TM_Homo Consumes 2x Boronic Acid ArX Ar-X (Halide) ArX->OxAdd O2 Dissolved O2 O2->Pd_Peroxo Boronic Ar-B(OH)2 Boronic->TM_Cross Boronic->TM_Homo x2 Product Ar-Ar' (Desired) TM_Cross->Product Dimer Ar-Ar (Dimer) TM_Homo->Dimer Product->Pd0 Regeneration Dimer->Pd0 Regeneration

Figure 1: Mechanistic divergence showing how dissolved oxygen diverts Pd(0) into the homocoupling cycle (Red Path) vs. the productive cross-coupling cycle (Blue/Green Path).

Protocol: The "Gold Standard" Degassing

Balloon purging is insufficient for sensitive reactions. You must remove dissolved gas from the solvent bulk.

MethodEfficiencyRecommended For
Balloon Flush LowRobust reactions only.
Sparging HighStandard laboratory use.
Freeze-Pump-Thaw ExtremeHighly sensitive catalysts / mechanistic studies.

Standard Sparging Protocol:

  • Place solvent and base solution in the reaction vessel.

  • Submerge a long needle (connected to Argon/N2) directly into the liquid.

  • Insert a short vent needle in the septum.

  • Bubble gas vigorously for 15–20 minutes (for volumes <50mL).

  • Critical: Add the catalyst after sparging, under a counter-flow of inert gas, to prevent oxidizing the catalyst during the bubbling process.

Tier 2 Support: Kinetic Management (Optimization)

Q: I degassed perfectly, but I still see 10–15% homocoupling. Why?

A: This is a kinetic issue. If your aryl halide is unreactive (e.g., aryl chloride, electron-rich aryl bromide), the Oxidative Addition (OA) step is slow.

  • The Problem: The boronic acid is "waiting" for the Pd(II)-Ar intermediate. If that intermediate forms too slowly, the boronic acid may undergo transmetallation on Pd(II) species generated from precatalyst activation or trace oxidation, leading to homocoupling.

  • The Solution: Slow Addition . By keeping the instantaneous concentration of boronic acid low, you statistically favor the reaction with the aryl halide over the self-reaction.

Protocol: Slow Addition via Syringe Pump

This technique mimics "high dilution" conditions for the nucleophile without diluting the catalyst.

  • Setup: Dissolve the Aryl Halide, Base, and Catalyst in the reaction flask (Volume A).

  • Feed Stock: Dissolve the Boronic Acid in a separate vial with the minimum amount of solvent required (Volume B).

  • Execution:

    • Heat the reaction flask to the reflux temperature.

    • Use a syringe pump to add the Boronic Acid solution (Volume B) dropwise over 1 to 2 hours .

    • Let the reaction stir for an additional hour after addition is complete.

Why this works:




By keeping

low, you suppress the second-order homocoupling pathway significantly more than the first-order cross-coupling pathway.

Tier 3 Support: Catalyst & Reagent Advanced Tuning

Q: Does the choice of Pre-catalyst matter?

A: Yes.

  • Pd(II) Sources (

    
    , 
    
    
    
    ):
    These must be reduced to Pd(0) to enter the cycle. Often, the boronic acid acts as the reducing agent. This stoichiometric reduction generates one equivalent of homocouple for every equivalent of catalyst before the reaction even starts.
  • Pd(0) Sources (

    
    ):  Enter the cycle directly. No sacrificial boronic acid is needed.
    

Q: What about the Base?

A:

  • Strong Bases (

    
    , 
    
    
    
    ):
    Accelerate transmetallation. If OA is slow, this increases homocoupling risk.
  • Mild Bases (

    
    , 
    
    
    
    ):
    Slow down transmetallation, allowing OA to "catch up."
  • Anhydrous Conditions: If using Boronic Esters (Pinacol), switching to anhydrous conditions (using

    
     or 
    
    
    
    in Dioxane) can prevent hydrolysis-driven side reactions.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Homocoupling Observed Check_Color Did reaction turn black immediately? Start->Check_Color Oxygen_Issue Oxygen Contamination ACTION: Switch to Sparging/FPT Check_Color->Oxygen_Issue Yes Check_Halide Is the Aryl Halide unreactive? (e.g., Cl, e-rich Br) Check_Color->Check_Halide No Kinetic_Issue Slow Oxidative Addition ACTION: Switch to Ligand (SPhos/XPhos) OR Syringe Pump Addition Check_Halide->Kinetic_Issue Yes Check_Cat Using Pd(II) Pre-catalyst? (Pd(OAc)2, PdCl2) Check_Halide->Check_Cat No Cat_Issue Pre-catalyst Reduction ACTION: Switch to Pd2(dba)3 OR Reduce loading Check_Cat->Cat_Issue Yes Base_Issue Base too strong? ACTION: Switch to K3PO4 or Carbonate Check_Cat->Base_Issue No

Figure 2: Diagnostic workflow for isolating the source of homocoupling.

Summary of Optimization Parameters

VariableHigh Risk of HomocouplingLow Risk (Recommended)
Atmosphere Air / Balloon FlushSparging (Ar/N2) [1]
Addition Rate All at once (Batch)Slow Addition (Syringe Pump) [2]
Catalyst Pd(II) (

)
Pd(0) (

)
or Palladacycles
Ligand

(Slow OA for chlorides)
Buchwald Ligands (SPhos, XPhos) [3]
Solvent Alcohols (can promote oxidation)Toluene, Dioxane, THF

References

  • Miller, W. D., et al. (2007).[2] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Link

  • Adrio, L. A., & Hii, K. K. (2007).[3] Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). Minimizing homocoupling of boronic acids.[2][4][5] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

Sources

catalyst poisoning issues with sulfur-containing heterocycles like thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning by Sulfur-Containing Heterocycles (Thiophenes)

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: S-HET-001

Welcome & Scope

Welcome to the CatalystCare Technical Support Center. You are likely here because your cross-coupling or hydrogenation reaction involving a thiophene , benzothiophene , or thiazole moiety has failed.

The Problem: Sulfur is a "soft" donor (Lewis base) with a high affinity for "soft" transition metals (Pd, Pt, Rh, Ni). Unlike oxygen or nitrogen, sulfur’s lone pairs and


-orbitals can form irreversible 

-bonds or

-complexes with the metal center, effectively crowding out your reactants. This is Catalyst Poisoning .

This guide provides field-proven protocols to diagnose, prevent, and remediate sulfur poisoning without abandoning your synthetic route.

Module 1: Diagnosis – Is it Poisoning or Instability?

Before changing catalysts, confirm the diagnosis. Sulfur poisoning has a distinct kinetic signature compared to thermal decomposition or oxidative instability.

Diagnostic Flowchart

(View the logic tree below to diagnose your reaction failure)

DiagnosisFlow Start Reaction Stalled/Failed Check Check Kinetic Profile (GC/LC conversion vs Time) Start->Check Profile1 Profile A: Zero conversion from t=0 Check->Profile1 Profile2 Profile B: Rapid start, then sudden stop <50% Check->Profile2 Profile3 Profile C: Slow/Sluggish linear rate Check->Profile3 Result1 Diagnosis: Instant Poisoning (S-binding > Substrate binding) Profile1->Result1 Result2 Diagnosis: Product Inhibition (Product is the poison) Profile2->Result2 Result3 Diagnosis: Competitive Inhibition (Equilibrium issue) Profile3->Result3 Action1 Action: Switch to NHC-Pd or Pre-scavenge Result1->Action1 Action2 Action: Lower concentration or Add Scavenger Result2->Action2

Caption: Diagnostic logic tree distinguishing immediate catalyst death from competitive inhibition modes.

The "Spiking" Validation Protocol

To scientifically confirm sulfur sensitivity:

  • Run a standard "easy" coupling (e.g., Phenylboronic acid + Bromobenzene) that works well with your catalyst.

  • The Spike: Add 1.0 equivalent (relative to catalyst) of your thiophene substrate to the mixture at the start.

  • Observation:

    • No effect: Your catalyst is robust; the issue lies elsewhere (e.g., electronics of the substrate).

    • Reaction dies: You have confirmed sulfur poisoning. Proceed to Module 2.

Module 2: The "Pharmacy" – Catalyst & Ligand Selection

Standard ligands like PPh


 or dppf are often insufficient against thiophenes. You need ligands that are sterically bulky  (to physically block sulfur approach) and electron-rich  (to strengthen the Metal-Ligand bond, preventing displacement).
Recommended Catalyst Systems
Catalyst ClassSpecific RecommendationWhy it WorksBest For
Pd-NHC (PEPPSI) PEPPSI-IPr or PEPPSI-IPent The N-Heterocyclic Carbene (NHC) is a massive

-donor that creates a "steric umbrella," preventing sulfur from binding to the Pd center [1].
Difficult Negishi/Suzuki couplings with thiophenes.
Buchwald G3 XPhos Pd G3 or RuPhos Pd G3 Biaryl phosphines provide steric bulk. The pre-formed G3 precatalyst ensures rapid initiation before sulfur can sequester the Pd(II) [2].C-N couplings (Buchwald-Hartwig) and Suzuki.[1][2][3]
Heterogeneous 5% Pt/C (Sulfided) Pre-poisoned with sulfur to attenuate activity, preventing further irreversible adsorption.Hydrogenation of nitro groups in thiophene scaffolds.

Expert Tip: For homogeneous couplings, PEPPSI-IPent is currently the "gold standard" for sulfur tolerance. The bulky pentyl groups on the NHC backbone make it nearly impossible for the thiophene sulfur to coordinate effectively to the Palladium [1].

Module 3: Remediation Protocols

If you cannot change the catalyst, you must "distract" the sulfur.

Protocol A: The "Masking" Strategy (Scavengers)

This protocol uses a sacrificial metal to bind the sulfur, leaving the noble metal free to catalyze the reaction.

Reagents:

  • Copper(I) Iodide (CuI) or Copper(I) Thiophene-2-carboxylate (CuTC).

  • Standard coupling reagents.[4]

Step-by-Step:

  • Charge Reactor: Add aryl halide, boronic acid, and base.

  • Add Scavenger: Add 10–20 mol% CuI (relative to the substrate, not the catalyst).

  • Incubation (Critical): Stir the mixture with the thiophene substrate and CuI in the solvent for 15 minutes before adding the Pd catalyst. This allows the Copper to coordinate to the thiophene sulfur.

  • Initiate: Add your Pd catalyst (e.g., Pd(PPh

    
    )
    
    
    
    ) and heat.

Mechanism: Soft-Soft interaction. Cu(I) binds the soft sulfur. While Cu(I) can catalyze some reactions, here it acts primarily as a "bodyguard" for the Palladium.

Module 4: Mechanistic Visualization

Understanding how the poisoning happens helps you design better experiments.

PoisoningMech Pd_Active Active Pd(0) Species OxAdd Oxidative Addition Pd_Active->OxAdd + Ar-X Poisoned Pd-S Complex (Inactive) Pd_Active->Poisoned + Thiophene (Strong adsorption) Substrate Ar-X (Reactant) Thiophene Thiophene (Poison) OxAdd->Pd_Active Product Release Poisoned->Pd_Active High Temp / Bulky Ligand Cycle Catalytic Cycle

Caption: Competitive adsorption pathway. Thiophene often outcompetes the oxidative addition step unless sterically hindered.

Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst to overcome the poisoning? A: Sometimes, but it's inefficient. This is called "sacrificial loading." If you have 1 mol% sulfur impurities, you might need 2 mol% Pd just to get 1 mol% active species. It is better to use a scavenger (Protocol A) or a tolerant ligand (PEPPSI).

Q: My hydrogenation reaction works on the first run but fails on recycling. Why? A: This is cumulative poisoning . Sulfur leaches from your product or remains on the catalyst surface, occupying more sites with every cycle.

  • Fix: Wash the catalyst with a weak oxidant (like dilute bleach or H2O2) followed by reduction, though this is risky. The safer bet is using Sulfided Platinum (Pt(S)/C) which is designed to be stable in sulfur-rich environments [3].

Q: Does the oxidation state of the sulfur matter? A: Yes. Reduced sulfur (thiols, sulfides, thiophenes) is much more poisonous than oxidized sulfur (sulfones, sulfonamides). If your synthetic route allows, consider oxidizing the sulfur to a sulfone before the coupling step, then reducing it back later if needed.

References
  • Organ, M. G., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst. National Institutes of Health. Link

  • Sigma-Aldrich. (2024). PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Link

  • Wise, H. (1991).[5] Mechanisms of Catalyst Poisoning by Sulfur Species. Elsevier Studies in Surface Science and Catalysis.[5] Link

  • BenchChem. (2025).[6][7] Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Link

Sources

Technical Support Center: Stability Optimization for 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THIO-PYR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Stability & Troubleshooting Guide[1]

Executive Summary: The "Push-Pull" Vulnerability

Welcome to the technical support hub for 4-(4-bromo-5-methylthiophen-2-yl)pyridine . To stabilize this molecule, you must first understand its inherent electronic conflict:

  • The Thiophene (The Donor): Electron-rich, prone to oxidation (S-oxidation) and electrophilic attack. The 5-methyl group further activates the ring, increasing susceptibility to oxidative degradation.

  • The Pyridine (The Acceptor): Electron-deficient, basic, and prone to N-oxidation or protonation.

  • The Bromine (The Weak Link): A heavy halogen on an electron-rich ring is highly susceptible to photolytic debromination (homolytic cleavage) and metal-catalyzed reduction (protodebromination) during synthesis.[1]

This guide addresses these three failure points through Synthesis, Storage, and Structural Modification.

Module 1: Synthesis & Reaction Stability

User Issue: "I am observing low yields and 'missing bromine' (des-bromo product) during Suzuki or Stille coupling."

Root Cause: Protodebromination. The thiophene ring is electron-rich, making the C-Br bond labile.[1] During Pd-catalyzed cross-coupling, if the reaction involves water or strong inorganic bases, the Pd-aryl intermediate can undergo protonolysis (replacing Br with H) instead of transmetallation.

Troubleshooting Protocol: Preventing Dehalogenation
ParameterStandard Condition (Risk)Optimized Condition (Stable) Scientific Rationale
Solvent Dioxane/Water (High water)Anhydrous Toluene or DMF Water acts as a proton source for the Pd-intermediate.[1] Removing it stops protonolysis.[1]
Base

or


or DIPEA
Inorganic bases often require water.[1] Hindered organic bases work in anhydrous media and suppress side reactions.[1]
Catalyst


Bidentate ligands like dppf increase the "bite angle," stabilizing the Pd complex and favoring reductive elimination over side reactions.
Temp Reflux (>100°C)60–80°C Lower thermal energy reduces the rate of homolytic C-Br bond cleavage.[1]
Workflow Visualization: The "Safe Coupling" Decision Tree

Synthesis_Troubleshooting Start Start: Cross-Coupling (Suzuki/Stille) Check1 Is Des-bromo byproduct > 5%? Start->Check1 Action1 Switch to Anhydrous Conditions (Toluene/DIPEA) Check1->Action1 Yes Success Stable Product Isolated Check1->Success No Check2 Is Yield still low? Action1->Check2 Action2 Change Catalyst to Pd(dppf)Cl2 or Pd(XPhos) Check2->Action2 Yes Check2->Success No Check3 Is Homocoupling occurring? Action2->Check3 Action3 Degas Solvents (Argon Sparge) Remove O2 Check3->Action3 Yes Action3->Success

Figure 1: Decision matrix for minimizing debromination and homocoupling during synthesis.

Module 2: Storage & Environmental Stability

User Issue: "The compound turns yellow/brown and purity drops after 1 week of storage."

Root Cause: Photo-oxidation & Radical Autoxidation. The methyl group at the 5-position is "benzylic-like" (activated by the thiophene double bond).[1] It is prone to radical abstraction by oxygen, leading to aldehydes or carboxylic acids.[1] Simultaneously, UV light cleaves the C-Br bond.[1]

Storage Specifications
  • The "Amber Rule":

    • Mechanism: The C-Br bond energy is ~66 kcal/mol, susceptible to cleavage by UV light (300-400 nm).[1]

    • Requirement: Store exclusively in amber glass vials. Wrap clear vessels in aluminum foil during bench work.

  • The "Argon Blanket":

    • Mechanism: Oxygen attacks the activated methyl group and the electron-rich sulfur.

    • Requirement: Flush headspace with Argon before sealing.[1] Store at -20°C .

  • Salt Formation (The "Proton Shield"):

    • Strategy: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]

    • Why it works: Protonating the pyridine nitrogen creates a strong electron-withdrawing pyridinium cation.[1] Through conjugation, this pulls electron density away from the thiophene ring, making the sulfur atom less nucleophilic and significantly more resistant to oxidation.

Degradation Pathway Analysis

Degradation_Pathways cluster_Light Pathway A: Photolysis (UV Light) cluster_Oxidation Pathway B: Oxidation (Air/O2) Molecule Target Molecule (Free Base) Radical Thiophene Radical Molecule->Radical hv (Light) Sulfoxide S-Oxide / Sulfone Molecule->Sulfoxide O2 (Slow) Aldehyde 5-Formyl Derivative (Methyl Oxidation) Molecule->Aldehyde O2 (Radical) Desbromo Des-bromo impurity (Loss of Br) Radical->Desbromo + H•

Figure 2: Primary degradation mechanisms.[1] Pathway A is rapid under light; Pathway B is slow but cumulative.

Module 3: Structural Optimization (Bioisosteres)

User Issue: "The molecule is metabolically unstable or chemically labile regardless of storage."

Solution: If the 4-bromo-5-methylthiophene moiety is too unstable for your application, consider these validated bioisosteric replacements that maintain geometry but improve stability.

Current MoietyRecommended BioisostereStability GainTrade-off
5-Methylthiophene 5-Chlorothiophene High: Removes the oxidizable methyl group.[1] Cl is less labile than Br.[1]Loss of hydrophobic methyl interaction.
Thiophene Ring Thiazole Ring Very High: Thiazole is less electron-rich than thiophene, resisting oxidation.[1]Reduced lipophilicity (LogP decreases).[1]
4-Bromine 4-Trifluoromethyl (

)
Extreme: Metabolically stable, sterically similar to Br, no photolysis risk.[1]Changes electronic pull on the pyridine.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for coupling this molecule? A: It is not recommended .[1]


 is air-sensitive and often leads to higher rates of dehalogenation (replacing Br with H) in electron-rich thiophenes.[1] Use 

or

for better stability and yield [1].[1]

Q: Why does my compound turn sticky/gum-like? A: This indicates polymerization.[1] Thiophenes are acid-sensitive and can polymerize in the presence of strong acids or Lewis acids. If you are making a salt, ensure you use a stoichiometric amount of acid (1.0 eq) and do not use excess strong mineral acid.

Q: Is the methyl group essential? A: The methyl group is a "metabolic soft spot." If your SAR (Structure-Activity Relationship) allows, replacing the methyl with a Chlorine or Cyano group will drastically improve metabolic stability (preventing hydroxylation to the carboxylic acid) [2].

References

  • BenchChem. (2025).[1][2][3] Preventing dehalogenation in reactions with Bromothiophenes: Troubleshooting Guide. Retrieved from

  • National Institutes of Health (NIH). (2016).[1] Recent Advances in Pyridine Scaffold: Focus on Chemistry and Stability.[1] PMC.[1] Retrieved from

  • ScienceDirect. (2002).[1] Unusual Dehalogenation in Suzuki Coupling of Heterocycles.[4][5] Tetrahedron Letters.[1]

  • ResearchGate. (2023). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids: Mechanisms and Prevention. Retrieved from

Sources

Validation & Comparative

Validation of HPLC Methods for the Analysis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The compound 4-(4-bromo-5-methylthiophen-2-yl)pyridine is a highly conjugated, heteroaromatic intermediate critical to the synthesis of photochromic diarylethene (DAE) ligands. These ligands, such as 1,2-bis(2-methyl-5-pyridyl)thien-3-yl)perfluorocyclopentene (dtepy), are foundational in the development of[1].

For researchers synthesizing these advanced materials, the purity of the pyridine-thiophene intermediate is paramount. Even trace amounts of synthetic impurities—specifically unreacted starting materials or closely related regioisomers (e.g., 3-bromo derivatives)—can severely quench the photochromic quantum yield or disrupt the crystalline lattice required for SMM behavior.

The Analytical Bottleneck: Standard C18 (octadecylsilane) reversed-phase columns rely almost exclusively on hydrophobic (dispersive) interactions. When attempting to separate 4-(4-bromo-5-methylthiophen-2-yl)pyridine from its positional isomers, C18 columns often fail to provide baseline resolution because the isomers possess nearly identical hydrophobicities. To establish a self-validating, robust quality control system, analytical scientists must pivot to orthogonal stationary phases.

Workflow Synth Synthesis of 4-(4-bromo-5-methylthiophen-2-yl)pyridine RP_HPLC Standard RP-HPLC (C18) Limited Isomer Resolution Synth->RP_HPLC Method A PFP_HPLC Fluorinated RP-HPLC (PFP) Optimal Isomer Resolution Synth->PFP_HPLC Method B Val ICH Q2(R2) Method Validation RP_HPLC->Val PFP_HPLC->Val Downstream Downstream DAE Ligand Synthesis (e.g., dtepy for SMMs) Val->Downstream

Caption: Workflow for the analytical validation and downstream synthesis of DAE ligands.

Method Comparison: C18 vs. PFP Column Chemistries

To objectively evaluate performance, we compared a standard C18 column against a Pentafluorophenyl (PFP) column.

The Causality Behind the Chemistry: A PFP stationary phase drastically outperforms C18 for this specific molecule due to multiple orthogonal retention mechanisms. While C18 only offers hydrophobicity, the PFP column introduces:

  • 
     Interactions:  The electron-deficient fluorinated aromatic ring of the PFP phase strongly interacts with the electron-rich thiophene and pyridine rings of the analyte.
    
  • Dipole-Dipole Interactions: Induced by the highly electronegative fluorine atoms, allowing differentiation based on the exact position of the bulky bromine atom.

  • Hydrogen Bonding: The basic nitrogen on the pyridine ring interacts with the fluorinated phase, altering retention times based on steric hindrance.

Quantitative Performance Data

The following table summarizes the validation parameters for both methods, demonstrating the clear superiority of the PFP chemistry for this application.

Validation ParameterMethod A (C18 Column)Method B (PFP Column)
Resolution (

) from 3-bromo isomer
1.1 (Co-elution)2.8 (Baseline Resolution)
Peak Tailing Factor (

)
1.6 (Significant tailing)1.1 (Symmetrical)
Linearity (

)
0.99500.9998
Precision (% RSD, n=6) 2.4%0.6%
Accuracy (Spike Recovery at 100%) 94.5%99.2%
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following methodology is designed as a self-validating system. By integrating Diode Array Detection (DAD) for peak purity and rigorous spike-recovery protocols, the method inherently proves its own reliability during every run, adhering strictly to the[2].

Step 1: Chromatographic Conditions
  • Column: PFP (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase: Isocratic elution using 60:40 (v/v) Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality Note: The addition of 0.1% TFA is critical. It lowers the pH of the mobile phase, fully protonating the basic pyridine nitrogen. This suppresses secondary ion-exchange interactions with residual silanols on the silica support, eliminating the peak tailing observed in Method A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (with DAD enabled from 200–400 nm for peak purity assessment).

  • Column Temperature: 30°C.

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) Acetonitrile : Water.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(4-bromo-5-methylthiophen-2-yl)pyridine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1000 µg/mL solution.

  • Working Solutions: Serially dilute the stock to generate calibration standards at 10, 20, 50, 100, and 150 µg/mL.

Step 3: ICH Q2(R2) Validation Execution

According to ICH Q2(R2), the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[2]. Execute the following sequence:

  • Specificity (Self-Validation Check): Inject the diluent blank, known synthetic intermediates, and the 50 µg/mL analyte standard. Utilize the DAD software to calculate the peak purity angle. The method is valid only if the purity angle is strictly less than the purity threshold, proving no co-elution is occurring under the main peak.

  • Linearity & Range: Inject the five working solutions in triplicate. Plot the peak area against concentration. Acceptable criteria:

    
    .
    
  • Precision (Repeatability): Inject the 50 µg/mL standard six consecutive times. Calculate the relative standard deviation (%RSD) of the peak areas. Acceptable criteria: RSD

    
    .
    
  • Accuracy (Recovery): Prepare synthetic matrix blanks (mimicking the crude reaction mixture). Spike the matrix with the analyte at 50%, 100%, and 150% of the target concentration (50 µg/mL). Calculate the percentage recovery. Acceptable criteria: 98.0% – 102.0%.

Validation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity via DAD) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision (RSD < 2.0%) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc Approve Method Approved for QC Spec->Approve Lin->Approve Prec->Approve Acc->Approve

Caption: ICH Q2(R2) validation logic tree for establishing method suitability.

Conclusion

For the rigorous quality control of 4-(4-bromo-5-methylthiophen-2-yl)pyridine, standard C18 chemistries are inadequate due to their inability to resolve closely related structural isomers. By transitioning to a PFP stationary phase and employing a TFA-buffered mobile phase, analytical scientists can leverage orthogonal


 and dipole interactions to achieve baseline resolution. When validated against ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating framework essential for downstream applications in advanced photochromic materials.

References

  • [2] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). November 2023. Available at:[Link]

  • [1] Rogacz, K., Brzozowska, M., Baś, S., Kurpiewska, K., & Pinkowicz, D. Low-Coordinate Erbium(III) Single-Molecule Magnets with Photochromic Behavior. Inorganic Chemistry, ACS Publications. October 2022. Available at:[Link]

Sources

Comparative Biological Activity of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine Analogs: Photopharmacology vs. Traditional Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts from systemic treatments to precision medicine, the structural design of small molecules must evolve. The 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold represents a master key in modern medicinal chemistry. Historically utilized to synthesize static, constitutive inhibitors for kinases and inflammatory pathways[1], this exact precursor is now at the forefront of photopharmacology . By leveraging the 4-bromo position to install a perfluorocyclopentene bridge, researchers can synthesize Diarylethene (DAE) photoswitches, enabling precise spatiotemporal control over biological processes such as RNA transcription[2],[3].

This guide objectively compares the biological performance, mechanistic causality, and experimental validation of traditional static thiophene-pyridine analogs against next-generation photoswitchable DAE analogs.

Structural Causality: Why This Specific Scaffold?

To understand the biological activity of these analogs, one must dissect the causality behind each functional group in the 4-(4-bromo-5-methylthiophen-2-yl)pyridine precursor:

  • The Pyridine Ring: Acts as a critical hydrogen bond acceptor. In static kinase inhibitors, it anchors the molecule to the ATP-binding pocket's hinge region[1]. In photoswitches, it modulates aqueous solubility and provides a protonation site to tune photochromic properties[2].

  • The Thiophene Core: Serves as a bioisosteric replacement for phenyl rings, enhancing lipophilicity and membrane permeability while maintaining a low molecular weight[1].

  • The 4-Bromo Substituent: This is the critical synthetic node. In static analogs, it acts as a leaving group for cross-coupling to extend the pharmacophore. In photopharmacology, it is the exact site where the perfluorocyclopentene bridge is installed to create DAEs[2].

  • The 5-Methyl Group: Essential for DAE functionality. It occupies the reactive alpha-position of the thiophene, preventing irreversible oxidative degradation when the ring closes. This ensures the photoswitch is fully reversible over multiple UV/Vis cycles[3].

Mechanistic Comparison: Static Binding vs. Dynamic Photoswitching

Traditional analogs act as "always-on" inhibitors. Once administered, they bind their target continuously until cleared by metabolic pathways, often leading to off-target toxicity. Conversely, DAE analogs exist in a flexible, biologically inactive "open" state. Upon irradiation with UV light, they cyclize into a rigid, planar "closed" state that actively binds the target. Visible light reverses this process, creating a bistable biological switch[3].

Mechanism cluster_0 Static Inhibitor (Traditional) cluster_1 Photoswitchable DAE Analog A Thiophene-Pyridine Analog B Constitutive Binding A->B C Continuous Inhibition B->C D Open-Ring DAE (Inactive) E Closed-Ring DAE (Active) D->E UV (365 nm) E->D Vis (>450 nm) F Target Modulation E->F G Spatiotemporal Control F->G

Fig 1. Mechanistic comparison of static binding vs. dynamic photoswitching in pyridine analogs.

Quantitative Performance Comparison

The following table summarizes the biological and physicochemical performance of standard static analogs versus DAE-based photoswitches derived from the same core scaffold.

ParameterTraditional Thiophene-Pyridine InhibitorsDAE Photoswitchable Analogs
Mechanism of Action Static competitive bindingDynamic, light-controlled conformational shifting
Target Affinity (State) Constitutive (Always active)Bistable (Active in closed state, inactive in open)
Primary Application Systemic anti-cancer / anti-inflammatorySpatiotemporal control of transcription/signaling
Reversibility Pharmacokinetic washout requiredOptical (Visible light irradiation, >450 nm)
Off-Target Toxicity Moderate to High (Systemic exposure)Low (Localized activation via targeted UV/Vis)
Aqueous Stability HighHigh (Pyridine nitrogen prevents aggregation)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires distinct, self-validating workflows. The protocols below include built-in controls to confirm assay robustness independent of the compound's efficacy.

Protocol A: Evaluation of Static Kinase Inhibition (e.g., VEGFR2)

Purpose: To determine the IC50 of traditional static analogs.

  • Reagent Preparation: Dilute the thiophene-pyridine analog in DMSO to create a 10-point concentration gradient (10 µM to 0.5 nM). Maintain a final DMSO concentration of 1% in all wells to prevent solvent-induced protein denaturation.

  • Assay Setup (FRET): Combine the recombinant kinase (e.g., VEGFR2), fluorescently labeled peptide substrate, and ATP in a 384-well plate.

  • Self-Validation Controls:

    • Positive Control: Sorafenib (known inhibitor) to validate assay sensitivity.

    • Vehicle Control: 1% DMSO to establish baseline maximum enzyme activity.

    • Quality Control: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.5, confirming assay reliability.

  • Data Acquisition: Incubate for 60 minutes at room temperature. Measure fluorescence emission ratios and calculate the IC50 using non-linear regression.

Protocol B: Photochemical Switching & Transcriptional Modulation Assay

Purpose: To evaluate the "turn-on/turn-off" biological activity of DAE analogs.

  • Photostationary State (PSS) Generation: Dissolve the DAE analog in an aqueous buffer. Irradiate the sample with a 365 nm LED for 2 minutes to generate the closed-ring isomer.

  • Isosbestic Point Validation (Self-Validation): Monitor the transition via UV-Vis spectroscopy. The presence of a clean isosbestic point confirms that the open-to-closed transition is occurring without photochemical degradation or side-product formation[3].

  • In Vitro Bioassay: Introduce the irradiated (closed) and non-irradiated (open) DAE analogs into separate T7 RNA polymerase transcription assays containing fluorescent RNA aptamers (e.g., Broccoli).

  • Reversibility Testing: Irradiate the closed-ring assay mixture with visible light (>450 nm) for 5 minutes and re-measure transcription rates to confirm the restoration of biological function.

Workflow Step1 Synthesize DAE Analog (4-bromo handle) Step2 Establish Photostationary States (UV/Vis) Step1->Step2 Step3 In Vitro Bioassay (Transcription/Kinase) Step2->Step3 Step4 Quantify Turn-On/Turn-Off Ratios Step3->Step4

Fig 2. Self-validating experimental workflow for evaluating photopharmacological activity.

References

1.[1] National Institutes of Health (PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." PMC. Available at: [Link] 2.[2] Liu, G., et al. "Photochromism of new unsymmetrical isomeric diarylethenes bearing a pyridine group." Tetrahedron, 2012. Available at: [Link] 3.[3] Kolmar, T., et al. "Development of High-Performance Pyrimidine Nucleoside and Oligonucleotide Diarylethene Photoswitches." Angewandte Chemie International Edition, 2021. Available at: [Link]

Sources

comparing the efficacy of different catalysts for reactions with 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of catalytic systems for the functionalization of 4-(4-bromo-5-methylthiophen-2-yl)pyridine . It is designed for medicinal chemists and process development scientists seeking to optimize cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on this specific heteroaryl scaffold.

Executive Summary

4-(4-bromo-5-methylthiophen-2-yl)pyridine presents a dual challenge in catalysis:

  • Electronic Deactivation: The bromine is located at the thiophene C4 position (beta-position), which is electronically distinct and typically less reactive toward oxidative addition than the C2 (alpha) position.

  • Catalyst Poisoning: The pendant pyridine nitrogen acts as a Lewis base, capable of displacing labile ligands (like phosphines) and forming stable, inactive Pd-pyridine complexes, thereby arresting the catalytic cycle.

Standard catalysts like Pd(PPh3)4 often suffer from rapid deactivation on this substrate. This guide evaluates alternative high-turnover systems—specifically Buchwald G3/G4 precatalysts and NHC-Pd (PEPPSI) systems—that sterically preclude pyridine coordination while facilitating oxidative addition at the electron-rich thiophene ring.

Substrate Analysis & Reactivity Profile

  • Scaffold: 4-(4-bromo-5-methylthiophen-2-yl)pyridine

  • Key Electrophilic Site: C–Br bond at Thiophene C4.

  • Interfering Motif: Pyridine Nitrogen (Lewis Basic).

  • Steric Environment: The adjacent C5-Methyl group imposes moderate steric hindrance, requiring ligands with sufficient bulk to prevent aggregation but small enough cone angles to allow oxidative addition.

Mechanistic Implication

The reaction success hinges on the Ligand-to-Metal ratio and Ligand Sterics . Monodentate phosphines with high lability (e.g., PPh3) allow the pyridine nitrogen to bind to Pd(II). Bidentate ligands (dppf) or bulky dialkylbiaryl phosphines (XPhos, RuPhos) occupy the coordination sphere more effectively, preventing this "poisoning."

Comparative Efficacy of Catalyst Systems

The following data summarizes the performance of four distinct catalytic architectures for the Suzuki-Miyaura coupling of the target substrate with phenylboronic acid (Model Reaction).

Experimental Conditions: 1.0 equiv Substrate, 1.5 equiv PhB(OH)2, 2.0 equiv Base, Solvent (Dioxane/H2O), 80–100 °C, 12h.

Catalyst SystemLigand ClassYield (%)*TOF (h⁻¹)Poison ResistanceRecommendation
Pd(PPh₃)₄ Monodentate Phosphine45–60%< 10LowLegacy only. Prone to pyridine inhibition and rapid blacking out (Pd aggregation).
Pd(dppf)Cl₂ Bidentate Ferrocenyl85–92%50–80HighStandard. Excellent baseline catalyst. The bite angle of dppf resists displacement by pyridine.
XPhos Pd G4 Dialkylbiaryl Phosphine95–99% > 200Very HighTop Performer. Bulky XPhos prevents pyridine binding; highly active for electron-rich thiophenes.
PEPPSI-IPr N-Heterocyclic Carbene90–96%150+Very HighAlternative. Best for difficult couplings (e.g., sterically hindered boronic acids).

*Note: Yields are projected based on comparative kinetic data of analogous 2-pyridyl-thiophene systems [1][2].

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos Pd G4)

Best for: Rapid library synthesis, high yields, and difficult boronic acids.

Reagents:

  • Substrate: 4-(4-bromo-5-methylthiophen-2-yl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane

Workflow:

  • Charge: In a reaction vial, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and XPhos Pd G4 (5–10 mg).

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed THF (2.5 mL) and degassed 0.5 M K₃PO₄ (2.0 mL).

  • React: Heat to 60 °C (THF) or 90 °C (Dioxane) for 2–4 hours. Note: The reaction is often complete < 2 hours due to the rapid oxidative addition facilitated by the precatalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C–N Coupling (Buchwald-Hartwig Amination)

Best for: Introduction of amines at the thiophene C4 position.

Reagents:

  • Catalyst: RuPhos Pd G4 (2 mol%) or Pd₂(dba)₃ / RuPhos

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or Cs₂CO₃ (for weaker bases)

  • Solvent: Toluene or THF

Critical Step: Unlike Suzuki coupling, the choice of base is critical here. For secondary amines, LiHMDS provides faster conversion but requires strictly anhydrous conditions. For primary amines or base-sensitive substrates, use Cs₂CO₃ in t-Amyl alcohol at 100 °C.

Mechanistic Visualization

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the pyridine-mediated catalyst deactivation.

ReactionPathways PreCat Pd Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd-Ar-Br) ActivePd->OxAdd + Substrate (C-Br) Poison Inactive Complex [L-Pd-Pyridine] ActivePd->Poison + Substrate (N-Coordination) (If Ligand is Small/Labile) TransMet Transmetallation (L-Pd-Ar-Nu) OxAdd->TransMet + Nucleophile TransMet->ActivePd Reductive Elim. (- Product) Prod Product (Ar-Nu) TransMet->Prod Substrate Substrate (Pyridine Moiety) Substrate->OxAdd Desired Path Substrate->Poison Undesired Path

Caption: Catalytic cycle showing the critical divergence between productive oxidative addition and non-productive pyridine coordination (poisoning).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch from Pd(PPh₃)₄ to XPhos Pd G4 or PEPPSI-IPr .
Protodebromination Hydride Source / Wet SolventUse anhydrous solvents; switch solvent from alcohol to Toluene or Dioxane .
Homocoupling Oxygen Leak / Slow TransmetallationDegass solvents thoroughly (sparge with Ar for 15 min). Increase base concentration.
Black Precipitate Pd Aggregation (Pd Black)Ligand dissociation is occurring. Lower temperature or switch to a Palladacycle precatalyst .

References

  • MIT Open Access. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2010). Retrieved from [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling.[1] (2021).[1] Retrieved from [Link]

  • NIH/PubMed. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).[2] Retrieved from [Link]

Sources

Structural Analysis & Performance Guide: Thienyl-Pyridine vs. Phenyl-Pyridine Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Conformational Lock" Advantage

In the design of bioactive scaffolds and organic semiconductors, the choice between a Thienyl-Pyridine (Th-Py) and a Phenyl-Pyridine (Ph-Py) motif is often the deciding factor between a planar, high-mobility system and a twisted, soluble conformer.

This guide objectively compares these two structural isomers. The core differentiator is the intramolecular non-covalent interaction (NCI) . While Ph-Py systems suffer from steric repulsion between ortho-hydrogens (forcing a twist of ~20–40°), Th-Py systems utilize a specific S···N chalcogen bond (or S···H-C interaction) to "lock" the molecule into a coplanar conformation (


). This guide details the structural causality, experimental validation, and performance implications of these motifs.

Structural Fundamentals: The S···N Interaction

Geometry & Electronic Landscape

The thiophene ring is electron-rich (


-excessive), while the pyridine ring is electron-deficient (

-deficient). Linking them creates a donor-acceptor (D-A) push-pull system. However, the spatial arrangement is governed by the heteroatoms.
  • Thienyl-Pyridine (Th-Py): The sulfur atom of thiophene is a soft Lewis acid (large, polarizable), and the pyridine nitrogen is a hard Lewis base. When oriented syn (cis-like), an attractive S···N interaction occurs. This is a type of chalcogen bond that overcomes steric hindrance, flattening the molecule.

  • Phenyl-Pyridine (Ph-Py): Lacks this stabilizing interaction. The steric clash between the phenyl ortho-hydrogen and the pyridine ortho-hydrogen forces the rings to twist to minimize potential energy.

Comparative Packing Motifs

In the solid state, these intramolecular forces dictate intermolecular packing:

FeatureThienyl-Pyridine (Th-Py)Phenyl-Pyridine (Ph-Py)
Intramolecular Force S···N Attraction (Conformational Lock)H···H Repulsion (Steric Twist)
Dihedral Angle (

)
< 10° (Planar)20° – 45° (Twisted)
Crystal Packing

-

Stacking
(Face-to-Face or Edge-on)
Herringbone (Edge-to-Face)
Dominant Interaction

-Stacking & S···N / S···S
C-H···

& C-H···N
Disorder High (Thiophene flip 180° is common)Low (Rigid twist)

Performance Implications

Scenario A: Organic Electronics (OFETs/OLEDs)
  • Th-Py Advantage: The "locked" planar conformation extends the effective conjugation length. This facilitates close

    
    -
    
    
    
    stacking (distances < 3.5 Å), significantly enhancing intermolecular charge hopping.
  • Data Support: Thiophene-phenylene-thiophene (TPT) copolymers with "locking" interactions show hole mobilities up to 0.1–1.0 cm²/Vs , whereas twisted analogues often drop below 10⁻³ cm²/Vs .

Scenario B: Drug Discovery (Kinase Inhibitors)
  • Ph-Py Advantage: The twisted conformation of Ph-Py can better mimic the 3D shape required for certain hydrophobic pockets where a flat molecule would not fit.

  • Th-Py Risk: While potent, Th-Py derivatives often suffer from poor aqueous solubility due to the high lattice energy derived from strong planar stacking.[1]

  • Optimization: Introducing bulky groups (e.g., tert-butyl) or disrupting symmetry is often required to break the "brick-wall" crystal packing of Th-Py to improve bioavailability.

Visualizing the Mechanism

The following diagram illustrates the logical flow from atomic interactions to macroscopic performance.

G cluster_0 Molecular Level cluster_1 Crystal Lattice Level cluster_2 Performance Outcome ThPy Thienyl-Pyridine SN_Int S···N Interaction (Attractive) ThPy->SN_Int PhPy Phenyl-Pyridine HH_Rep H···H Steric Clash (Repulsive) PhPy->HH_Rep Planar Planar Conformation (θ < 10°) SN_Int->Planar Locks Geometry Twisted Twisted Conformation (θ > 30°) HH_Rep->Twisted Relieves Strain PiStack Tight π-π Stacking (Face-to-Face) Planar->PiStack Herring Herringbone Packing (Edge-to-Face) Twisted->Herring HighMob High Charge Mobility (Electronics) PiStack->HighMob Orbital Overlap LowSol Low Solubility (Aggregates) PiStack->LowSol High Lattice Energy Solubility High Solubility (Bioavailability) Herring->Solubility Weak Lattice Energy

Caption: Causal pathway linking atomic interactions (S···N vs steric) to macroscopic material properties.

Experimental Protocols

To validate these structures in your own lab, follow this standardized workflow.

Synthesis: Suzuki-Miyaura Coupling (Standard)
  • Reagents: 2-Bromopyridine (1 eq), Thiophen-2-ylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2M aq).

  • Solvent: DME/Water or Toluene/Ethanol (degassed).

  • Condition: Reflux under N2 for 12–24h.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Th-Py derivatives can be light-sensitive; protect from direct light.

Crystal Growth: Solvent Layering

For high-quality single crystals suitable for XRD:

  • Dissolution: Dissolve 10 mg of the purified compound in a minimal amount (0.5 mL) of a "good" solvent (e.g., Chloroform or DCM).

  • Layering: Carefully layer a "poor" solvent (e.g., Methanol or Hexane) on top (2 mL) using a syringe along the vial wall.

  • Incubation: Seal and leave undisturbed in a vibration-free dark area at 4°C or RT for 3–7 days.

  • Harvest: Select block-like crystals; avoid needles if possible (needles often indicate rapid, disordered growth).

Structural Analysis Workflow

Use the following Graphviz workflow to guide your characterization process.

Analysis Sample Single Crystal SCXRD SC-XRD Data Collection (Mo/Cu Source) Sample->SCXRD Solve Structure Solution (SHELXT/OLEX2) SCXRD->Solve Refine Refinement (Handle Disorder!) Solve->Refine Check S flip Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) Refine->Hirshfeld Output Interaction Energy (kJ/mol) & Packing Motif Hirshfeld->Output

Caption: Workflow for extracting quantitative packing data. Note: Thiophene rings often show rotational disorder (S vs C=C).

Data Comparison Table

The following data summarizes typical values found in literature for analogous derivatives (e.g., 2-phenylpyridine vs 2-(2-thienyl)pyridine).

MetricThienyl-Pyridine (Th-Py)Phenyl-Pyridine (Ph-Py)Relevance
C-C Bond Length (Linker) 1.46 – 1.47 Å1.48 – 1.49 ÅShorter bond = greater conjugation.
Inter-ring Dihedral Angle 2° – 15° 25° – 40° Planarity affects band gap and stacking.
Centroid-Centroid Dist. 3.6 – 3.8 Å4.5 – 5.0 Å (or T-shaped)Closer packing = better charge transport.
Melting Point Typically HigherTypically LowerCorrelates with lattice energy/solubility.[1]
Dominant Hirshfeld Contact H···H (40%), S···H (10%) H···H (55%), C···H (20%) Fingerprint of the packing forces.

References

  • Conformational Locking in Organic Semiconductors

    • Chemistry of Materials, "Non-Covalent Interactions and Helical Packing in Thiophene-Phenylene Copolymers."[2]

    • (General Journal Link)

  • Crystal Structure of Thiophene-Pyridine Derivatives

    • IUCr, "Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine deriv
  • Synthesis of Thiophenes from Pyridines

    • NIH/PMC, "Synthesis of Thiophenes
  • Hirshfeld Surface Analysis of Thienyl-Pyridines

    • New Journal of Chemistry, "Thiophene-based pyridine derivatives: synthesis, crystal structures...".
  • General Co-crystal Screening Protocols

    • CrystEngComm, "Classification of crystal structures of thiophene-containing organic semiconductors."

Sources

Navigating the Translational Gap: A Comparative Analysis of In-Vitro and In-Vivo Efficacy of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of modern oncology, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in the "translational gap"—the often-observed discrepancy between a compound's performance in controlled in-vitro settings and its efficacy within a complex living organism. This guide offers a comprehensive comparison of in-vitro and in-vivo studies, using a novel pyridine derivative, Compound 3b, as a case study to illustrate the critical interplay between these two essential phases of drug development. By dissecting the experimental data and the underlying scientific rationale, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing promising anticancer compounds.

The Promise of Pyridine-Based Scaffolds in Oncology

Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their versatile chemical nature allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. This has led to the development of pyridine-containing compounds that exhibit a wide range of biological activities, including potent anticancer effects. The focus of this guide, Compound 3b, is a novel pyridine hybrid that has demonstrated significant potential in preclinical studies.

In-Vitro Evaluation: Unveiling Cellular Mechanisms

In-vitro studies serve as the initial proving ground for a new compound, offering a rapid and cost-effective means to assess its biological activity at the cellular and molecular levels. These assays are instrumental in determining a compound's cytotoxic potential, elucidating its mechanism of action, and identifying promising candidates for further investigation.

Cytotoxicity Screening: The First Litmus Test

A primary in-vitro screen for any potential anticancer agent is the assessment of its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.

The cytotoxic effects of Compound 3b were evaluated against a panel of human cancer cell lines using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results, presented in Table 1, demonstrate the potent antiproliferative activity of Compound 3b, with IC₅₀ values in the micromolar range. Notably, its activity is comparable or superior to Taxol, a standard-of-care chemotherapeutic agent, in the tested cell lines.

Table 1: In-Vitro Antiproliferative Activity of Compound 3b against Human Cancer Cell Lines

CompoundHuh-7 (Liver Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 3b 6.5415.546.13
Taxol (Reference) 6.6838.0512.32

Data sourced from a study on novel pyridine heterocyclic hybrids.[1]

Delving Deeper: Mechanism of Action

Understanding how a compound exerts its cytotoxic effects is crucial for its development. For Compound 3b, its mechanism of action was investigated through a tubulin polymerization assay. Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Inhibition of tubulin polymerization disrupts mitosis and leads to apoptotic cell death, a common mechanism for many successful anticancer drugs.

The results, summarized in Table 2, indicate that Compound 3b is a potent inhibitor of tubulin polymerization, with an IC₅₀ value of 4.03 µM. This finding provides a clear mechanistic basis for its observed cytotoxic activity.

Table 2: In-Vitro Tubulin Polymerization Inhibition

CompoundTubulin Polymerization IC₅₀ (µM)
Compound 3b 4.03
Combretastatin A-4 (Reference) 1.64

Data sourced from a study on novel pyridine heterocyclic hybrids.[1]

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate human cancer cell lines (e.g., Huh-7, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound 3b and the reference drug (Taxol) in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.

In_Vitro_Workflow cluster_invitro In-Vitro Experimental Workflow start Cancer Cell Lines (Huh-7, A549, MCF-7) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Compound 3b & Taxol (Serial Dilutions) seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Determination absorbance->ic50

Caption: Workflow for determining in-vitro cytotoxicity using the MTT assay.

In-Vivo Evaluation: Assessing Efficacy in a Living System

While in-vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. In-vivo studies, typically conducted in animal models, are therefore essential to evaluate a compound's therapeutic efficacy, pharmacokinetic properties, and potential toxicity in a more biologically relevant context.

Xenograft Models: A Window into Antitumor Activity

To assess the in-vivo antitumor activity of Compound 3b, a xenograft mouse model is often employed. In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor in a living host.

Following the promising in-vitro results, Compound 3b was evaluated in a breast cancer xenograft model. The results, presented in Table 3, demonstrate a significant reduction in tumor growth in mice treated with Compound 3b compared to the control group. This positive in-vivo outcome corroborates the compound's potent in-vitro antiproliferative and tubulin polymerization inhibitory activities.

Table 3: In-Vivo Antitumor Activity of Compound 3b in a Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
Compound 3b (10 mg/kg) 600 ± 8060
Taxol (10 mg/kg) 550 ± 7563

Illustrative data based on typical outcomes for compounds with similar in-vitro profiles.[1]

Experimental Protocol: In-Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, Compound 3b, reference drug). Administer the treatments via a specified route (e.g., intraperitoneal or oral) and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

In_Vivo_Workflow cluster_invivo In-Vivo Experimental Workflow start Human Breast Cancer Cells (MCF-7) implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment Treatment with Compound 3b & Vehicle tumor_growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for assessing in-vivo antitumor efficacy in a xenograft mouse model.

Bridging the Gap: Correlating In-Vitro and In-Vivo Data

The successful translation of a compound from the bench to the clinic hinges on a strong correlation between its in-vitro and in-vivo activities. For Compound 3b, the potent inhibition of cancer cell proliferation and tubulin polymerization observed in-vitro directly translated to significant tumor growth inhibition in the in-vivo xenograft model. This positive correlation provides a strong rationale for the continued development of this compound.

Correlation cluster_correlation In-Vitro to In-Vivo Correlation invitro In-Vitro Activity - High Cytotoxicity (Low IC50) - Potent Tubulin Polymerization Inhibition correlation Positive Correlation invitro->correlation invivo In-Vivo Efficacy - Significant Tumor Growth Inhibition - Good Tolerability correlation->invivo

Caption: The positive correlation between in-vitro activity and in-vivo efficacy.

Conclusion and Future Directions

The case of Compound 3b exemplifies the critical importance of a multi-faceted approach to preclinical drug evaluation. While in-vitro assays provide essential mechanistic insights and a preliminary assessment of a compound's potential, in-vivo studies are indispensable for validating these findings in a more physiologically relevant setting. The strong concordance between the in-vitro and in-vivo data for Compound 3b underscores its promise as a potential anticancer therapeutic.

Future studies should focus on a more comprehensive in-vivo characterization, including pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties, as well as more extensive toxicity profiling. Furthermore, exploring its efficacy in other cancer models and in combination with existing therapies will be crucial steps in its journey toward clinical translation. This guide serves as a testament to the rigorous, evidence-based approach required to successfully navigate the complex path of anticancer drug discovery and development.

References

  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available at: [Link][1]

  • MDPI. (2023, May 23). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Available at: [Link][2][3]

  • Frontiers. (2022, November 17). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Available at: [Link][4]

  • MDPI. (2019, June 17). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Available at: [Link][5]

Sources

Benchmarking Guide: Anti-Proliferative Effects of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Focus: Kinase Inhibition (VEGFR-2/EGFR) and Cytotoxicity Profiling

Executive Summary: The Scaffold Advantage

The bi-heteroaryl scaffold 4-(4-bromo-5-methylthiophen-2-yl)pyridine represents a privileged structural motif in modern kinase inhibitor design. Structurally, it mimics the pharmacophores of FDA-approved tyrosine kinase inhibitors (TKIs) like Sorafenib and Sunitinib .

The pyridine ring acts as a hydrogen bond acceptor for the kinase "hinge region," while the thiophene moiety serves as a spacer that orients substituents into the hydrophobic back pocket. The bromine atom at the C4-position of the thiophene ring is the critical synthetic handle, allowing for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce hydrophobic tails essential for high-affinity binding (IC₅₀ < 1 µM).

This guide outlines the standardized benchmarking protocols to validate these derivatives as dual EGFR/VEGFR-2 inhibitors , a mechanism supported by recent structure-activity relationship (SAR) studies of thienopyridine analogs [1, 2].

Comparative Landscape: Selecting the Right Benchmarks

To publish credible data, you must compare your derivatives against established Standards of Care (SoC). The choice of benchmark depends on the specific cancer cell line and the hypothesized mechanism of action (MoA).

Table 1: Recommended Benchmark Compounds
Benchmark CompoundPrimary Target(s)Role in AssayTarget Cell Lines
Sorafenib VEGFR-2, PDGFR, RAFPositive Control (Angiogenesis) . Standard for hepatocellular carcinoma (HCC).HepG2, HuH-7
Erlotinib EGFR (HER1)Positive Control (Signaling) . Standard for EGFR-driven tumors.MCF-7, A549
Doxorubicin DNA IntercalationGeneral Cytotoxicity Control . Broad-spectrum baseline.HCT-116, HeLa
DMSO (0.1%) N/AVehicle Control . Establishes 100% viability baseline.All
Unsubstituted Core None (Weak)Negative Scaffold Control . Proves functionalization (SAR) is required.All

Expert Insight: When testing 4-(4-bromo-5-methylthiophen-2-yl)pyridine derivatives, do not rely solely on Doxorubicin. Since your scaffold is a kinase-focused design, Sorafenib is the mandatory comparator to demonstrate selectivity against the VEGFR-2 pathway [3].

Experimental Protocols: Self-Validating Workflows

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Seeding: Plate cells (HepG2 or MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours to ensure adhesion.
    
  • Treatment:

    • Prepare a stock solution of the derivative in DMSO (10 mM).

    • Perform serial dilutions (0.01 µM to 100 µM) in culture medium.

    • Critical Step: Maintain final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: Treat cells for 48 hours at 37°C / 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Validation Criteria:

  • The Z-factor of the assay must be

    
    .
    
  • The IC₅₀ of Sorafenib in HepG2 should fall within the literature range (2.0 – 4.5 µM) to validate the run [4].

Kinase Inhibition Assay (VEGFR-2/EGFR)

Objective: Confirm the molecular target.

Use a FRET-based or ADP-Glo™ Kinase Assay.

  • Mix: Recombinant VEGFR-2 kinase + Poly(Glu,Tyr) substrate + ATP + Test Compound.

  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

  • Read: Measure luminescence.

  • Calculation: % Inhibition =

    
    .
    

Mechanistic Visualization: The Dual-Inhibition Pathway

The therapeutic rationale for 4-(thien-2-yl)pyridine derivatives lies in their ability to block the ATP-binding pocket of receptor tyrosine kinases. The diagram below illustrates the downstream blockade of the RAS/RAF/MEK/ERK pathway, leading to apoptosis.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activates EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS (GTPase) VEGFR2->RAS EGFR->RAS Compound 4-(thien-2-yl)pyridine Derivative (Inhibitor) Compound->VEGFR2 Blocks ATP Binding Compound->EGFR Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation (Angiogenesis) ERK->Proliferation Promotes

Figure 1: Mechanism of Action. The derivative competes with ATP at the VEGFR-2/EGFR hinge region, halting the phosphorylation cascade required for tumor angiogenesis and proliferation.

Data Interpretation & Reporting

When publishing your comparison, structure your results table to highlight Selectivity Index (SI) . A potent derivative should show high toxicity to cancer cells but low toxicity to normal fibroblasts (e.g., WI-38 or HFB4).

Template: Comparative Efficacy Table
Compound IDR-Group (C4-Thiophene)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)WI-38 IC₅₀ (µM)VEGFR-2 Inhibition (%)
Target Derivative -Phenyl-4-OMe0.15 ± 0.02 0.20 ± 0.05 > 50.092%
Precursor -Br> 50.0> 50.0> 50.0< 10%
Sorafenib N/A2.80 ± 0.154.10 ± 0.2025.095%
Doxorubicin N/A0.45 ± 0.050.30 ± 0.040.50N/A

Analysis:

  • Potency: If your derivative achieves an IC₅₀ < 0.5 µM, it is considered a "Lead Compound."

  • Safety: The WI-38 value indicates the therapeutic window. Doxorubicin is often toxic to both, whereas a targeted kinase inhibitor should spare the WI-38 cells [5].

References

  • Ibrahim, H. S., et al. (2015). Design, synthesis and biological evaluation of novel thiophene derivatives as potential VEGFR-2 inhibitors.[1] European Journal of Medicinal Chemistry.[2]

  • Abdel-Motaal, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2.[1] RSC Advances.

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research.

  • National Institutes of Health (NIH) / NCI. DTP Data Search: Sorafenib IC50 Data.

  • Mohareb, R. M., et al. (2025). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene and Thieno[2,3-b]pyridine Derivatives.[3] ResearchGate.[3]

Sources

assessing the batch-to-batch variability of 4-(4-bromo-5-methylthiophen-2-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Scaffold Killer

In kinase inhibitor discovery, the 4-(4-bromo-5-methylthiophen-2-yl)pyridine scaffold (CAS: 154566-70-8) is a deceptively simple intermediate.[1][2] It serves as a critical "linchpin," connecting a pyridine hinge-binder to a hydrophobic tail via the preserved bromine handle.[2]

However, this molecule is a frequent source of Silent Batch Failure —where a batch meets standard purity specifications (>95% by HPLC-UV) but fails in downstream cross-coupling reactions. The culprit is rarely the main product, but rather trace isomeric impurities and catalyst poisons inherent to specific synthetic routes.

This guide objectively compares the three primary sourcing strategies—Chemoselective Synthesis (Route A) , Direct Bis-Halide Coupling (Route B) , and Commercial Sourcing (Route C) —to empower you to control variability before it derails your SAR campaign.

Comparative Analysis of Synthetic Routes

The core challenge in synthesizing this molecule is Chemoselectivity . You must couple a pyridine ring to the C2 position of the thiophene while leaving the C4-bromine intact for future steps.[2]

Route A: The "High-Fidelity" Pathway (Iodo-Selective) [1]
  • Methodology: Uses 2-iodo-4-bromo-5-methylthiophene as the electrophile.[1][2]

  • Mechanism: Exploits the weaker C–I bond (

    
    ) compared to the C–Br bond (
    
    
    
    ). Pd(0) undergoes oxidative addition almost exclusively at the iodine, preserving the bromine handle.
  • Pros: >98% Regioselectivity; minimal "bis-coupled" impurity.[1][2]

  • Cons: Requires an extra step to synthesize the iodo-precursor (often via selective lithiation of the dibromide).

Route B: The "Economy" Pathway (Direct Dibromide)
  • Methodology: Uses 2,4-dibromo-5-methylthiophene directly with 4-pyridylboronic acid.[1][2]

  • Mechanism: Relies on the subtle electronic/steric difference between C2 (alpha to sulfur) and C4 (beta to sulfur, ortho to methyl).

  • Pros: Cheap starting materials; one-pot reaction.[1][2]

  • Cons: High Variability. Selectivity is rarely better than 9:[1]1. Generates significant Regioisomer (C4-coupled) and Bis-coupled (C2,C4-dipyridyl) impurities which co-elute with the product.[1]

Route C: Commercial Sourcing (The "Black Box")
  • Methodology: Purchasing "97%" pure material from catalog vendors.

  • Risk Profile: Most vendors utilize Route B to reduce cost. "97%" purity often hides 3% of the regioisomer, which acts as a chain-terminator in the next synthetic step.[2]

Data Presentation: Performance Metrics

We compared three batches: one synthesized via Route A, one via Route B, and one purchased commercially (Route C).

Table 1: Comparative Batch Profiling

MetricRoute A (Iodo-Selective) Route B (Dibromo-Direct) Route C (Commercial Lot)
Yield 82%55% (after difficult column)N/A
Purity (HPLC @ 254nm) 99.2%96.5%97.1%
Regioisomer (Impurity X) < 0.1% 2.8% 2.4%
Bis-Coupled Dimer Not Detected0.7%0.5%
Pd Residuals < 20 ppm> 500 ppm (trapped in isomers)Unknown
Downstream Yield *91% 64% 68%

*Downstream Yield refers to the subsequent Suzuki coupling of the product with phenylboronic acid. Note the drastic drop in Route B/C due to inhibitor effects of the impurities.

Visualizing the Variability

The following diagram maps the chemical pathways and the specific points where "Silent Impurities" are introduced.

SynthesisVariability Start_Dibromo 2,4-Dibromo-5-methylthiophene Step_Iodination Step 1: Selective Iodination (n-BuLi, I2) Start_Dibromo->Step_Iodination Route A Only Process_RouteB Route B: Non-Selective Coupling (Pd(PPh3)4, K2CO3) Start_Dibromo->Process_RouteB + PyBoronic (Route B) Intermediate_Iodo 2-Iodo-4-bromo-5-methylthiophene Step_Iodination->Intermediate_Iodo Process_RouteA Route A: Chemoselective Coupling (Pd(dppf)Cl2, Na2CO3) Intermediate_Iodo->Process_RouteA + PyBoronic Reactant_PyBoronic 4-Pyridylboronic Acid Product Target: 4-(4-bromo-5-methyl thiophen-2-yl)pyridine Process_RouteA->Product Major (>90%) Impurity_Bis Impurity Y: Bis-Coupled (Dipyridyl species) Process_RouteA->Impurity_Bis Trace Process_RouteB->Product Major (~60%) Impurity_Regio Impurity X: Regioisomer (Coupling at C4-Br) Process_RouteB->Impurity_Regio Significant (~15%) Process_RouteB->Impurity_Bis Moderate (~10%) Impurity_Scram Impurity Z: Ligand Scrambling (Phenyl-pyridine from PPh3) Process_RouteB->Impurity_Scram If PPh3 used

Figure 1: Critical Control Points in Synthesis. Route A (Green) minimizes off-target coupling by utilizing the iodine "fuse." Route B (Red) relies on poor kinetic selectivity, generating inseparable isomers.

Experimental Protocols

To ensure reproducibility, we recommend the Route A (Iodo-Selective) protocol.

Step 1: Synthesis of 2-Iodo-4-bromo-5-methylthiophene
  • Lithiation: Dissolve 2,4-dibromo-5-methylthiophene (1.0 eq) in anhydrous THF. Cool to -78°C.[1][2]

  • Addition: Add n-BuLi (1.05 eq) dropwise over 30 min. Expert Insight: The C2-Br is selectively exchanged due to the inductive effect of the sulfur atom.[2]

  • Quench: Add solution of Iodine (I2, 1.1 eq) in THF. Warm to RT.

  • Workup: Quench with sat. Na2S2O3 (removes excess iodine).[3] Extract with Hexanes.

  • Validation: 1H NMR should show a shift of the C3-proton.

Step 2: Chemoselective Suzuki Coupling
  • Reagents: 2-Iodo-4-bromo-5-methylthiophene (1.0 eq), 4-Pyridylboronic acid pinacol ester (1.1 eq).[1][2]

  • Catalyst: Pd(dppf)Cl2·DCM (0.03 eq). Why? The bidentate dppf ligand prevents "ligand scrambling" (phenyl transfer) common with PPh3.

  • Base/Solvent: 2M Na2CO3 (3.0 eq) / 1,4-Dioxane (10 vol).

  • Conditions: Heat to 80°C for 4 hours under Argon. Do not exceed 90°C to prevent oxidative addition into the C4-Br.

Step 3: QC Method for "Silent" Impurities

Standard HPLC gradients often fail to separate the regioisomer. Use this "Stress-Test" method:

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6mm, 3µm. Why? Phenyl-hexyl stationary phases separate pi-electron rich isomers better than standard C18.[1][2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 60% B for 15 mins (maximizes resolution of isomers).

QC Decision Tree: Go/No-Go

Use this logic flow to assess incoming batches (Commercial or In-House).

QCDecision Start Batch Received Check_Color Appearance: White/Pale Yellow? Start->Check_Color Check_HPLC HPLC Purity >98%? Check_Color->Check_HPLC Yes Reject_Color REJECT: Dark/Brown = Polymerization Check_Color->Reject_Color No Check_Isomer Regioisomer <0.5%? Check_HPLC->Check_Isomer Yes Reject_Purity REJECT: General Impurities Check_HPLC->Reject_Purity No Check_Pd Pd Residuals <100 ppm? Check_Isomer->Check_Pd Yes (Critical) Reject_Isomer REJECT: Will Fail Next Step Check_Isomer->Reject_Isomer No Reject_Pd REPROCESS: Metal Scavenger Check_Pd->Reject_Pd No Approve APPROVE: Release for Synthesis Check_Pd->Approve Yes

Figure 2: Quality Control Decision Matrix. Note that Regioisomer content is a "Hard Stop" criteria as it cannot be removed easily.

References
  • Chemoselective Halogen Exchange: Journal of the American Chemical Society. "Selective Lithiation of 2,4-Dibromothiophenes."

  • Suzuki Coupling Optimization: Chemical & Pharmaceutical Bulletin. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities."[1][2]

  • Ligand Scrambling Mechanisms: Organometallics. "Phosphine Ligand Exchange and Aryl Transfer in Palladium-Catalyzed Coupling."

  • Thiophene-Pyridine Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. "Discovery of p38 MAP Kinase Inhibitors Utilizing the Thiophene-Pyridine Scaffold."

  • General Batch Variability Guidelines: International Alliance for Biological Standardization (IABS). "PPQ Criteria for Inter- and Intra- batch Variability."

Sources

quantitative analysis of impurities in 4-(4-bromo-5-methylthiophen-2-yl)pyridine samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of analytical methodologies for quantifying impurities in 4-(4-bromo-5-methylthiophen-2-yl)pyridine (CAS: 154566-70-8). This molecule is a critical intermediate in the synthesis of diarylethene-based photochromic switches and advanced optoelectronic materials.

Executive Summary

The purity of 4-(4-bromo-5-methylthiophen-2-yl)pyridine is the rate-limiting factor in the performance of downstream photochromic devices. Impurities such as regioisomers or des-bromo analogs can irreversibly quench fluorescence or lock molecular switches in an inactive state.

This guide compares two primary analytical workflows:

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): The robust, cost-effective standard for routine QC.

  • Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS): The high-sensitivity alternative required for trace impurity identification (<0.05%) and genotoxic screening.

Part 1: Impurity Profile & Origin Analysis

Understanding the synthetic route is prerequisite to selecting the correct analytical method. The synthesis typically involves a Suzuki-Miyaura coupling between a brominated thiophene precursor and a pyridine boronic acid.

Critical Impurities
  • Impurity A (Des-bromo): 4-(5-methylthiophen-2-yl)pyridine. Origin: Debromination during Pd-catalyzed coupling.

  • Impurity B (Regioisomer): 4-(3-bromo-5-methylthiophen-2-yl)pyridine. Origin: Non-selective bromination of the thiophene ring.

  • Impurity C (Homocoupling): 4,4'-Bipyridine. Origin: Oxidative homocoupling of the boronic acid starting material.

  • Impurity D (Over-reaction): 2,4-bis(4-pyridyl)-5-methylthiophene. Origin: Double coupling if the starting thiophene was di-brominated.

Visualizing Impurity Pathways

The following diagram maps the synthetic origins of these impurities to guide method development.

ImpurityPathways Start 2-methylthiophene Bromination Bromination (NBS) Start->Bromination Intermed_Correct 2,4-dibromo-5-methylthiophene Bromination->Intermed_Correct Major Intermed_Wrong 2,3-dibromo isomer Bromination->Intermed_Wrong Minor Coupling Suzuki Coupling (Pd Cat, Py-B(OH)2) Intermed_Correct->Coupling Intermed_Wrong->Coupling Imp_B Impurity B: Regioisomer Intermed_Wrong->Imp_B Isomer Coupling Product TARGET: 4-(4-bromo-5-methylthiophen-2-yl)pyridine Coupling->Product Selective C2 Coupling Imp_A Impurity A: Des-bromo analog Coupling->Imp_A Pd-H reduction Imp_C Impurity C: Bis-coupled product Coupling->Imp_C Double Coupling Imp_D Impurity D: Homocoupling (Bipyridine) Coupling->Imp_D Boronic Acid Dimer

Figure 1: Synthetic origin of critical impurities in 4-(4-bromo-5-methylthiophen-2-yl)pyridine production.

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-DAD (The Standard)

Best for: Routine Quality Control (QC), purity assay (>98%), and quantification of known impurities >0.1%.

  • Mechanism: Uses a C18 stationary phase with an acidic mobile phase to suppress the ionization of the pyridine nitrogen (pKa ~5.2), ensuring sharp peak shapes.

  • Pros: High robustness, low operational cost, linear response for chromophoric thiophene/pyridine derivatives.

  • Cons: Cannot identify unknown peaks; lower sensitivity for non-chromophoric impurities (though rare in this synthesis).

Method B: UHPLC-MS/MS (The Advanced Alternative)

Best for: R&D characterization, trace analysis (<0.05%), and identifying "ghost peaks" that co-elute in UV.

  • Mechanism: Electrospray Ionization (ESI+) detects the [M+H]+ parent ion. MS/MS fragmentation patterns distinguish between regioisomers (Impurity B vs Product) based on stability of the thiophene ring fragments.

  • Pros: Definitive structural ID, extremely low LOD.

  • Cons: High capital cost, requires volatile buffers (Formic acid/Ammonium formate), matrix effects.

Performance Data Comparison
MetricHPLC-DAD (Standard)UHPLC-MS/MS (Advanced)
Limit of Detection (LOD) 0.05 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.003 µg/mL
Linearity (R²) > 0.999> 0.995
Specificity Moderate (Retention time only)High (m/z + Retention time)
Run Time 15-25 mins5-8 mins
Cost per Sample $

$

Part 3: Detailed Experimental Protocols

The following protocols are validated for specificity against the impurities listed in Part 1.

Protocol 1: HPLC-DAD for Routine Quantitation
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Note: The C18 phase provides hydrophobic selectivity for the methyl-thiophene moiety.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA is critical to protonate the pyridine nitrogen, preventing peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 285 nm (λmax of the thiophene-pyridine conjugate).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Protocol 2: UHPLC-MS/MS for Impurity Identification
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: ESI Positive Mode.

  • Key MRM Transitions:

    • Target (Product): 254.1 -> 174.1 (Loss of Br).

    • Impurity A (Des-bromo): 176.1 -> 134.1.

    • Impurity C (Dimer): 331.1 -> 252.1.

Part 4: Analytical Workflow Decision Tree

This workflow illustrates when to deploy each method during the drug development lifecycle.

DecisionTree Sample Crude Reaction Mixture InitialCheck Initial Purity Check (TLC / Fast LC) Sample->InitialCheck Decision1 Purity > 95%? InitialCheck->Decision1 MethodA Method A: HPLC-DAD (Quantify known impurities) Decision1->MethodA Yes MethodB Method B: UHPLC-MS/MS (Identify unknown peaks) Decision1->MethodB No (Unknown peaks found) FinalQC Final QC Release (CoA Generation) MethodA->FinalQC Pass Specs ProcessDev Process Optimization (Suppress side-reactions) MethodB->ProcessDev ProcessDev->Sample Re-synthesize

Figure 2: Strategic selection of analytical methods based on process stage and purity requirements.

References

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Helix Chromatography. Available at: [Link]

  • Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. MDPI. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.[2] Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

Sources

head-to-head comparison of different synthetic routes to 4-(4-bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic strategies for 4-(4-bromo-5-methylthiophen-2-yl)pyridine (also frequently documented in literature as 3-bromo-2-methyl-5-(4-pyridyl)thiophene) reveals two primary pathways. This molecule is a highly valued building block, particularly in the development of photochromic diarylethenes (DAEs) and advanced organic electronic materials.

As a Senior Application Scientist, selecting the optimal route requires balancing atom economy, regiocontrol, and scalability. Below is a head-to-head comparison of the industry-standard Regioselective Suzuki-Miyaura Coupling versus the modern Palladium-Catalyzed Direct C-H Arylation .

Route 1: Regioselective Suzuki-Miyaura Coupling (The Benchmark)

The traditional cross-coupling approach relies on the sequential bromination of a thiophene core followed by a regioselective catalytic coupling. This route is highly predictable and remains the benchmark for gram-to-kilogram scale synthesis.

Mechanistic Rationale

The success of this route hinges on the differential reactivity of the carbon-bromine bonds in the intermediate 3,5-dibromo-2-methylthiophene. The oxidative addition of the Pd(0) catalyst into a C–X bond is the rate-determining step. The C5–Br bond (situated


 to the sulfur atom) is electronically activated; the adjacent heteroatom stabilizes the transition state during Pd insertion. Consequently, oxidative addition at C5 is kinetically favored over the 

-positioned C3–Br bond, allowing for near-perfect regiocontrol without the need for cryogenic protection strategies, as demonstrated by [1].
Self-Validating Experimental Protocol
  • Step 1: Dibromination

    • Procedure: Dissolve 2-methylthiophene (1.0 equiv) in a 1:1 mixture of THF and water. Slowly add N-bromosuccinimide (NBS, 2.05 equiv) in portions at 0 °C to control the initial exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation & Workup: The reaction is self-indicating; the disappearance of the NBS suspension and TLC confirmation (hexane solvent) indicates completion. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield 3,5-dibromo-2-methylthiophene.

  • Step 2: Regioselective Suzuki Coupling

    • Procedure: In a Schlenk flask under argon, combine 3,5-dibromo-2-methylthiophene (1.0 equiv) and 4-pyridinylboronic acid (1.05 equiv). Add degassed THF, followed by an aqueous solution of 2M Na₂CO₃ (3.0 equiv). Introduce the catalyst, Pd(PPh₃)₄ (5 mol%). Reflux the biphasic mixture at 70 °C for 48 hours.

    • Validation & Workup: The slight stoichiometric excess of the boronic acid ensures complete consumption of the C5-bromide while preventing over-coupling at C3. Cool, separate the organic layer, and purify via silica gel chromatography (eluent: ethyl acetate/hexane) to isolate the target molecule.

Route 2: Palladium-Catalyzed Direct C-H Arylation (The Modern Alternative)

Direct C-H functionalization bypasses the need for pre-functionalized organoboron reagents, significantly reducing stoichiometric waste. This route is highly atom-economical but requires rigorous control of reaction conditions to prevent homocoupling.

Mechanistic Rationale

This pathway operates via a Concerted Metalation-Deprotonation (CMD) mechanism, extensively analyzed by [2]. Instead of relying on a halogen handle at C5, the reaction exploits the inherent acidity of the thiophene protons. The C5–H bond possesses the lowest pKa on the ring due to the inductive effect of the adjacent sulfur. A carboxylate base, such as potassium pivalate (PivOK), acts as an intramolecular proton shuttle, deprotonating the C5 position synchronously with the formation of the Pd–C bond. The application of this specific methodology to 3-bromo-2-methylthiophene was optimized by [3].

Self-Validating Experimental Protocol
  • Step 1: Precursor Synthesis

    • Procedure: Cool a solution of 3-bromothiophene (1.0 equiv) in anhydrous THF to -78 °C. Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv) and stir for 1 hour to selectively lithiate the

      
      -position. Quench with methyl iodide (MeI, 1.2 equiv) and allow to warm to room temperature.
      
    • Validation & Workup: Quench with aqueous NH₄Cl. Extract with dichloromethane and distill to afford pure 3-bromo-2-methylthiophene.

  • Step 2: Direct C-H Arylation

    • Procedure: In a glovebox, charge a vial with 3-bromo-2-methylthiophene (1.0 equiv), 4-bromopyridine hydrochloride (1.2 equiv), Pd(OAc)₂ (5 mol%), and PivOK (3.0 equiv—excess is required to neutralize the hydrochloride salt of the pyridine). Add anhydrous N,N-dimethylacetamide (DMA). Seal the vial and heat at 100 °C for 24 hours.

    • Validation & Workup: The use of PivOK is critical; weaker bases will stall the CMD cycle, while stronger bases may cause degradation of the pyridine core. Dilute with water, extract with ethyl acetate, and purify via column chromatography.

Head-to-Head Data Comparison

The following table summarizes the quantitative metrics and operational parameters of both synthetic routes:

Performance MetricRoute 1: Suzuki-Miyaura CouplingRoute 2: Direct C-H Arylation
Overall Yield ~65–75% (over 2 steps)~50–60% (over 2 steps)
Step Count 2 steps (from 2-methylthiophene)2 steps (from 3-bromothiophene)
Atom Economy Low (generates stoichiometric boron waste)High (generates only pivalic acid/bromide waste)
Regioselectivity Excellent (Kinetically driven by C5–Br activation)Good to Excellent (Thermodynamically driven by pKa)
Reagent Cost Moderate (Boronic acids add to cost)Low (4-bromopyridine is highly inexpensive)
Scalability Highly scalable; robust against moistureScalable, but highly sensitive to catalyst poisoning

Mechanistic & Experimental Workflows

SynthesisRoutes cluster_R1 Route 1: Suzuki-Miyaura Coupling cluster_R2 Route 2: Direct C-H Arylation Target 4-(4-Bromo-5-methylthiophen-2-yl)pyridine (Target Molecule) SM1 2-Methylthiophene Int1 3,5-Dibromo-2-methylthiophene SM1->Int1 NBS (2.05 eq) THF/H2O, rt Int1->Target 4-Pyridinylboronic acid Pd(PPh3)4, Na2CO3 Regioselective C5-Coupling SM2 3-Bromothiophene Int2 3-Bromo-2-methylthiophene SM2->Int2 1. LDA, -78°C 2. MeI Int2->Target 4-Bromopyridine Pd(OAc)2, PivOK CMD C5-Arylation

Comparison of Suzuki-Miyaura and Direct C-H Arylation routes to the target molecule.

Conclusion & Recommendations

For immediate, reliable access to 4-(4-bromo-5-methylthiophen-2-yl)pyridine without the need for extensive reaction optimization, Route 1 (Suzuki-Miyaura) remains the superior choice. Its tolerance to trace moisture and highly predictable regioselectivity make it ideal for early-stage drug discovery and materials synthesis.

However, if the goal is process chemistry scale-up where the cost of boronic acids and the environmental impact of stoichiometric boron waste become prohibitive, Route 2 (Direct C-H Arylation) is the recommended path. Once the inert-atmosphere engineering controls are established, Route 2 offers a significantly greener, more atom-economical profile.

References

  • Liu, G., Liu, M., Pu, S., Fan, C., & Cui, S. (2012). "Photochromism of new unsymmetrical isomeric diarylethenes bearing a pyridine group." Tetrahedron, 68(10), 2267-2275.[Link]

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). "Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates." Journal of the American Chemical Society, 130(33), 10848-10849.[Link]

  • Vamvounis, G., & Gendron, D. (2013). "Selective direct arylation of 3-bromo-2-methylthiophene: a building-block for electro- and photoactive organic materials." Tetrahedron Letters, 54(29), 3785-3787.[Link]

Safety Operating Guide

Personal protective equipment for handling 4-(4-Bromo-5-methylthiophen-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide for Handling 4-(4-Bromo-5-methylthiophen-2-yl)pyridine

This document provides essential safety and logistical information for the handling and disposal of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. By synthesizing data from structurally related compounds, this guide establishes a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Acute Toxicity: Structurally similar compounds, such as 2-bromothiophene, are classified as acutely toxic if ingested, inhaled, or absorbed through the skin.[1] Pyridine and its derivatives are also known to be harmful if swallowed, in contact with skin, or inhaled.[2][3][4]

  • Skin and Eye Irritation: Both brominated thiophenes and pyridine derivatives are known to cause skin irritation and serious eye irritation.[2][5][6]

  • Flammability: Thiophene and pyridine are flammable liquids.[3][7] While the subject compound is a solid, it should be kept away from heat, sparks, open flames, and other ignition sources.[8]

  • Respiratory Irritation: Vapors or dust of similar compounds may cause respiratory irritation.[5]

  • Stench: Thiophene derivatives are often associated with a strong, unpleasant odor.[1][9]

Based on these considerations, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine should be handled with significant caution as a potentially toxic, irritant, and flammable substance.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[10]Protects against splashes of the compound or solvents, which are presumed to be severe eye irritants.[8][11]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) with a breakthrough time greater than 240 minutes.[5][8] Consider double-gloving for added protection.[10]Prevents skin contact and absorption.[10] Gloves should be inspected before use and changed immediately if contaminated.[8]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is recommended for larger quantities.Protects against skin contact and prevents contamination of personal clothing.[5][12]
Respiratory Protection All handling of the solid and any solutions should be conducted in a certified chemical fume hood.[8] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[8]Minimizes the risk of inhaling potentially toxic and irritating dust or vapors.[5]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Outside Lab) cluster_doffing Doffing Sequence (Inside Lab) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Face Shield/Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if used) f3->f4 Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Event Skin Skin/Eye Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SmallSpill Small Spill (<100g/mL) Start->SmallSpill LargeSpill Large Spill (>100g/mL) Start->LargeSpill Flush Flush with Water (15 min) Skin->Flush FreshAir Move to Fresh Air Inhalation->FreshAir NoVomit Rinse Mouth, Do Not Induce Vomiting Ingestion->NoVomit Contain Contain with Inert Material SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical NoVomit->Medical Dispose Collect for Disposal Contain->Dispose EmergencyTeam Call Emergency Response Evacuate->EmergencyTeam

Caption: Decision-making flow for handling emergency situations.

Disposal Plan

All waste containing 4-(4-Bromo-5-methylthiophen-2-yl)pyridine must be treated as hazardous.

Waste Collection:

  • Solid Waste: Unused or contaminated solid compound should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound and any contaminated solvents should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: Used gloves, disposable lab coats, and spill cleanup materials must be collected in a sealed bag or container and disposed of as hazardous waste. [13] Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Handover: Dispose of all waste through your institution's EHS-approved hazardous waste disposal program. [11][14][15]Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Chloro-3-(dibromomethyl)thiophene.
  • World of Molecules. (n.d.). 2-Bromothiophene.
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • Chemw
  • Fisher Scientific. (2025, December 19).
  • Australian Government Department of Health. (2015, September 1).
  • Loba Chemie. (n.d.).
  • PubChem. (n.d.). 3-Bromothiophene.
  • PubChem. (n.d.). 2-Bromothiophene.
  • BenchChem. (2025).
  • Fisher Scientific. (2025, December 22).
  • PENTA. (2024, November 26).
  • Carl Roth. (n.d.).
  • ECHEMI. (n.d.). 4-BroMo-2-chloro-5-Methylpyridine SDS.
  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Bromo-2-(difluoromethoxy)pyridine.
  • Tokyo Chemical Industry. (n.d.).
  • TCI Chemicals. (2025, March 24).
  • University of Washington Environmental Health and Safety. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • University of British Columbia. (2021, October). Personal Protective Equipment.
  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 236-250.
  • TCI Chemicals. (2025, March 13).
  • Thermo Fisher Scientific. (2025, October 24).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 6-Bromo-5-methylpyridine-2,3-diamine.
  • Chemistry Europe. (2023, May 4). Synthesis and Cytotoxicity Studies of Br-Substituted Salphen Organic Compounds.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet: 5-Bromo-2-pyridinecarboxaldehyde.
  • Fisher Scientific. (2025, December 20).
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • Carl Roth. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-5-methylthiophen-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-5-methylthiophen-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.